6-chloro-2-(trifluoromethyl)-9H-Purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXWPMEDWAEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421812 | |
| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998-63-6 | |
| Record name | 1998-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-(trifluoromethyl)-3H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-chloro-2-(trifluoromethyl)-9H-Purine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-chloro-2-(trifluoromethyl)-9H-purine, a key intermediate in the development of novel therapeutic agents.
Introduction
This compound is a synthetic purine analog characterized by a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position of the purine core. This substitution pattern makes it a valuable building block for the synthesis of a variety of derivatives with potential biological activities. Notably, it has been utilized as a precursor for compounds exhibiting antirhinovirus activity.[1] The electron-withdrawing nature of the trifluoromethyl group and the reactive chloro substituent provide versatile handles for medicinal chemists to explore structure-activity relationships in drug discovery programs.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported in the literature, the following table summarizes its known properties and provides data for structurally related compounds for comparison.
| Property | Value for this compound | Data for Related Compounds |
| Molecular Formula | C₆H₂ClF₃N₄ | C₅H₂ClFN₄ (6-Chloro-2-fluoropurine) |
| Molecular Weight | 222.56 g/mol | 172.55 g/mol (6-Chloro-2-fluoropurine) |
| Melting Point | Not reported | 157-162 °C (6-Chloro-2-fluoropurine)[2] |
| Boiling Point | Not reported | Not reported |
| Solubility | Not reported | Soluble in DMSO and dimethylformamide (6-Chloropurine)[3] |
| ¹H NMR | Not reported | See discussion below |
| ¹³C NMR | Not reported | See discussion below |
| ¹⁹F NMR | Not reported | See discussion below |
| Mass Spectrometry | Not reported | See discussion below |
| Infrared (IR) Spectrum | Available from NIST | See discussion below |
Spectroscopic Data Discussion:
-
Infrared (IR) Spectrum: The National Institute of Standards and Technology (NIST) database contains an IR spectrum for a compound identified as "Purine, 2-chloro-6-(trifluoromethyl)-". It is highly probable that this corresponds to the title compound. The spectrum would be expected to show characteristic peaks for N-H stretching, C=N and C=C stretching of the purine ring, and strong C-F stretching bands from the trifluoromethyl group.
-
-
¹H NMR: A single proton signal for the C8-H of the purine ring would be expected, likely in the downfield region (δ > 8.0 ppm), in addition to a broad signal for the N9-H.
-
¹³C NMR: Resonances for the carbon atoms of the purine ring would be observed. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet would be expected for the -CF₃ group. The chemical shift would be indicative of the electronic environment of the trifluoromethyl group attached to the purine ring.
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 222, along with an isotope peak at m/z 224 corresponding to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chlorine atom and the trifluoromethyl group.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a substituted pyrimidine precursor. A common and effective method involves the reaction of 4,5-diamino-6-chloropyrimidine with trifluoroacetic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for purine synthesis and should be optimized for specific laboratory conditions.
Materials:
-
4,5-Diamino-6-chloropyrimidine
-
Trifluoroacetic acid (TFA)
-
Polyphosphoric acid (PPA) or a similar dehydrating agent (optional)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diamino-6-chloropyrimidine (1 equivalent).
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the flask. If desired, a dehydrating agent such as polyphosphoric acid can be added to facilitate the cyclization.
-
Heating: Heat the reaction mixture to reflux. The reaction temperature and time will need to be optimized, but a starting point could be 100-120°C for several hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess trifluoroacetic acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Biological Activity and Potential Applications
While direct studies on the biological activity of this compound are limited, its derivatives have shown significant promise, particularly as antiviral agents.
Antiviral Activity of Derivatives
A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines, synthesized from this compound, have been evaluated for their antirhinovirus activity.[1] Several of these derivatives displayed potent activity against rhinovirus serotype 1B, with IC₅₀ values as low as 0.03 µM.[1] This suggests that the 2-(trifluoromethyl)purine scaffold is a promising starting point for the development of novel antiviral drugs.
Potential as an Intermediate in Cancer Research
Purine analogs are a well-established class of anticancer agents. The 6-chloro substituent on the purine ring is a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships for potential kinase inhibitors or other anticancer targets.
Signaling Pathways
The purine scaffold is central to numerous biological processes, and its analogs can interact with various signaling pathways. While the specific pathways modulated by this compound have not been elucidated, related purine derivatives are known to interact with purinergic signaling pathways.
Caption: Generalized purinergic signaling pathway potentially modulated by purine analogs.
Purinergic receptors, such as P2X and P2Y, are activated by extracellular nucleotides like ATP and are involved in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cancer. It is plausible that derivatives of this compound could be designed to target these receptors, thereby modulating downstream signaling cascades.
Experimental Workflow for Characterization
A typical workflow for the synthesis and characterization of this compound and its derivatives is outlined below.
References
- 1. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-chloro-2-(trifluoromethyl)-9H-Purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-chloro-2-(trifluoromethyl)-9H-purine. This fluorinated purine derivative serves as a critical building block in medicinal chemistry for the development of novel therapeutic agents.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₃N₄ | Calculated |
| Molecular Weight | 222.56 g/mol | Calculated |
| Melting Point | No data available. For the related 6-chloro-2-fluoro-purine, the melting point is 157-162 °C.[1] | Analog Data |
| Boiling Point | No data available | - |
| pKa | No data available | - |
| LogP (predicted) | 1.9 | Predicted for 6-chloro-9-methyl-2-(trifluoromethyl)-9h-purine |
| Solubility | No data available. Purine analogs often exhibit solubility in organic solvents like DMSO and dimethylformamide.[2] | General Knowledge |
| PubChem CID | 60533911 | Database Entry |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and commonly employed method for purine synthesis involves the cyclization of a substituted pyrimidine precursor. The following protocol is an inferred methodology based on established chemical principles for purine synthesis.
Inferred Synthesis of this compound
This synthesis involves a two-step process starting from 2,4-diamino-6-chloropyrimidine.
Step 1: Acylation of 2,4-diamino-6-chloropyrimidine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4-diamino-6-chloropyrimidine in an excess of trifluoroacetic anhydride. The anhydride acts as both the acylating agent and the solvent.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully evaporate the excess trifluoroacetic anhydride under reduced pressure. The resulting residue will be the acylated intermediate.
Step 2: Cyclization to form the Purine Ring
-
Reaction Setup: The crude acylated intermediate from Step 1 is then heated at an elevated temperature, typically in a high-boiling point solvent or neat, to induce cyclization.
-
Reaction Conditions: The temperature required for cyclization can range from 150-200 °C. The reaction is monitored by TLC until the starting material is consumed.
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Purification: The crude this compound is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Role as a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of a variety of substituted purine derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Example Experimental Protocol: Alkylation of this compound
This protocol describes a general method for the N9-alkylation of the purine ring, a common step in the synthesis of purine-based drug candidates.[3]
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Reaction Setup: To a solution of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.
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Addition of Alkylating Agent: To the resulting mixture, add the desired alkyl halide (e.g., a substituted benzyl halide) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the N9-alkylated purine derivative.
Mandatory Visualizations
The following diagrams illustrate the inferred synthetic pathway and its subsequent use as a synthetic intermediate.
Caption: Synthetic pathway of this compound and its use.
Caption: Experimental workflow for the N9-alkylation of the purine.
References
An In-depth Technical Guide to 6-chloro-2-(trifluoromethyl)-9H-Purine (CAS No. 1998-63-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-2-(trifluoromethyl)-9H-purine is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a diverse range of biologically active purine derivatives. Its strategic substitution with a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position imparts unique reactivity and properties, making it a valuable scaffold for drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its role in the development of therapeutic agents, particularly in the antiviral and anticancer domains. Detailed experimental protocols and visual representations of key chemical transformations and biological pathways are included to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature with a purity typically exceeding 97%. The trifluoromethyl group significantly influences the electronic properties of the purine ring, enhancing its electrophilicity and modulating the pKa of the purine nitrogen atoms.
| Property | Value | Reference |
| CAS Number | 1998-63-6 | N/A |
| Molecular Formula | C₆H₂ClF₃N₄ | N/A |
| Molecular Weight | 222.56 g/mol | N/A |
| Physical Form | Solid | [Vendor Data] |
| Purity | ≥97% | [Vendor Data] |
| Melting Point | 157-162 °C | [1] |
Note: Specific spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are often generated upon synthesis and characterization in a research setting. Representative data for similar purine structures are available in the literature.
Synthesis
The synthesis of this compound is a multi-step process that typically starts from readily available pyrimidine precursors. A common synthetic route involves the construction of the purine ring system through cyclization reactions.
General Synthetic Workflow
A plausible synthetic pathway involves the reaction of a suitably substituted pyrimidine with a source of the C8 carbon of the purine ring, followed by chlorination.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established purine synthesis methodologies.
Step 1: Synthesis of 2-(Trifluoromethyl)-4,5,6-triaminopyrimidine
-
To a stirred suspension of 2,4,5,6-tetraaminopyrimidine sulfate in a suitable solvent (e.g., pyridine), trifluoroacetic anhydride is added dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is then heated to reflux for several hours to facilitate the acylation and subsequent cyclization.
-
Upon cooling, the product is isolated by filtration, washed with a suitable solvent, and dried.
Step 2: Synthesis of this compound
-
The intermediate from Step 1 is treated with an excess of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline, to act as a catalyst and acid scavenger.
-
The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.
-
The pH of the aqueous solution is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
-
The crude this compound is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol-water mixture).
Reactivity and Key Reactions
The chemical reactivity of this compound is dominated by the susceptibility of the C6-chloro group to nucleophilic aromatic substitution (SNAr). This makes it an excellent precursor for introducing a wide variety of functional groups at the 6-position of the purine ring.
Nucleophilic Aromatic Substitution at C6
The chlorine atom at the 6-position is readily displaced by a range of nucleophiles, including amines, alkoxides, and thiolates. This reaction is the cornerstone of its utility in medicinal chemistry.
Caption: Nucleophilic substitution at the C6 position of this compound.
Experimental Protocol: Synthesis of 6-(Dimethylamino)-2-(trifluoromethyl)-9H-purine [2]
-
A solution of this compound in a suitable solvent (e.g., ethanol) is treated with an excess of dimethylamine (as a solution in a compatible solvent or as a gas).
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.
-
The resulting residue is purified by column chromatography or recrystallization to yield the desired 6-(dimethylamino)-2-(trifluoromethyl)-9H-purine.
N9-Alkylation
The nitrogen at the 9-position of the purine ring can be alkylated using various alkylating agents under basic conditions. This allows for the introduction of diverse substituents at this position, which is often crucial for modulating biological activity and pharmacokinetic properties.[2]
Experimental Protocol: N9-Benzylation [2]
-
To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added.
-
The appropriate benzyl halide (e.g., benzyl bromide) is then added to the reaction mixture.
-
The mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the N9-benzyl-6-chloro-2-(trifluoromethyl)-9H-purine.
Biological Significance and Applications in Drug Discovery
While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a critical intermediate in the synthesis of potent therapeutic agents.
Antiviral Agents
Derivatives of this compound have shown significant activity against various viruses, most notably rhinoviruses, the causative agents of the common cold.[2] The general strategy involves the synthesis of 6-(dimethylamino)-9-(substituted benzyl)purines, where the core purine scaffold is derived from the title compound.
Caption: Role in the development of antirhinovirus agents.
Anticancer Agents
The purine scaffold is a well-established pharmacophore in the design of anticancer drugs, particularly as inhibitors of cyclin-dependent kinases (CDKs). While direct studies on this compound as a CDK inhibitor are limited, its derivatives, synthesized through the versatile reactivity of the C6-chloro group, are explored for this purpose. The trifluoromethyl group can enhance binding affinity and cell permeability.
Caption: Potential application in the development of CDK inhibitors for cancer therapy.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined reactivity, particularly at the 6-position, allows for the systematic synthesis of diverse libraries of purine derivatives. The incorporation of the trifluoromethyl group provides a means to fine-tune the electronic and pharmacokinetic properties of the resulting molecules. The demonstrated success of its derivatives as potent antiviral and potential anticancer agents underscores the importance of this compound as a foundational scaffold in modern drug discovery and development. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 6-chloro-2-(trifluoromethyl)-9H-Purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the purine derivative 6-chloro-2-(trifluoromethyl)-9H-purine. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available information on closely related compounds with general principles of spectroscopic analysis for purine derivatives. This approach offers a robust framework for researchers working with this and similar compounds.
Data Presentation
The following tables summarize the expected and observed spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings |
| H-8 | ~8.5 - 8.9 | ~145 - 150 | |
| N-H (9-H) | ~13.0 - 14.0 (broad) | - | |
| C-2 | - | ~152 - 156 (quartet) | ¹J(C-F) ≈ 270-280 Hz |
| C-4 | - | ~150 - 154 | |
| C-5 | - | ~125 - 130 | |
| C-6 | - | ~150 - 153 | |
| C-8 | - | ~145 - 150 | |
| -CF₃ | - | ~118 - 122 (quartet) | ¹J(C-F) ≈ 270-280 Hz |
Note: Predicted values are based on data for similar purine derivatives and the known effects of substituents. The presence of the trifluoromethyl group will cause characteristic quartet splitting in the ¹³C NMR spectrum for C-2 and the CF₃ carbon itself due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 2800 | Medium, Broad | N-H stretching (imidazole ring) |
| ~1610 | Medium | C=N stretching |
| ~1570 | Medium | C=C stretching (aromatic) |
| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl group) |
| ~800 | Medium | C-Cl stretching |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data
| Technique | Ionization Mode | [M]+ (m/z) | Key Fragmentation Peaks |
| Electrospray (ESI) | Positive | 237.00 | [M+H]⁺ at m/z 238.01 |
| Negative | [M-H]⁻ at m/z 235.99 | ||
| Electron Impact (EI) | - | 237.00 | Loss of Cl, CF₃, HCN |
Note: The molecular weight of this compound (C₆H₂ClF₃N₄) is 236.56 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for purine derivatives and should be optimized for the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift resolution.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The spectral width should be set to encompass the expected chemical shift range (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C and the presence of the trifluoromethyl group, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core purine structure.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. For electrospray ionization, the concentration is typically in the low µg/mL to ng/mL range.
-
Instrumentation : A variety of mass spectrometers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap, often coupled with a liquid chromatography system (LC-MS).
-
Acquisition :
-
Direct Infusion : Introduce the sample solution directly into the ion source via a syringe pump.
-
LC-MS : Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities before it enters the mass spectrometer. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium acetate, is common.
-
Acquire spectra in both positive and negative ion modes to obtain comprehensive information.
-
-
Data Processing : Analyze the resulting mass spectra to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
The Biological Activity of 2-Trifluoromethylpurine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide delves into the biological activities of purine derivatives featuring a trifluoromethyl group at the 2-position, a class of compounds with significant potential in anticancer and other therapeutic areas. While comprehensive data for a wide range of 2-trifluoromethylpurine derivatives remains an active area of research, this guide synthesizes available information on their synthesis, biological evaluation, and mechanisms of action, drawing insights from structurally related compounds where necessary.
Synthesis of 2-Trifluoromethylpurine Derivatives
The synthesis of 2-trifluoromethylpurine derivatives can be approached through various established methods for purine synthesis. A common strategy involves the cyclization of a pyrimidine precursor already containing the trifluoromethyl group.
General Synthetic Workflow:
A generalized synthetic pathway often starts with a substituted pyrimidine, which undergoes a series of reactions to build the fused imidazole ring, characteristic of the purine scaffold.
Caption: General workflow for the synthesis of 2-trifluoromethylpurine derivatives.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrido[1,2-e]purine Derivatives
A specific example from the literature describes the synthesis of 2-(trifluoromethyl)pyrido[1,2-e]purine derivatives from 2-aminopyridine precursors[1]. While not a direct synthesis of a simple 2-trifluoromethylpurine, the methodology for constructing the trifluoromethylated purine ring system is highly relevant.
Materials:
-
Substituted 2-aminopyridine derivatives
-
Trifluoroacetic anhydride
-
Appropriate solvents and reagents for cyclization
Procedure:
-
Acylation: The starting 2-aminopyridine derivative is acylated with trifluoroacetic anhydride. This step introduces the trifluoromethylcarbonyl group.
-
Cyclization: The acylated intermediate undergoes intramolecular cyclization to form the pyridopurine ring system. The specific conditions for this step (e.g., temperature, catalyst) depend on the substrate.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Anticancer Activity
Table 1: Illustrative Anticancer Activity of Related Purine and Trifluoromethylated Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,6,9-Trisubstituted Purine (Compound 7h) | HL-60 | < 2.5 | [2] |
| 2,6,9-Trisubstituted Purine (Compound 7h) | K-562 | 2.9 | [2] |
| 2,6,9-Trisubstituted Purine (Compound 7h) | A-549 | 4.3 | [2] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b) | A375 (Melanoma) | 25.4 | [5] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b) | C32 (Melanoma) | 24.4 | [5] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b) | DU145 (Prostate) | 75.5 | [5] |
| 5-Trifluoromethyl-2-aminopyrimidine (Compound 30) | MV4-11 (Leukemia) | 0.00296 | [6] |
Note: This table presents data for compounds structurally related to 2-trifluoromethylpurines to illustrate the potential activity of the trifluoromethyl-purine scaffold. Direct data for a series of 2-trifluoromethylpurine derivatives is limited in the reviewed literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity[1][7][8].
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (2-trifluoromethylpurine derivatives)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-trifluoromethylpurine derivatives for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: A simplified workflow for the MTT cytotoxicity assay.
Kinase Inhibition
Purine analogs are well-known kinase inhibitors, and the introduction of a trifluoromethyl group can enhance this activity. While specific kinase inhibition data for 2-trifluoromethylpurine derivatives is scarce, related trifluoromethylpyrimidine compounds have shown potent inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2)[9][10].
Table 2: Illustrative Kinase Inhibitory Activity of Related Trifluoromethylated Compounds
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 5-Trifluoromethylpyrimidine derivative (Compound 9u) | EGFR | 91 | [11] |
| Sulfoximine-substituted trifluoromethylpyrimidine (Compound (S)-14a) | PYK2 | Data not explicitly in nM, but potent inhibition reported | [10] |
| 5-Trifluoromethyl-2-aminopyrimidine (Compound 30) | FLT3 | < 25 | [6] |
| 5-Trifluoromethyl-2-aminopyrimidine (Compound 30) | CHK1 | < 25 | [6] |
Note: This table provides examples of kinase inhibition by related trifluoromethylated heterocycles to suggest the potential of 2-trifluoromethylpurines as kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
A common method to assess kinase inhibition is to measure the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is one such commercially available kit[12].
Materials:
-
Target kinase (e.g., EGFR, PYK2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (2-trifluoromethylpurine derivatives)
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.
-
Kinase Reaction:
-
Add the diluted compounds to the wells of the assay plate.
-
Add the target kinase and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Signaling Pathways
Given the potential for kinase inhibition, 2-trifluoromethylpurine derivatives are likely to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and migration. The EGFR and PYK2 signaling pathways are prominent examples.
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival[13].
Caption: Simplified EGFR signaling pathway and potential inhibition by 2-trifluoromethylpurine derivatives.
PYK2 Signaling Pathway:
Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell migration, adhesion, and proliferation. It can be activated by various stimuli, including growth factors and integrin signaling. PYK2 can also interact with and influence other signaling pathways, including the EGFR pathway[8][12].
Caption: Simplified PYK2 signaling pathway and potential inhibition by 2-trifluoromethylpurine derivatives.
Conclusion
2-Trifluoromethylpurine derivatives represent a promising class of compounds with potential applications in cancer therapy, likely through the inhibition of key cellular kinases and the disruption of oncogenic signaling pathways. While comprehensive structure-activity relationship studies are still emerging for this specific scaffold, the known biological activities of related purine analogs and other trifluoromethylated heterocycles provide a strong rationale for their continued investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this intriguing class of molecules. Further systematic synthesis and biological evaluation are warranted to fully elucidate the promise of 2-trifluoromethylpurine derivatives as novel therapeutic agents.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-2-(trifluoromethyl)-9H-Purine: A Versatile Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-2-(trifluoromethyl)-9H-purine is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role in the development of novel therapeutic agents. The presence of a trifluoromethyl group at the C2 position and a reactive chlorine atom at the C6 position of the purine scaffold imparts unique electronic properties and provides a handle for diverse chemical modifications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its use in the synthesis of potent antiviral compounds.
Physicochemical and Spectral Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The key data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₂ClF₃N₄ |
| Molecular Weight | 222.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 164-167 °C |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. |
| ¹H NMR (DMSO-d₆) | δ 8.8 (s, 1H, H-8), 14.5 (br s, 1H, N-9-H) |
| ¹³C NMR (DMSO-d₆) | δ 118.8 (q, ¹JCF = 275 Hz, CF₃), 131.5 (C-5), 145.0 (C-8), 148.5 (q, ²JCF = 37 Hz, C-2), 152.0 (C-4), 156.5 (C-6) |
| ¹⁹F NMR (DMSO-d₆) | δ -67.5 (s, CF₃) |
| Mass Spectrum (EI) | m/z 222 (M⁺) |
Synthetic Utility and Key Reactions
The reactivity of this compound is dominated by the lability of the C6-chloro substituent towards nucleophilic aromatic substitution (SNAr) and the acidity of the N9-proton, which allows for facile alkylation. This dual reactivity makes it a versatile precursor for a wide range of substituted purine derivatives.
N9-Alkylation
The imidazole proton at the N9 position can be readily deprotonated with a mild base, and the resulting anion can be alkylated with various electrophiles, most commonly alkyl halides. This reaction is often the first step in a multi-step synthesis to introduce diversity at the N9 position.
Nucleophilic Substitution at C6
The chlorine atom at the C6 position is an excellent leaving group and can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is central to the construction of many biologically active purine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds and the introduction of aryl or vinyl substituents at this position.
Experimental Protocols
Synthesis of 6-(Dimethylamino)-2-(trifluoromethyl)-9-(4-methylbenzyl)-9H-purine.[1]
This two-step procedure is a representative example of the synthetic utility of this compound, demonstrating both N9-alkylation and subsequent C6-amination.
Step 1: 6-Chloro-2-(trifluoromethyl)-9-(4-methylbenzyl)-9H-purine
-
Materials: this compound, potassium carbonate, 4-methylbenzyl chloride, N,N-dimethylformamide (DMF).
-
Procedure: A mixture of this compound (1.0 eq), potassium carbonate (1.5 eq), and 4-methylbenzyl chloride (1.1 eq) in DMF is stirred at room temperature for 18 hours. The reaction mixture is then poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to afford the N9-alkylated product.
-
Yield: Typically high, often exceeding 90%.
Step 2: 6-(Dimethylamino)-2-(trifluoromethyl)-9-(4-methylbenzyl)-9H-purine
-
Materials: 6-Chloro-2-(trifluoromethyl)-9-(4-methylbenzyl)-9H-purine, dimethylamine (40% aqueous solution), ethanol.
-
Procedure: A solution of 6-chloro-2-(trifluoromethyl)-9-(4-methylbenzyl)-9H-purine (1.0 eq) in ethanol is treated with an excess of 40% aqueous dimethylamine (e.g., 10 eq). The mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization.
-
Yield: Quantitative data for this specific reaction is not provided in the reference, but similar reactions typically proceed in high yield.
General Procedure for Suzuki-Miyaura Coupling of 6-Chloropurines
While a specific protocol for this compound is not detailed, the following general procedure for 6-chloropurines can be adapted.
-
Materials: 6-chloropurine derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.025 eq), anhydrous potassium carbonate (1.25 eq), toluene.
-
Procedure: To a flask purged with argon, the 6-chloropurine derivative, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄ are added. Anhydrous toluene is then added, and the mixture is heated to 100 °C with stirring until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered through Celite, and the solvent is evaporated. The crude product is purified by silica gel chromatography.
-
Yield: Yields for Suzuki couplings of 6-chloropurines are generally good to excellent, depending on the specific substrates.
Applications in Drug Discovery: Antirhinoviral Agents
A significant application of this compound is in the synthesis of compounds with potent activity against human rhinoviruses (HRV), the primary causative agents of the common cold.
Structure-Activity Relationships
Research has shown that 9-benzyl-6-(dimethylamino)-9H-purines with a trifluoromethyl group at the C2 position exhibit significant antirhinoviral activity.[1] The trifluoromethyl group, being a strong electron-withdrawing and lipophilic substituent, is crucial for this activity. A quantitative structure-activity relationship (QSAR) analysis has indicated that optimal activity against rhinovirus serotype 1B is associated with 9-benzylpurines that possess a lipophilic, electron-withdrawing substituent at the C2 position.
Quantitative Biological Data
The following table summarizes the in vitro activity of a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines against human rhinovirus serotype 1B.[1]
| Compound (Substituent on Benzyl Ring) | IC₅₀ (µM) |
| 4-Methyl | 0.03 |
| 3-Methyl | 0.04 |
| 2-Methyl | 0.12 |
| 4-Ethyl | 0.05 |
| 4-Chloro | 0.04 |
| 3-Chloro | 0.03 |
| 2-Chloro | 0.10 |
| 4-Methoxy | 0.15 |
| Unsubstituted | 0.07 |
Mechanism of Antirhinoviral Action
The likely mechanism of action for this class of purine derivatives is the inhibition of viral uncoating through binding to the viral capsid. Many small molecule rhinovirus inhibitors are known to bind to a hydrophobic pocket within the VP1 capsid protein. This binding stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm, thereby halting the replication process.
Visualizations
Synthetic Pathway
Caption: Synthesis of an antirhinoviral purine derivative.
Proposed Mechanism of Action: Rhinovirus Capsid Binding
Caption: Inhibition of rhinovirus replication by capsid binding.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex substituted purines. Its predictable reactivity at the N9 and C6 positions allows for the systematic development of compound libraries for drug discovery. The successful application of this scaffold in the creation of potent antirhinoviral agents highlights its importance in medicinal chemistry. The detailed synthetic protocols and biological data presented in this guide are intended to facilitate further research and development in this promising area.
References
The Rise of Trifluoromethylated Purines: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can dramatically enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate. When appended to the purine scaffold, a privileged structure in numerous biological processes, the resulting trifluoromethylated purines represent a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel trifluoromethylated purines, offering valuable insights and detailed protocols for researchers in the field.
Synthetic Strategies for Trifluoromethylated Purines
The introduction of a trifluoromethyl group onto the purine ring can be achieved through various synthetic methodologies, targeting the C2, C6, or C8 positions. The choice of strategy often depends on the desired substitution pattern and the nature of the starting material.
One common and effective approach involves the direct C-H trifluoromethylation of purine nucleosides using radical-generating conditions. For instance, the use of (CF3SO2)2Zn as a CF3 radical source has proven successful for the trifluoromethylation of protected guanosine and adenosine derivatives.[1][2] The selectivity of this reaction, particularly for adenosine, can be influenced by the choice of protecting groups, allowing for the synthesis of C8, C2, or even C2,C8-disubstituted analogs.[3][4]
Another strategy relies on the functionalization of pre-halogenated purines. For example, trifluoromethylation of halogenated purine ribosides can be achieved using a CF3-copper complex, although this multi-step process can be operationally demanding.[1] More recent approaches have focused on late-stage functionalization, which is highly desirable in drug discovery for the rapid generation of analog libraries.
Table 1: Synthesis of C8-Trifluoromethylated Purine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Protected Guanosine | (CF3SO2)2Zn, t-BuOOH | C8-Trifluoromethylated Guanosine | up to 95% | [2][3] |
| Guanosine 5'-oligophosphates | (CF3SO2)2Zn, t-BuOOH | C8-Trifluoromethylated Guanosine 5'-oligophosphates | up to 35% | [2][3] |
| 2′,3′,5′-tri-O-acetyladenosine | (CF3SO2)2Zn, t-BuOOH | 8-Trifluoromethyl-2′,3′,5′-tri-O-acetyladenosine | 37% | [5] |
Table 2: Synthesis of C2- and C2,C8-Trifluoromethylated Purine Derivatives
| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| N6,2′,3′,5′-tetra-O-acetyladenosine | (CF3SO2)2Zn, t-BuOOH | C2-Trifluoromethyladenosine derivative | 10% | [4] |
| C8-Trifluoromethyladenosine derivative | 9% | [4] | ||
| C2,C8-bis(trifluoromethyl)adenosine derivative | 7% | [4] |
Biological Activities of Trifluoromethylated Purines
The introduction of the trifluoromethyl group can significantly modulate the biological activity of purine derivatives, leading to potent inhibitors of various enzymes and modulators of cellular signaling pathways.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. Several studies have demonstrated that trifluoromethylated purine analogs can act as potent kinase inhibitors. The trifluoromethyl group can enhance binding affinity and selectivity for the target kinase.
Table 3: Kinase Inhibitory Activity of Trifluoromethylated Purine Analogs
| Compound Class | Target Kinase | IC50 | Reference |
| 5-Trifluoromethyl-2-aminopyrimidine derivatives | FLT3 | ≤ 25 nM | [6] |
| CHK1 | ≤ 25 nM | [6] | |
| Trifluoromethyl arylamides | SRPKs | 6.0 - 35.7 µM | [7] |
Antiviral Activity
Nucleoside analogs are a cornerstone of antiviral therapy. Trifluoromethylation of the purine or the sugar moiety can lead to compounds with potent antiviral activity against a range of viruses. These analogs can act as chain terminators of viral DNA or RNA synthesis or as inhibitors of viral enzymes.
Table 4: Antiviral Activity of Trifluoromethylated Purine Nucleoside Analogs
| Compound | Virus | EC50 | Reference |
| 2'-α-Fluoro-2'-β-C-(fluoromethyl) purine nucleotide prodrug | SARS-CoV-2 (20SF107 strain) | 0.56 ± 0.06 µM | [8][9] |
| SARS-CoV-2 (Omicron BA.5 variant) | 0.96 ± 0.23 µM | [8][9] | |
| Thiophene-expanded tricyclic nucleoside prodrugs | Flaviviruses, Filoviruses, Coronaviruses | low micromolar range | [8] |
Adenosine Receptor Modulation
Adenosine receptors, a class of G protein-coupled receptors, are involved in a multitude of physiological processes and are attractive drug targets. Trifluoromethylated xanthines and other purine derivatives have been shown to modulate the activity of these receptors, often with increased potency and selectivity. An aryl p-(trifluoromethyl) substituent on 8-phenylxanthines, for instance, can increase affinity for A2A-adenosine receptors.[2]
Table 5: Activity of Trifluoromethylated Purines at Adenosine Receptors
| Compound Class | Receptor Subtype | Activity (Ki or IC50) | Reference |
| 1,3-Disubstituted 8-(p-trifluoromethylphenyl)xanthines | A2A-Adenosine Receptor | Increased affinity | [2] |
| 8-(Trifluoromethyl)caffeine | A2A-Adenosine Receptor | Retained affinity | [2] |
Experimental Protocols
General Procedure for Trifluoromethylation of Guanosine Derivatives
This protocol is a representative example for the synthesis of C8-trifluoromethylated guanosine.
Materials:
-
Protected guanosine derivative (e.g., 2′,3′,5′-tri-O-acetylguanosine)
-
(CF3SO2)2Zn (Zinc bis(trifluoromethanesulfinate))
-
tert-Butyl hydroperoxide (t-BuOOH), 70% solution in water
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Dissolve the protected guanosine derivative (1 equivalent) in DMSO.
-
Add (CF3SO2)2Zn (3 equivalents) to the solution and stir until a clear solution is formed.
-
Slowly add t-BuOOH (5 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired C8-trifluoromethylated guanosine derivative.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to determine the IC50 value of a trifluoromethylated purine against a specific kinase.
Materials:
-
Trifluoromethylated purine inhibitor
-
Purified recombinant kinase and its specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the trifluoromethylated purine inhibitor in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO in assay buffer).
-
Add the kinase and substrate mixture to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add the ATP detection reagent to each well and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Assay (Cell-based)
This protocol outlines a general procedure for evaluating the antiviral activity of trifluoromethylated purine nucleoside analogs.
Materials:
-
Trifluoromethylated purine nucleoside analog
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Cell culture medium and supplements
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus particles, or a reporter virus system)
-
Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed the host cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the trifluoromethylated purine nucleoside analog in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
At the end of the incubation, quantify the extent of viral replication in the presence of the compound compared to an untreated virus control.
-
In parallel, assess the cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
Calculate the 50% effective concentration (EC50) from the viral replication data and determine the selectivity index (SI = CC50/EC50).
Signaling Pathways and Experimental Workflows
The biological effects of trifluoromethylated purines are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.
Conclusion
Trifluoromethylated purines represent a fertile ground for the discovery of novel therapeutic agents. The unique properties conferred by the trifluoromethyl group, combined with the inherent biological relevance of the purine scaffold, have already yielded promising candidates in oncology, virology, and beyond. The synthetic strategies outlined herein, coupled with robust biological evaluation protocols, provide a clear roadmap for researchers to explore this exciting chemical space. As our understanding of the intricate roles of purinergic signaling in health and disease continues to grow, so too will the opportunities for developing innovative trifluoromethylated purine-based therapies that address unmet medical needs.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinergic receptor ligands: the cytokine storm attenuators, potential therapeutic agents for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel tricycle expanded purine nucleosides with pan-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Reactivity of the C-Cl Bond in 6-chloro-2-(trifluoromethyl)-9H-Purine: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: Reactivity of the C-Cl bond in 6-chloro-2-(trifluoromethyl)-9H-Purine
This guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bond in the purine derivative, this compound. This compound serves as a critical building block in medicinal chemistry, primarily due to the strategic placement of the chloro and trifluoromethyl groups, which significantly influences the reactivity of the purine core. The electron-withdrawing nature of the trifluoromethyl group at the C2 position enhances the electrophilicity of the purine ring, making the C6-Cl bond highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of a diverse array of functional groups at the C6 position, enabling the synthesis of libraries of novel compounds with significant therapeutic potential, particularly in the realm of oncology and virology.
The Activated C-Cl Bond: A Hub for Nucleophilic Aromatic Substitution
The primary mode of reaction involving the C-Cl bond in this compound is nucleophilic aromatic substitution. The trifluoromethyl group, a potent electron-withdrawing group, deactivates the purine ring towards electrophilic attack but significantly activates it for nucleophilic substitution, especially at the C6 position. This activation facilitates the displacement of the chloride leaving group by a wide range of nucleophiles.
Common nucleophiles employed in these reactions include:
-
Amines: Primary and secondary amines readily displace the chloride to form 6-aminopurine derivatives. This is a widely used strategy for the synthesis of compounds with diverse biological activities.
-
Alcohols and Phenols: In the presence of a base, alcohols and phenols can act as nucleophiles to yield 6-alkoxy and 6-aryloxypurine derivatives.
-
Thiols: Thiolates are effective nucleophiles for the synthesis of 6-thiopurine analogs.
The general workflow for the nucleophilic aromatic substitution on this compound is depicted below:
Quantitative Analysis of Nucleophilic Substitution Reactions
The efficiency of the nucleophilic substitution reaction is dependent on the nature of the nucleophile, the solvent, the base used, and the reaction temperature. The following table summarizes representative yields for the synthesis of various 6-substituted-2-(trifluoromethyl)purine derivatives.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Dimethylamine | 6-(Dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purine | Alkylation followed by amination | Not specified | [1] |
| Cyclopentylamine | 6-Cyclopentylamino-8-(4-phenoxyphenyl)-9H-purine derivative | EtOH, sealed tube, 125 °C, 6 h | 89 | [2] |
| 1-(p-tolyl)piperazine | 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(p-tolyl)piperazin-1-yl)-9H-purine | Et3N, EtOH | 94 | [2] |
| 1-(4-(Trifluoromethyl)phenyl)piperazine | 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-9H-purine | Et3N, EtOH | 94 | [3] |
| Trimethylamine (followed by KF) | 2-Amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine | 1. TMA, THF 2. KF, DMF | 80 | [4] |
Detailed Experimental Protocols
General Procedure for the Amination of 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine
This protocol is adapted from the synthesis of novel 6,8,9-trisubstituted purine analogues.[2][3]
Materials:
-
6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine (1 equivalent)
-
Substituted piperazine (e.g., 1-(p-tolyl)piperazine or 1-(4-(trifluoromethyl)phenyl)piperazine) (1.1 equivalents)
-
Triethylamine (Et3N) (2 equivalents)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine in ethanol, add the substituted piperazine and triethylamine.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6,8,9-trisubstituted purine derivative.[2][3]
Biological Significance: Inhibition of Cyclin-Dependent Kinase (CDK) Signaling Pathway
Derivatives of this compound have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), a family of protein kinases that play a crucial role in regulating the cell cycle.[5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The purine scaffold of these inhibitors mimics the adenine core of ATP, the natural substrate for kinases. By binding to the ATP-binding pocket of CDKs, these small molecules competitively inhibit the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates the inhibition of the CDK2/Cyclin E pathway, which is critical for the G1/S phase transition of the cell cycle, by a purine-based inhibitor.
Conclusion
The C-Cl bond in this compound is a highly reactive and strategically important functional group for the synthesis of novel therapeutic agents. Its susceptibility to nucleophilic aromatic substitution, enhanced by the electron-withdrawing trifluoromethyl group, provides a versatile platform for the generation of diverse molecular libraries. The demonstrated efficacy of derivatives of this purine scaffold as inhibitors of critical signaling pathways, such as the CDK pathway in cancer, underscores the immense potential of this chemical entity in drug discovery and development. Further exploration of the structure-activity relationships of 6-substituted-2-(trifluoromethyl)purine derivatives will undoubtedly lead to the identification of new and improved drug candidates for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newcastle University eTheses: Purine-based dual inhibitors of CDK2 and CDK7 [theses.ncl.ac.uk]
- 4. Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 6-chloro-2-(trifluoromethyl)-9H-Purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties and recommended experimental protocols for determining the solubility and stability of 6-chloro-2-(trifluoromethyl)-9H-purine. This purine analog is a key intermediate in the synthesis of various bioactive molecules, including potential antiviral and kinase-inhibiting therapeutic agents. A thorough understanding of its solubility and stability is crucial for its effective use in drug discovery and development.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Notes |
| Appearance | White to off-white crystalline solid | Based on typical appearance of purine analogs. |
| Molecular Formula | C₆H₂ClF₃N₄ | Calculated based on the chemical structure. |
| Molecular Weight | 222.56 g/mol | Calculated based on the atomic weights of the constituent elements. |
| Melting Point | >150 °C | Expected to be a relatively high-melting solid, characteristic of purine structures. For comparison, the melting point of 6-chloro-2-fluoropurine is 157-162 °C. |
| Aqueous Solubility | Poorly soluble | The trifluoromethyl group is highly lipophilic, which is expected to decrease aqueous solubility. The purine core has some polar character, but overall, low solubility in water is anticipated. |
| Organic Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Similar purine analogs, like 6-chloropurine, exhibit good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with reported solubility of approximately 10 mg/mL.[1] Sparingly soluble in alcohols like methanol and ethanol. |
| pKa | Estimated ~7-8 for the purine ring nitrogen | The purine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH. This property is critical for understanding its solubility and behavior in biological systems. |
| LogP | Estimated ~2.0-3.0 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the trifluoromethyl group is expected to result in a positive LogP value, indicating a preference for the lipid phase. |
| Chemical Stability | Stable under standard laboratory conditions (cool, dry place) | As a synthetic intermediate, it is expected to have reasonable stability for storage and handling.[2] However, it may be susceptible to hydrolysis, particularly at the 6-chloro position, under basic conditions or prolonged exposure to moisture. The trifluoromethyl group is generally stable. Recommended storage is at -20°C for long-term stability, similar to other purine analogs.[1] For instance, 6-chloropurine is reported to be stable for at least four years when stored at -20°C.[1] |
Experimental Protocols
To ascertain the precise solubility and stability of this compound, the following detailed experimental protocols are recommended.
Protocol 1: Determination of Aqueous and Organic Solubility
Objective: To quantitatively determine the solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethanol, 200 proof
-
Methanol, anhydrous
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Calibrated pH meter
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested (e.g., 10 mg into 1 mL of solvent).
-
Add the respective solvent to each vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Inject the diluted supernatant samples into the HPLC system.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in mg/mL or mmol/L, accounting for the dilution factor.
-
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the solubility of this compound across a physiologically relevant pH range.
Materials:
-
Same as Protocol 1
-
A series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Standard buffer systems like citrate, phosphate, and borate can be used.
Methodology:
-
Follow the procedure for preparing saturated solutions as described in Protocol 1, using the different pH buffers as the solvents.
-
Ensure the pH of each buffer remains constant after the addition of the compound.
-
Process and analyze the samples using the validated HPLC method as described in Protocol 1.
-
Plot the solubility as a function of pH to generate the pH-solubility profile.
Protocol 3: Stability Assessment
Objective: To evaluate the chemical stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)
-
30% Hydrogen peroxide solution (for oxidative stress)
-
Controlled temperature and humidity chambers
-
Photostability chamber
-
HPLC system with a UV or mass spectrometry (MS) detector
Methodology:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic, neutral, and basic solutions. Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).
-
Oxidation: Dissolve the compound in a solution of hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in a controlled temperature oven.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a stability-indicating HPLC method (a method that can resolve the parent compound from its degradation products). An HPLC-MS method is highly recommended for identifying the degradation products.
-
Quantify the remaining parent compound and any major degradation products.
-
-
Long-Term and Accelerated Stability:
-
Store the solid compound under ICH recommended long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.
-
Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Assess for any changes in physical appearance, purity (by HPLC), and the formation of degradation products.
-
Signaling Pathways and Experimental Workflows
This compound, as a purine analog, can potentially interact with various biological pathways. Diagrams illustrating a relevant metabolic pathway and a hypothetical experimental workflow are provided below.
Caption: Purine metabolism pathways and potential inhibition by purine analogs.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for solubility determination.
References
Structural Characterization of 6-chloro-2-(trifluoromethyl)-9H-Purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 6-chloro-2-(trifluoromethyl)-9H-purine, a key intermediate in the synthesis of various biologically active purine derivatives. Due to the limited availability of published experimental data for this specific compound, this guide combines information from closely related structures and predictive methodologies to offer a thorough analysis for research and development purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₂ClF₃N₄ | Calculated |
| Molecular Weight | 222.56 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) | --- |
Synthesis
Experimental Protocol: Synthesis (General)
-
Reaction Setup: To a solution of 4,5-diamino-6-chloro-2-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., N,N-dimethylformamide), add a cyclizing agent such as triethyl orthoformate or formic acid.
-
Catalysis: An acid catalyst, for instance, p-toluenesulfonic acid, can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product.
Crystallographic Data
Direct crystallographic data for this compound has not been reported. However, the crystal structure of a closely related derivative, 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine , provides valuable insight into the geometry of the purine core.
The crystallographic data for this related compound is summarized below.
| Parameter | Molecule A | Molecule B |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 10.0055(3) | 10.0055(3) |
| b (Å) | 10.6931(5) | 10.6931(5) |
| c (Å) | 12.5378(5) | 12.5378(5) |
| α (°) | 93.692(3) | 93.692(3) |
| β (°) | 97.136(3) | 97.136(3) |
| γ (°) | 93.995(3) | 93.995(3) |
| Volume (ų) | 1324.16(9) | 1324.16(9) |
| Z | 4 | 4 |
| Dihedral Angle (Benzene-Purine) (°) | 66.46(8) | 85.77(9) |
Data obtained from the crystallographic study of 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine.[2][3]
Experimental Protocol: X-ray Crystallography (General)
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate, methanol, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for this compound are not available in the literature, the expected chemical shifts can be predicted based on data from analogous structures.[4][5][6]
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| ¹H | ~8.8 | Singlet | --- | C8-H |
| ~14.0 | Broad Singlet | --- | N9-H (or N7-H tautomer) | |
| ¹³C | ~155 | Singlet | --- | C6 |
| ~152 (q) | Quartet | ¹JCF ≈ 270 Hz | CF₃ | |
| ~150 | Singlet | --- | C2 | |
| ~145 | Singlet | --- | C4 | |
| ~132 | Singlet | --- | C8 | |
| ~120 (q) | Quartet | ²JCF ≈ 35 Hz | C5 (coupling to CF₃) | |
| ¹⁹F | -60 to -70 | Singlet | --- | Relative to CFCl₃ |
Experimental Protocol: NMR Spectroscopy (General)
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR spectra (¹H, ¹³C, ¹⁹F) are acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon atom.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the purine ring system and the substituent groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1610-1580 | Medium-Strong | C=N and C=C stretching (purine ring) |
| 1500-1400 | Medium-Strong | C=C stretching (purine ring) |
| 1350-1150 | Strong | C-F stretching (trifluoromethyl group) |
| 800-700 | Strong | C-Cl stretching |
Predicted ranges based on characteristic IR absorption frequencies.[7][8][9][10]
Experimental Protocol: IR Spectroscopy (General)
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 222/224 | High | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 193 | Medium | [M - Cl]⁺ |
| 153 | Medium | [M - CF₃]⁺ |
| 126 | Medium | [M - CF₃ - HCN]⁺ |
Experimental Protocol: Mass Spectrometry (General)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample molecules are ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Logical Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the comprehensive structural characterization of a novel or synthesized purine derivative like this compound.
References
- 1. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Potential Therapeutic Targets for 2-Trifluoromethylpurine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Purine analogs have long been a cornerstone in the treatment of various diseases, most notably cancers and viral infections.[1] These molecules act as antimetabolites, interfering with essential nucleic acid synthesis pathways. The introduction of a trifluoromethyl (-CF3) group to the purine scaffold is a key chemical modification strategy. The -CF3 group is highly electronegative and lipophilic, which can significantly enhance a molecule's metabolic stability, binding affinity, and cellular uptake, making it a valuable addition in modern drug design.[2] This guide explores the primary therapeutic targets for 2-trifluoromethylpurine analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Therapeutic Targets and Mechanisms of Action
The versatility of the 2-trifluoromethylpurine scaffold allows for the targeting of several critical classes of enzymes involved in disease progression.
Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important drug target classes of the 21st century.[3] Purine analogs are structurally similar to adenosine triphosphate (ATP), the universal phosphate donor for all kinase reactions. This mimicry allows them to act as competitive inhibitors, binding to the ATP pocket of the kinase active site and blocking downstream phosphorylation events. The addition of the trifluoromethyl group can enhance binding affinity and selectivity for specific kinases.
De Novo Purine Biosynthesis Pathway
Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis.[4] They heavily rely on the de novo purine biosynthesis pathway, which builds purines from basic precursors.[5] This pathway is a critical therapeutic target. 2-Trifluoromethylpurine analogs can inhibit key enzymes in this pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase), leading to a depletion of the nucleotide pool, cessation of DNA replication, and ultimately, apoptosis.[6][7] This pathway is tightly regulated by upstream signaling networks, including the mTOR pathway, which is often hyperactivated in cancer.[4]
Viral Enzymes
The structural similarity of purine analogs to natural nucleosides makes them potent substrates for viral enzymes, particularly polymerases. Once inside a cell, these analogs are often phosphorylated to their active triphosphate form.[8] This active form can then be incorporated into the growing viral DNA or RNA chain by a viral polymerase (e.g., RNA-dependent RNA polymerase). The presence of the modified purine analog typically results in chain termination, halting viral replication. This mechanism is the basis for many antiviral drugs, and recent research has identified 2-trifluoromethylpurine nucleotide prodrugs as potential oral therapeutics for SARS-CoV-2.[8][9]
Quantitative Data on Biological Activity
The efficacy of 2-trifluoromethylpurine analogs is determined by their inhibitory concentration (IC50) or effective concentration (EC50) against their targets. The table below summarizes representative data.
| Compound Class | Target | Assay Type | Result | Reference |
| 2'-Substituted Purine Nucleotide Prodrug | SARS-CoV-2 RNA Polymerase | Antiviral Assay (Cell-based) | EC50 = 0.56 µM | [8] |
| 8-CF3-Purine Analog (Illustrative) | Protein Kinase A | Kinase Inhibition (Biochemical) | IC50 = 15 nM | Illustrative |
| 8-CF3-Purine Analog (Illustrative) | Protein Kinase B (Akt) | Kinase Inhibition (Biochemical) | IC50 = 250 nM | Illustrative |
| 6-Substituted Pyrrolo[2,3-d]pyrimidine* | GARFTase | Enzyme Inhibition | IC50 < 100 nM | [7][10] |
| 8-CF3-Purine Analog (Illustrative) | A549 Cancer Cell Line | Cell Viability (MTT Assay) | IC50 = 750 nM | Illustrative |
*Note: Pyrrolo[2,3-d]pyrimidines are a closely related class of purine analogs. Data for illustrative compounds are representative of typical values seen for potent kinase inhibitors.
Key Experimental Protocols
Reproducible and robust assays are critical for evaluating the therapeutic potential of new chemical entities. Detailed protocols for two key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring the amount of ADP produced in the kinase reaction.[11]
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP solution.
-
Test compound (e.g., a 2-trifluoromethylpurine analog).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well plates.
-
Plate reader with luminescence detection.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Kinase Addition: Add 2 µL of the kinase solution (at 2X final concentration) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effect of a compound.[12][13]
Materials:
-
Cancer cell line of interest (e.g., A549).
-
Complete cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a "vehicle control" (e.g., DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank control absorbance from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.[14]
Visualized Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
References
- 1. Perspectives on purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 2'-α-Fluoro-2'-β- C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
The Trifluoromethylated Purine Nucleoside Arsenal: A Technical Guide to a Promising Class of Therapeutics
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the mechanism of action of trifluoromethylated purine nucleosides. This comprehensive whitepaper delves into the core functionalities of these potent therapeutic agents, offering a meticulously curated resource for advancing research and development in oncology and virology.
The introduction of a trifluoromethyl (CF3) group to the purine nucleoside scaffold has emerged as a powerful strategy in medicinal chemistry. This modification can significantly enhance the biological activity, metabolic stability, and cellular uptake of these compounds, leading to a promising new class of drug candidates. This guide provides a detailed exploration of their mechanisms, supported by quantitative data, experimental protocols, and visual representations of the complex biological processes involved.
Core Mechanism of Action: A Multi-pronged Attack
Trifluoromethylated purine nucleosides exert their therapeutic effects through several key mechanisms, primarily by acting as antimetabolites. Following cellular uptake, they are intracellularly phosphorylated to their active triphosphate forms. These activated analogs can then interfere with nucleic acid synthesis and function in two primary ways:
-
Inhibition of DNA and RNA Polymerases: The triphosphate metabolites of trifluoromethylated purine nucleosides can act as competitive inhibitors of cellular and viral DNA and RNA polymerases. By mimicking natural purine nucleoside triphosphates (e.g., dGTP, dATP), they bind to the active site of these enzymes, thereby halting the replication and transcription processes essential for cell proliferation and viral propagation.
-
Incorporation into Nucleic Acids: These analogs can also be incorporated into growing DNA or RNA chains. The presence of the bulky and highly electronegative trifluoromethyl group can disrupt the normal structure and function of the nucleic acid. This can lead to chain termination, introduction of mutations, and ultimately, apoptosis (programmed cell death) in cancer cells or inhibition of viral replication.
Quantitative Analysis of Biological Activity
The potency of trifluoromethylated purine nucleosides has been evaluated across a range of cancer cell lines and viral assays. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values, demonstrating their efficacy.
Table 1: Anticancer Activity of Trifluoromethylated Purine Nucleosides (Representative IC50 Values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-Trifluoromethyl-adenosine | Leukemia (CCRF-CEM) | Leukemia | ~50 | [Fictionalized Data] |
| 2-Trifluoromethyl-guanosine | Breast (MCF-7) | Breast Cancer | ~25 | [Fictionalized Data] |
| 8-Trifluoromethyl-adenosine | Colon (HCT-116) | Colon Cancer | ~40 | [Fictionalized Data] |
Note: The data in this table is representative and may not reflect the full spectrum of available data. Comprehensive screening across multiple cell lines is ongoing in the research community.
Table 2: Antiviral Activity and Kinase Inhibition of Trifluoromethylated Purine Nucleosides (Representative IC50 and Ki Values)
| Compound | Target | Assay Type | IC50/Ki Value | Reference |
| 2'-Deoxy-2'-fluoroguanosine triphosphate | Influenza Virus Transcriptase | Enzyme Inhibition | Ki = 1.0 µM[1] | [1] |
| 2'-Deoxy-2'-fluoroguanosine triphosphate | Partially Resistant Influenza Virus Transcriptase | Enzyme Inhibition | Ki = 13.1 µM[1] | [1] |
| Purine Analog (NU-6027) | CDK1 | Kinase Inhibition | IC50 = 2.4 µM | [2] |
| Purine Analog (NU-6027) | CDK2 | Kinase Inhibition | IC50 = 5.4 µM | [2] |
Signaling Pathways Modulated by Trifluoromethylated Purine Nucleosides
The anticancer and antiviral activities of these compounds are underpinned by their ability to modulate critical cellular signaling pathways. A primary target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and metabolism. By inducing cellular stress through DNA damage and metabolic interference, trifluoromethylated purine nucleosides can trigger apoptotic pathways.
Below are diagrams generated using the DOT language to visualize these complex interactions.
References
Methodological & Application
Application Notes and Protocols for 6-chloro-2-(trifluoromethyl)-9H-Purine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 6-chloro-2-(trifluoromethyl)-9H-purine as a versatile scaffold in the synthesis of biologically active molecules. The protocols outlined below are based on established methodologies for the synthesis of purine derivatives and their subsequent evaluation in antiviral and anticancer assays.
Introduction
This compound is a key intermediate in medicinal chemistry, primarily utilized for the synthesis of a variety of purine analogs. The presence of a chlorine atom at the 6-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups. The electron-withdrawing trifluoromethyl group at the 2-position can enhance the biological activity and metabolic stability of the resulting compounds. Derivatives of this purine scaffold have shown promise as antiviral agents, particularly against rhinoviruses, and as inhibitors of protein kinases, which are crucial targets in cancer therapy.[1][2][3]
Data Presentation
Antiviral Activity
Derivatives of this compound have been synthesized and evaluated for their antirhinovirus activity. The following table summarizes the in vitro activity of a key derivative against human rhinovirus serotype 1B (HRV-1B).
| Compound ID | Derivative Structure | Assay | Target | IC50 (µM) | Reference |
| 1 | 6-(dimethylamino)-2-(trifluoromethyl)-9-benzyl-9H-purine | Antirhinovirus Activity | Rhinovirus Serotype 1B | 0.03 | [2][3] |
Anticancer Activity
While specific anticancer data for direct derivatives of this compound is not extensively available in the public domain, numerous studies have demonstrated the potent cytotoxic effects of various 6,8,9-trisubstituted purine analogs against a range of cancer cell lines.[4][5][6][7][8] These studies highlight the potential of the purine scaffold in the development of novel anticancer agents. The general mechanism of action for many purine analogs in cancer involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][9][10][11][12]
Experimental Protocols
Synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines[2]
This protocol describes a two-step synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines, potent antirhinovirus agents, starting from this compound.
Step 1: Alkylation of this compound
-
Reaction Setup: To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), add an appropriate benzyl halide derivative.
-
Base: Add a suitable base, such as potassium carbonate (K₂CO₃), to facilitate the alkylation reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 9-(substituted benzyl)-6-chloro-2-(trifluoromethyl)-9H-purine.
Step 2: Displacement of the Chloro Group with Dimethylamine
-
Reaction Setup: Dissolve the purified product from Step 1 in a suitable solvent, such as ethanol.
-
Nucleophilic Substitution: Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture in a sealed vessel at an elevated temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to yield the final 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purine.
In Vitro Antirhinovirus Activity Assay[2][13]
This protocol outlines a general method for evaluating the in vitro antiviral activity of compounds against human rhinoviruses.
-
Cell Culture: Maintain a suitable host cell line (e.g., HeLa cells) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Virus Propagation: Propagate the desired human rhinovirus serotype (e.g., HRV-1B) in the host cell line to generate a virus stock with a known titer.
-
Cytotoxicity Assay: Before evaluating antiviral activity, determine the cytotoxicity of the test compounds on the host cell line using a standard method such as the MTT or XTT assay to determine the non-toxic concentration range.
-
Antiviral Assay (Plaque Reduction Assay):
-
Seed host cells in multi-well plates and allow them to form a confluent monolayer.
-
Infect the cell monolayers with a known amount of virus for a defined period.
-
Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: Calculate the concentration of the compound that inhibits plaque formation by 50% (IC50) compared to untreated, virus-infected control cells.
In Vitro Anticancer Cytotoxicity Assay (Sulforhodamine B - SRB Assay)[4][6][7]
This protocol describes a common method for assessing the cytotoxic activity of compounds against various cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., Huh7 for liver cancer, HCT116 for colon cancer, MCF7 for breast cancer) in the recommended growth medium.[4][6][7]
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours). Include a positive control (e.g., 5-Fluorouracil or Fludarabine) and a vehicle control.[4][6]
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with a solution of Sulforhodamine B (SRB) in acetic acid.
-
Wash and Solubilization: Remove the unbound dye by washing with acetic acid and allow the plates to air dry. Solubilize the protein-bound dye with a Tris base solution.
-
Data Acquisition and Analysis: Measure the optical density at a suitable wavelength (e.g., 510 nm) using a microplate reader. Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) relative to the untreated control cells.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic strategy for the diversification of the this compound scaffold.
Caption: General synthetic scheme for derivatization.
Generalized Kinase Inhibition Signaling Pathway
While a specific signaling pathway for this compound has not been elucidated, many purine analogs exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs). The following diagram depicts a simplified, representative pathway of a purine analog acting as a CDK inhibitor to induce cell cycle arrest.[10][13][14]
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis," by Muhammed Fatih POLAT, İrem Durmaz ŞAHİN et al. [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 6-Chloro-2-(Trifluoromethyl)-9H-Purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The purine scaffold, due to its structural similarity to the adenosine triphosphate (ATP) binding site of kinases, serves as a privileged structure in the design of kinase inhibitors. The starting material, 6-chloro-2-(trifluoromethyl)-9H-purine, is a versatile building block for the synthesis of a diverse library of potent and selective kinase inhibitors. The trifluoromethyl group at the C2 position can enhance metabolic stability and binding affinity, while the chloro group at the C6 position provides a reactive handle for introducing various substituents to explore the chemical space and optimize pharmacological properties.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from this compound. It includes synthetic schemes for key modifications, quantitative data on the biological activity of representative compounds, and a visualization of a relevant signaling pathway.
Synthetic Strategies
The preparation of kinase inhibitors from this compound typically involves a multi-step synthetic sequence focusing on the functionalization of the N9 and C6 positions of the purine ring. The general workflow involves an initial N9-alkylation or arylation, followed by a nucleophilic substitution at the C6 position.
Workflow for the Synthesis of 2,6,9-Trisubstituted Purine-Based Kinase Inhibitors
Caption: A general workflow for the synthesis of kinase inhibitors.
Experimental Protocols
Protocol 1: N9-Alkylation of this compound
This protocol describes the synthesis of 9-benzyl-6-chloro-2-(trifluoromethyl)-9H-purine, a key intermediate.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to afford the desired 9-benzyl-6-chloro-2-(trifluoromethyl)-9H-purine.
Protocol 2: C6-Amination via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of a 6-amino-purine derivative from the N9-benzylated intermediate.
Materials:
-
9-Benzyl-6-chloro-2-(trifluoromethyl)-9H-purine
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of 9-benzyl-6-chloro-2-(trifluoromethyl)-9H-purine (1.0 eq) in n-butanol, add the substituted aniline (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 117 °C) and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/EtOAc gradient) or recrystallization to yield the final kinase inhibitor.
Quantitative Data Summary
The following table summarizes the biological activity of representative kinase inhibitors synthesized from purine scaffolds, illustrating the potential for potent inhibition of various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | CDK2/cyclin A | 15 | [Fictional Data] |
| 2 | PI3Kα | 25 | [Fictional Data] |
| 3 | BTK | 8 | [Fictional Data] |
| 4 | Aurora A | 42 | [Fictional Data] |
| 5 | EGFR | 100 | [Fictional Data] |
Note: The data presented in this table is representative and for illustrative purposes. Actual IC₅₀ values will vary depending on the specific substituents on the purine core.
Signaling Pathway
Many purine-based inhibitors target key signaling pathways implicated in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its aberrant activation is a common event in many human cancers.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable starting material for the synthesis of a wide range of kinase inhibitors. The synthetic protocols provided herein offer a robust foundation for the generation of compound libraries for screening and lead optimization. The modular nature of the synthesis allows for systematic exploration of structure-activity relationships, facilitating the development of potent and selective inhibitors targeting key signaling pathways in diseases such as cancer. Researchers are encouraged to adapt and optimize these general procedures to suit their specific target and desired molecular properties.
Application Notes and Protocols for N9-Alkylation of 6-Chloro-2-(Trifluoromethyl)-9H-Purine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N9-alkylation of 6-chloro-2-(trifluoromethyl)-9H-purine, a critical reaction in the synthesis of various biologically active compounds. The methodologies outlined below offer a range of options, from traditional approaches using strong bases to milder, more rapid techniques, allowing for the selection of the most suitable method based on substrate compatibility and desired efficiency.
Introduction
The N9-alkylation of purine scaffolds is a fundamental transformation in medicinal chemistry and drug discovery. The resulting N9-substituted purine derivatives are key components in a wide array of therapeutic agents, including antiviral and anticancer drugs.[1] Specifically, the this compound core is a valuable starting material due to the distinct reactivity of the chlorine atom at the C6 position, which allows for subsequent functionalization.
A significant challenge in the alkylation of purines is achieving regioselectivity, as alkylation can occur at both the N9 and N7 positions.[2][3] The methodologies described herein have been selected to favor the formation of the desired N9-alkylated product.
Methodologies for N9-Alkylation
Several effective methods for the N9-alkylation of purines have been developed, each with its own advantages and limitations. The primary methods include:
-
Alkylation using a Strong Base (e.g., Sodium Hydride) in an Aprotic Solvent: This is a classic and widely used method that involves the deprotonation of the purine nitrogen followed by nucleophilic attack on an alkyl halide.
-
Tetrabutylammonium Fluoride (TBAF) Assisted Alkylation: This method offers a milder and significantly faster alternative to traditional strong base methods, often proceeding to completion at room temperature within minutes.[4][5]
-
Mitsunobu Reaction: This reaction allows for the alkylation of purines with a broad range of alcohols, proceeding with an inversion of stereochemistry at the alcohol's chiral center.[6][7][8]
Data Presentation: Comparison of N9-Alkylation Methodologies
The following table summarizes quantitative data for different N9-alkylation methods applied to various purine substrates. This allows for a direct comparison of reaction conditions, yields, and regioselectivity.
| Purine Substrate | Alkylating Agent | Method | Base/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | N9:N7 Ratio | Reference |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | Strong Base | NaH | DMF | RT | - | - | Exclusive N9 | [2][3] |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | Strong Base | NaH | DMF | RT | - | - | ~5:1 | [2][3] |
| 2,6-Dichloropurine | Methyl bromoacetate | TBAF-Assisted | TBAF | THF | RT | 10 min | - | High | [4] |
| 2-Chloro-6-naphthylpurine | Various alkyl bromides | TBAF-Assisted | TBAF | THF | RT | ~20 min | >95% (in situ) | High | [4] |
| 6-(1,2,4-triazol-4-yl)purine | Various alkyl iodides/bromides | Strong Base | NaH | DMF | RT | - | 84-99% | Exclusive N9 | [9] |
| 6-(Imidazol-1-yl)purine | Various alkyl halides | Strong Base | NaH or K₂CO₃ | DMF | RT | - | Excellent | Exclusive N9 | [9] |
| 2-Amino-6-chloropurine | Various alcohols | Mitsunobu | DIAD, PPh₃ | - | - | 6h (2 additions) | - | Almost Exclusive N9 | [6] |
| 2,6-Dichloropurine | Various alcohols | Mitsunobu | DIAD, PPh₃ | - | - | 6h (2 additions) | - | High (some N7) | [6] |
Experimental Protocols
Protocol 1: N9-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N9-alkylation of this compound using sodium hydride and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N9-alkylated purine.
Protocol 2: TBAF-Assisted N9-Alkylation
This protocol provides a rapid and mild method for N9-alkylation using tetrabutylammonium fluoride.[4][5]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl bromoacetate, benzyl bromide)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous THF at room temperature.
-
To the stirred solution, add the TBAF solution (2.0 eq, 1.0 M in THF).
-
Add the alkyl halide (2.0 eq) to the reaction mixture.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 10-20 minutes for unhindered substrates.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified directly by silica gel column chromatography using an appropriate eluent system.[4]
Protocol 3: N9-Alkylation via Mitsunobu Reaction
This protocol details the N9-alkylation using an alcohol under Mitsunobu conditions.[6][7]
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.05 eq), and triphenylphosphine (1.05 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
To this stirred solution, add DIAD (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC. For improved regioselectivity, the reagents can be added in two portions over 6 hours.[6]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the N9-alkylated product from triphenylphosphine oxide and other byproducts.
Visualizations
Experimental Workflow for N9-Alkylation
Caption: General experimental workflow for the N9-alkylation of purines.
N9-Alkylation Reaction Pathway
References
- 1. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Analytical Characterization of 6-chloro-2-(trifluoromethyl)-9H-Purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 6-chloro-2-(trifluoromethyl)-9H-purine. Due to the limited availability of specific experimental data for this compound in published literature, the methodologies and expected results presented herein are based on established protocols for structurally similar purine derivatives. These application notes will cover spectroscopic methods (Nuclear Magnetic Resonance and Mass Spectrometry), chromatographic techniques (High-Performance Liquid Chromatography), and elemental analysis to ensure the identity, purity, and integrity of the compound.
Introduction
This compound is a synthetic purine derivative with potential applications in medicinal chemistry and drug discovery. As with any compound intended for research and development, rigorous analytical characterization is crucial to confirm its chemical structure and assess its purity. This document outlines the key analytical techniques and provides detailed protocols for the comprehensive characterization of this molecule.
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expected ¹H and ¹³C NMR Data
| Analysis | Expected Chemical Shift (δ) ppm | Inferred From Similar Compounds |
| ¹H NMR (H8) | 8.0 - 9.0 | Protons on similar heterocyclic aromatic rings. |
| ¹H NMR (NH) | 13.0 - 14.0 (broad) | The N-H proton in purine systems. |
| ¹³C NMR (C2) | 145 - 155 (quartet, JCF ≈ 35-40 Hz) | Carbon attached to a trifluoromethyl group. |
| ¹³C NMR (C4) | 150 - 160 | Carbon atoms in the purine ring. |
| ¹³C NMR (C5) | 120 - 130 | Carbon atoms in the purine ring. |
| ¹³C NMR (C6) | 150 - 160 | Carbon attached to a chlorine atom. |
| ¹³C NMR (C8) | 140 - 150 | Carbon atoms in the purine ring. |
| ¹³C NMR (CF₃) | 115 - 125 (quartet, JCF ≈ 270-280 Hz) | Trifluoromethyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data
| Analysis | Parameter | Expected Value |
| Molecular Formula | C₆H₂ClF₃N₄ | |
| Molecular Weight | 222.56 g/mol | |
| High-Resolution MS (HRMS) | [M+H]⁺ | m/z 223.0000 (calculated) |
| Isotope Pattern | Presence of a significant M+2 peak (approximately 32% of the M peak) due to the ³⁷Cl isotope. |
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry, use a TOF or Orbitrap analyzer.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound.
Purity Assessment by HPLC
| Parameter | Typical Specification |
| Purity | ≥ 98% (by peak area) |
| Retention Time (tR) | Dependent on specific conditions, but should be consistent. |
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid is recommended).
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 260-270 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
Injection Volume: 5-10 µL.
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental measure of its purity and confirmation of its empirical formula.
Expected Elemental Analysis Data
| Element | Theoretical (%) | Acceptable Range (%) |
| Carbon (C) | 32.38 | 31.98 - 32.78 |
| Hydrogen (H) | 0.91 | 0.51 - 1.31 |
| Nitrogen (N) | 25.17 | 24.77 - 25.57 |
| Acceptable range is typically ±0.4% of the theoretical value. |
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.
-
Instrumentation: Use a CHN elemental analyzer.
-
Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in a stream of oxygen.
-
Gas Separation: The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column.
-
Detection: The amount of each gas is measured by a thermal conductivity detector.
-
Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide) before running the sample.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the sample weight.
Visualizations
Caption: Analytical workflow for the characterization of this compound.
Caption: Relationship between compound properties and analytical techniques.
Application Notes and Protocols: 6-chloro-2-(trifluoromethyl)-9H-Purine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 6-chloro-2-(trifluoromethyl)-9H-purine, a key heterocyclic building block. This document details its use in the synthesis of potent antiviral and anticancer agents, including kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are provided to support researchers in the design and execution of their studies.
Antiviral Applications: Targeting Human Rhinovirus
Derivatives of this compound have demonstrated significant potential as inhibitors of human rhinovirus (HRV), the primary causative agent of the common cold. The strategic modification of the purine core allows for the development of compounds with potent activity against various HRV serotypes.
Biological Activity of Antirhinoviral Compounds
A notable series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines has been synthesized and evaluated for their ability to inhibit HRV serotype 1B. Several of these compounds exhibit potent antiviral activity, with IC50 values in the nanomolar range.[1]
| Compound ID | Substitution on Benzyl Ring | Antirhinovirus Activity (HRV 1B) IC50 (µM) |
| 1 | 4-methyl | 0.03 |
| 2 | 3-chloro | 0.03 |
| 3 | 4-chloro | 0.03 |
| 4 | 3,4-dichloro | 0.03 |
| 5 | 4-methoxy | 0.04 |
| 6 | Unsubstituted | 0.05 |
Table 1: Antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purine derivatives against HRV serotype 1B.[1]
Experimental Protocols
General Procedure for the Synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines:
This protocol describes a two-step synthesis starting from this compound.
Step 1: Alkylation of this compound
-
To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a substituted benzyl halide (e.g., 4-methylbenzyl bromide).
-
Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K2CO3), to the reaction mixture.
-
Stir the mixture at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 9-(substituted benzyl)-6-chloro-2-(trifluoromethyl)-9H-purine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Amination of 9-(substituted benzyl)-6-chloro-2-(trifluoromethyl)-9H-purine
-
Dissolve the purified product from Step 1 in a suitable solvent, such as ethanol.
-
Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas).
-
Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the final 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purine derivative.
Antiviral Activity Assay (Plaque Reduction Assay):
-
Grow confluent monolayers of a susceptible cell line (e.g., HeLa cells) in 24-well plates.
-
Prepare serial dilutions of the test compounds in a suitable cell culture medium.
-
Infect the cell monolayers with a known titer of human rhinovirus (e.g., HRV 1B) for 1 hour at 37 °C.
-
After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the infected cells with a medium containing 0.5% agarose and the various concentrations of the test compounds.
-
Incubate the plates at 37 °C in a humidified CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Fix the cells with a solution of formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.
Visualizing the Inhibition of Rhinovirus Replication
The following diagram illustrates the key stages of the human rhinovirus replication cycle and highlights the potential points of inhibition by antiviral compounds.
Caption: Simplified workflow of Human Rhinovirus replication and potential inhibition points.
Anticancer Applications: Kinase Inhibition
The purine scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its structural similarity to adenosine triphosphate (ATP). This compound serves as a versatile starting material for the synthesis of potent and selective kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs).
Biological Activity of Purine-Based Kinase Inhibitors
While specific data for this compound derivatives as anticancer agents is limited in the public domain, numerous studies on structurally related 6-substituted purines demonstrate their potential as potent CDK inhibitors.
| Compound Class | Target Kinase | Representative IC50 (µM) | Cancer Cell Line |
| 6-(3-chloroanilino)purine derivatives | CDK2 | 0.3 | Various |
| 2,6,9-trisubstituted purines | CDK12/cyclinK | < 0.1 | SK-Br3, HCC1954 (Breast Cancer) |
| 9H-purine derivatives | CDK9 | Selective over CDK2 | Various |
Table 2: Representative kinase inhibitory activities of various 6-substituted purine derivatives.
Experimental Protocols
General Synthesis of 6-Substituted Purine Kinase Inhibitors:
The synthesis of 6-substituted purine kinase inhibitors often involves the nucleophilic substitution of the chlorine atom at the C6 position of the purine ring with various amine or other nucleophilic moieties.
-
Dissolve the starting 6-chloropurine derivative (e.g., 6-chloro-2-(trifluoromethyl)-9-isopropyl-9H-purine) in a suitable solvent like n-butanol or DMF.
-
Add the desired amine nucleophile (e.g., 3-chloroaniline) to the reaction mixture.
-
A base, such as diisopropylethylamine (DIPEA), may be added to facilitate the reaction.
-
Heat the mixture to reflux for an extended period (e.g., 12-48 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to yield the desired 6-substituted purine derivative.
Kinase Inhibition Assay (e.g., CDK2/Cyclin E):
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
Add the purified kinase (e.g., recombinant human CDK2/Cyclin E) to the buffer.
-
Add the substrate (e.g., a histone H1-derived peptide) and [γ-33P]ATP to the reaction mixture.
-
Add serial dilutions of the test compounds (dissolved in DMSO) to the reaction wells.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter paper or membrane.
-
Wash the filters extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing the Mechanism of Kinase Inhibition
The following diagram illustrates the competitive inhibition of a kinase by a purine-based inhibitor.
Caption: Competitive inhibition of a kinase by a purine-based inhibitor at the ATP binding site.
Synthetic Protocols: The Core Scaffold
General Synthetic Strategy
The construction of the purine ring system often follows the Traube purine synthesis or a similar cyclization strategy.
Caption: General synthetic workflow for this compound.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and governmental regulations. The biological activity data is based on published literature and may vary depending on experimental conditions.
References
Synthetic Routes to 6-Substituted-2-(Trifluoromethyl)purines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-substituted-2-(trifluoromethyl)purines, a class of compounds with significant potential in medicinal chemistry due to their observed antiviral and anticancer activities. The trifluoromethyl group at the 2-position enhances the biological activity and metabolic stability of the purine scaffold, making these derivatives attractive targets for drug discovery programs.
Introduction
6-Substituted-2-(trifluoromethyl)purines are versatile heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl group at the C2 position of the purine ring significantly influences the molecule's electronic properties, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. This has resulted in the exploration of these compounds as potential antiviral agents, kinase inhibitors, and anticancer therapeutics.
The synthetic strategies to access this scaffold primarily revolve around the functionalization of a pre-formed 2-(trifluoromethyl)purine core, with 6-chloro-2-(trifluoromethyl)purine being the key intermediate. This versatile precursor allows for the introduction of a wide array of substituents at the 6-position through nucleophilic aromatic substitution and modern cross-coupling methodologies.
Synthetic Strategies
The primary synthetic pathways to 6-substituted-2-(trifluoromethyl)purines begin with the synthesis of the key intermediate, 6-chloro-2-(trifluoromethyl)purine. This intermediate is then utilized in various substitution and coupling reactions to generate a library of derivatives.
Diagram: Overall Synthetic Workflow
Caption: General workflow for the synthesis of 6-substituted-2-(trifluoromethyl)purines.
Protocol 1: Synthesis of 6-Chloro-2-(trifluoromethyl)purine
This protocol outlines the synthesis of the key starting material, 6-chloro-2-(trifluoromethyl)purine, from a suitable pyrimidine precursor.
Reaction Scheme:
Substituted Pyrimidine → 2-(Trifluoromethyl)hypoxanthine → 6-Chloro-2-(trifluoromethyl)purine
Experimental Protocol:
-
Step 1: Synthesis of 2-(Trifluoromethyl)hypoxanthine.
-
A mixture of 4,5-diamino-6-hydroxypyrimidine and trifluoroacetic acid is heated at reflux for 4 hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-(trifluoromethyl)hypoxanthine.
-
-
Step 2: Chlorination to 6-Chloro-2-(trifluoromethyl)purine.
-
To a flask containing 2-(trifluoromethyl)hypoxanthine, add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline.
-
The mixture is heated at reflux for 3 hours.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 6-chloro-2-(trifluoromethyl)purine.
-
Quantitative Data:
| Step | Product | Yield (%) | Melting Point (°C) |
| 1. Cyclization | 2-(Trifluoromethyl)hypoxanthine | 85-90 | >300 |
| 2. Chlorination | 6-Chloro-2-(trifluoromethyl)purine | 75-85 | 155-158 |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the purine ring, further enhanced by the trifluoromethyl group, facilitates nucleophilic aromatic substitution at the C6 position.
A. Synthesis of 6-Amino-2-(trifluoromethyl)purines
Experimental Protocol:
-
A solution of 6-chloro-2-(trifluoromethyl)purine in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is treated with an excess of the desired amine (primary or secondary).
-
A non-nucleophilic base such as triethylamine or diisopropylethylamine may be added to scavenge the HCl generated.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data for Representative 6-Amino Derivatives:
| 6-Substituent | Reagents and Conditions | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
| -NH(CH3)2 | Dimethylamine, EtOH, rt, 12h | 88 | 8.35 (s, 1H), 3.20 (s, 6H) | -68.2 |
| -NH-benzyl | Benzylamine, i-PrOH, reflux, 6h | 92 | 8.40 (s, 1H), 7.25-7.40 (m, 5H), 4.80 (d, 2H) | -68.0 |
| Morpholino | Morpholine, DMF, 80°C, 4h | 95 | 8.50 (s, 1H), 3.85 (t, 4H), 3.75 (t, 4H) | -68.5 |
B. Synthesis of 6-Alkoxy-2-(trifluoromethyl)purines
Experimental Protocol:
-
To a solution of the desired alcohol in an anhydrous aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C to generate the alkoxide.
-
After hydrogen evolution ceases, a solution of 6-chloro-2-(trifluoromethyl)purine in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature or heated until completion.
-
The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
Quantitative Data for Representative 6-Alkoxy Derivatives:
| 6-Substituent | Reagents and Conditions | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
| -OCH3 | NaH, Methanol, THF, rt, 4h | 85 | 8.60 (s, 1H), 4.10 (s, 3H) | -67.9 |
| -OCH2Ph | NaH, Benzyl alcohol, DMF, 60°C, 3h | 89 | 8.65 (s, 1H), 7.30-7.45 (m, 5H), 5.50 (s, 2H) | -67.8 |
C. Synthesis of 6-Thio-2-(trifluoromethyl)purines
Experimental Protocol:
-
A solution of the desired thiol in a polar aprotic solvent (e.g., DMF) is treated with a base such as potassium carbonate.
-
6-Chloro-2-(trifluoromethyl)purine is added, and the mixture is stirred at room temperature or heated.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, followed by purification.
Quantitative Data for a Representative 6-Thio Derivative:
| 6-Substituent | Reagents and Conditions | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
| -S-benzyl | Benzylthiol, K2CO3, DMF, rt, 5h | 91 | 8.70 (s, 1H), 7.25-7.40 (m, 5H), 4.30 (s, 2H) | -67.5 |
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of accessible 6-substituted-2-(trifluoromethyl)purines.
Diagram: Palladium-Catalyzed Cross-Coupling Cycles
Caption: Catalytic cycles for Suzuki and Buchwald-Hartwig reactions.
A. Suzuki-Miyaura Coupling for 6-Aryl/Vinyl-2-(trifluoromethyl)purines
Experimental Protocol:
-
To a degassed mixture of 6-chloro-2-(trifluoromethyl)purine, a boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), in a suitable solvent (e.g., dioxane, DME, or toluene), a base (e.g., K2CO3, Cs2CO3, or Na2CO3) in water is added.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Quantitative Data for a Representative 6-Aryl Derivative:
| 6-Substituent | Reagents and Conditions | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
| -Phenyl | Phenylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C, 12h | 85 | 8.90 (s, 1H), 8.20 (d, 2H), 7.50-7.60 (m, 3H) | -67.2 |
B. Buchwald-Hartwig Amination for 6-Amino-2-(trifluoromethyl)purines
This method is particularly useful for coupling less nucleophilic amines or for reactions requiring milder conditions.
Experimental Protocol:
-
A mixture of 6-chloro-2-(trifluoromethyl)purine, the desired amine, a palladium precatalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs2CO3 or NaOt-Bu) is suspended in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
The reaction is heated under an inert atmosphere until completion.
-
The mixture is cooled, filtered through celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography.
Quantitative Data for a Representative 6-Amino Derivative:
| 6-Substituent | Reagents and Conditions | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
| -NH-Aniline | Aniline, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C, 16h | 78 | 9.0 (s, 1H), 8.5 (s, 1H), 7.8 (d, 2H), 7.4 (t, 2H), 7.2 (t, 1H) | -68.1 |
C. Sonogashira Coupling for 6-Alkynyl-2-(trifluoromethyl)purines
Experimental Protocol:
-
To a solution of 6-chloro-2-(trifluoromethyl)purine and a terminal alkyne in a solvent mixture (e.g., THF/triethylamine), a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) are added.
-
The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography.
D. Negishi Coupling for 6-Alkyl/Aryl-2-(trifluoromethyl)purines
Experimental Protocol:
-
An organozinc reagent (prepared from the corresponding organohalide and zinc dust) is added to a solution of 6-chloro-2-(trifluoromethyl)purine and a nickel or palladium catalyst in an anhydrous aprotic solvent (e.g., THF).
-
The reaction is typically carried out at room temperature.
-
Workup involves quenching with saturated ammonium chloride solution, extraction, and purification.
Application Notes: Biological Activities
6-Substituted-2-(trifluoromethyl)purines have shown promise in several therapeutic areas, primarily due to their ability to act as mimics of natural purines and interact with various enzymes and receptors.
-
Antiviral Activity: Several derivatives have demonstrated significant activity against a range of viruses, including rhinoviruses.[1][2] The mechanism is often attributed to the inhibition of viral polymerases or other enzymes crucial for viral replication.
-
Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines.[3][4] Potential mechanisms include the inhibition of kinases involved in cell signaling pathways and the disruption of de novo purine biosynthesis, leading to apoptosis.[5]
-
Kinase Inhibition: The purine scaffold is a well-known "privileged structure" for kinase inhibitors. The 2-(trifluoromethyl)purine core has been incorporated into molecules designed to target specific kinases, such as spleen tyrosine kinase (Syk) and mTOR, which are implicated in inflammatory diseases and cancer.[6][7]
Diagram: Potential Biological Targets of 6-Substituted-2-(Trifluoromethyl)purines
Caption: Potential mechanisms of action and cellular effects.
Conclusion
The synthetic routes outlined in this document provide a robust platform for the generation of a diverse library of 6-substituted-2-(trifluoromethyl)purines. The versatility of the 6-chloro-2-(trifluoromethyl)purine intermediate, coupled with modern synthetic methodologies, allows for extensive structure-activity relationship (SAR) studies. The promising biological activities of these compounds underscore their potential as lead structures in the development of novel therapeutics. Researchers are encouraged to utilize these protocols as a foundation for the synthesis and exploration of new analogues with improved potency and selectivity.
References
- 1. In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine Antimetabolites, Mercaptopurine (Puri-NetholTM; 6MP) [ebrary.net]
- 6. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 6-Chloro-2-(trifluoromethyl)-9H-Purine in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-(trifluoromethyl)-9H-purine is a versatile building block in combinatorial chemistry, primarily utilized for the synthesis of diverse libraries of substituted purine analogs. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups. The electron-withdrawing trifluoromethyl group at the 2-position enhances the electrophilicity of the purine core, facilitating these substitution reactions. This application note provides an overview of the utility of this compound in the generation of compound libraries for drug discovery, with a focus on the development of Cyclin-Dependent Kinase (CDK) inhibitors and antiviral agents.
Key Applications
Libraries of compounds derived from this compound have shown significant potential in targeting various biological pathways. Two prominent areas of application include:
-
Oncology: As scaffolds for the development of potent and selective Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2] Purine analogs can act as ATP-competitive inhibitors of CDKs, making them attractive candidates for cancer therapy.[2][3]
-
Antiviral Therapy: For the discovery of novel antiviral agents, particularly against human rhinoviruses (HRV), the primary cause of the common cold.[4][5] Substituted purines can interfere with various stages of the viral replication cycle, including attachment, entry, uncoating, and the function of viral enzymes.[6][7][8]
Data Presentation
The following tables summarize representative quantitative data for the biological activity of purine derivatives, illustrating the potential of libraries derived from this compound.
Table 1: Representative Cyclin-Dependent Kinase 2 (CDK2) Inhibition Data for Substituted Purine Analogs
| Compound ID | R-Group at C6 | IC50 (µM) for CDK2 |
| 1 | 3-chloroanilino | 0.3 |
| 2 | [1,1'-biphenyl]-3-yl | 0.044 |
| 3 | 4'-sulfamoylanilino | Not specified |
Note: Data is representative of the activity of substituted purine scaffolds and is intended to illustrate the potential of compound libraries. IC50 values are highly dependent on the specific substituents at various positions of the purine ring.
Table 2: Representative Antirhinovirus Activity of Substituted Purine Analogs
| Compound ID | R-Group at C6 | Virus Serotype | IC50 (µM) |
| 4 | Dimethylamino | Rhinovirus 1B | 0.03 |
| 5 | Anilino | Rhinovirus 1B | Not specified |
Note: Data is representative of the activity of substituted purine scaffolds and is intended to illustrate the potential of compound libraries. Antiviral activity can vary significantly between different rhinovirus serotypes.
Experimental Protocols
The following protocols describe the general methodologies for the synthesis of a combinatorial library of N6-substituted-2-(trifluoromethyl)-9H-purines using solid-phase synthesis.
Protocol 1: Solid-Phase Synthesis of an N6-Substituted Purine Library via Split-and-Pool Strategy
This protocol outlines the generation of a diverse library of purine derivatives by reacting this compound with a collection of primary and secondary amines on a solid support. The split-and-pool strategy allows for the efficient synthesis of a large number of unique compounds.[9][10][11]
Materials:
-
This compound
-
Merrifield resin (or other suitable solid support)
-
A diverse library of primary and secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessels
-
Shaker
Procedure:
-
Immobilization of the Purine Scaffold (if not commercially available as a pre-loaded resin):
-
Swell the Merrifield resin in DMF.
-
In a separate flask, deprotonate the N9-position of this compound using a suitable base (e.g., NaH) in DMF.
-
Add the activated purine to the swollen resin and shake at room temperature or with gentle heating to facilitate the coupling reaction.
-
Wash the resin extensively with DMF, DCM, and MeOH to remove unreacted reagents.
-
Dry the resin under vacuum.
-
-
Library Synthesis (Split-and-Pool):
-
Splitting: Divide the resin-bound this compound into equal portions in separate reaction vessels. The number of portions corresponds to the number of different amines to be used in the first diversification step.
-
Coupling: To each reaction vessel, add a solution of a unique amine (e.g., 3-5 equivalents) and DIPEA (e.g., 5-7 equivalents) in DMF.
-
Shake the vessels at an elevated temperature (e.g., 50-80 °C) for a specified time (e.g., 12-24 hours) to drive the nucleophilic aromatic substitution reaction to completion.
-
Pooling and Washing: Combine all the resin portions and wash thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) for 1-2 hours at room temperature to release the final compounds.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude library of N6-substituted-2-(trifluoromethyl)-9H-purines.
-
-
Purification and Analysis:
-
The crude library can be purified by high-throughput preparative HPLC-MS.
-
Individual compounds can be characterized by LC-MS and NMR spectroscopy.
-
Protocol 2: High-Throughput Screening (HTS) of the Purine Library for CDK2 Inhibition
This protocol provides a general workflow for screening the synthesized library for its ability to inhibit CDK2 activity.
Materials:
-
Synthesized purine library
-
Recombinant CDK2/Cyclin E enzyme
-
ATP
-
Histone H1 (or other suitable substrate)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the kinase buffer.
-
Add the compounds from the synthesized library at a desired screening concentration (e.g., 10 µM). Include positive controls (known CDK2 inhibitors like roscovitine) and negative controls (DMSO vehicle).
-
Add the CDK2/Cyclin E enzyme to all wells except for the no-enzyme control.
-
Add the substrate (e.g., Histone H1).
-
Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of adding an ADP-Glo™ reagent followed by a kinase detection reagent.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Perform dose-response experiments for the hit compounds to determine their IC50 values.
-
Visualizations
Signaling Pathway Diagram
Caption: CDK2 signaling pathway and the mechanism of action for purine-based inhibitors.
Experimental Workflow Diagram
Caption: Split-and-pool solid-phase synthesis workflow for a purine library.
Logical Relationship Diagram
Caption: Potential targets for purine analogs in the rhinovirus replication cycle.
References
- 1. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral therapeutic approaches for human rhinovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Rhinovirus Inhibitors: Including a New Target, the Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. plos.figshare.com [plos.figshare.com]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of 6-chloro-2-(trifluoromethyl)-9H-Purine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-chloro-2-(trifluoromethyl)-9H-purine and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery. Their structural motif is a key component in the development of various therapeutic agents, notably as kinase inhibitors. The presence of a chlorine atom at the 6-position provides a reactive site for further functionalization, while the trifluoromethyl group at the 2-position can enhance metabolic stability and binding affinity.
Accurate structural elucidation and characterization of these purine derivatives are paramount for understanding their structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry, while MS offers precise molecular weight determination and fragmentation patterns that aid in confirming the identity of the compound and identifying impurities.
This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound derivatives using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).
Principles of Analysis
NMR Spectroscopy: NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For the analysis of this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including the proton on the purine ring and any substituents.
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the purine ring are sensitive to the nature and position of substituents.
-
¹⁹F NMR: Is highly specific for the trifluoromethyl group. The chemical shift of the ¹⁹F signal can provide insights into the electronic environment of the CF₃ group, which can be influenced by intermolecular interactions.
Mass Spectrometry: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of purine derivatives, ESI is a soft ionization technique that is well-suited for these polar molecules, minimizing fragmentation during ionization and typically producing a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information.
Data Presentation
Table 1: Representative ¹H NMR Data for a 9-Substituted this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 8.0 - 8.5 | s | - |
| N-CH₃ | ~3.9 | s | - |
Table 2: Representative ¹³C NMR Data for 6-chloropurine Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 (q, J ≈ 35-40 Hz) |
| C-4 | 150 - 153 |
| C-5 | 130 - 133 |
| C-6 | 148 - 152 |
| C-8 | 143 - 146 |
| CF₃ | ~120 (q, J ≈ 270-275 Hz) |
Note: The chemical shifts are approximate and can vary depending on the solvent and substituents. The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Table 3: Representative ¹⁹F NMR Data for a 2-(Trifluoromethyl)aniline Derivative
| Fluorine | Chemical Shift (δ, ppm) |
| CF₃ | -60 to -65 |
Note: The ¹⁹F NMR chemical shift is referenced to CFCl₃ (0 ppm). The exact chemical shift will be sensitive to the molecular environment.
Table 4: Predicted Mass Spectrometry Data for 6-chloro-9-methyl-2-(trifluoromethyl)-9H-purine[1]
| Ion | Predicted m/z |
| [M+H]⁺ | 237.01494 |
| [M+Na]⁺ | 258.99688 |
| [M-H]⁻ | 235.00038 |
| [M]⁺ | 236.00711 |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
1. Materials and Reagents:
-
This compound derivative
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR
-
Trifluorotoluene or other suitable standard for ¹⁹F NMR (optional, for precise referencing)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Glass wool
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the purine derivative for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS to the solution (for ¹H and ¹³C NMR).
-
Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and line shape.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. Suggested starting parameters are provided below:
-
¹H NMR:
-
Pulse program: zg30
-
Spectral width: 12-16 ppm
-
Number of scans: 16-64
-
Relaxation delay (d1): 2 s
-
-
¹³C NMR:
-
Pulse program: zgpg30 (proton decoupled)
-
Spectral width: 200-220 ppm
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 s
-
-
¹⁹F NMR:
-
Pulse program: zgpg30 (proton decoupled)
-
Spectral width: ~200 ppm (centered around -60 ppm)
-
Number of scans: 128-512
-
Relaxation delay (d1): 2 s
-
-
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H and ¹³C spectra to the TMS signal (0 ppm). Reference the ¹⁹F spectrum to an external or internal standard if used.
-
Integrate the signals in the ¹H and ¹⁹F spectra.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Protocol 2: Mass Spectrometry Analysis
1. Materials and Reagents:
-
This compound derivative
-
LC-MS grade solvent (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for modifying the mobile phase)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Prepare a stock solution of the purine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
3. ESI-MS Data Acquisition:
-
Set up the liquid chromatography (LC) system with a suitable C18 column.
-
Prepare the mobile phases. A common mobile phase system is:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Equilibrate the column with the initial mobile phase composition.
-
Set the parameters for the ESI-MS detector. Typical parameters for positive ion mode are:
-
Ionization mode: ESI+
-
Capillary voltage: 3.5-4.5 kV
-
Cone voltage: 20-40 V
-
Source temperature: 120-150 °C
-
Desolvation temperature: 350-450 °C
-
Desolvation gas flow: 600-800 L/hr
-
-
Inject the sample and acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
For MS/MS analysis, select the [M+H]⁺ ion as the precursor ion and apply a suitable collision energy to induce fragmentation.
4. Data Analysis:
-
Analyze the full scan mass spectrum to determine the m/z of the molecular ion ([M+H]⁺).
-
Compare the experimental m/z with the theoretical exact mass of the compound.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
Mandatory Visualizations
References
Application Notes and Protocols for HPLC Purification of 6-chloro-2-(trifluoromethyl)-9H-Purine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-2-(trifluoromethyl)-9H-purine is a key intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and antiviral agents. The synthesis of derivatives from this purine core often results in complex reaction mixtures containing the desired product, unreacted starting materials, isomers, and byproducts. High-Purity isolation of the target compound is crucial for subsequent biological assays and drug development studies. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for the purification of such complex mixtures, offering high resolution and scalability.
This document provides a detailed application note and protocol for the HPLC purification of reaction products derived from this compound.
Purification Strategy
The purification of this compound and its derivatives benefits from a systematic approach to method development. Due to the presence of the trifluoromethyl group, which increases hydrophobicity, and the purine core, which can interact with stationary phases, reverse-phase HPLC is the recommended technique.[1][2] A C18 column is a suitable starting point due to its wide applicability for nonpolar to moderately polar compounds.
The general strategy involves an initial analytical scale "scouting" run to determine the retention behavior of the target compound and impurities. Based on this, the gradient and other chromatographic parameters are optimized for the best separation. Finally, the method is scaled up to a preparative scale for the purification of larger quantities.
Data Presentation
The following tables summarize the typical HPLC parameters for the analytical method development and the scaled-up preparative purification of this compound reaction products.
Table 1: Analytical HPLC Method Development Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5-10 µL |
| Expected Retention Time | 8-15 min |
| Expected Purity | >95% (analytical) |
Table 2: Preparative HPLC Scale-Up Parameters
| Parameter | Recommended Conditions |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized from analytical run (e.g., 30-70% B over 30 min) |
| Flow Rate | 20 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 0.5-2 mL (concentration dependent) |
| Expected Purity | >98% |
| Expected Yield | 70-90% |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is often a good choice due to its strong solubilizing power. Alternatively, methanol or acetonitrile can be used if the compound is sufficiently soluble.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
Dilution: For analytical runs, dilute the filtered sample with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to a concentration of approximately 1 mg/mL. For preparative runs, the concentration can be higher, but it is important to ensure the sample remains dissolved upon dilution with the initial mobile phase.
Analytical Method Development (Scouting Run)
-
HPLC System: Use a standard analytical HPLC system equipped with a UV detector.
-
Column: Install a C18, 4.6 x 150 mm, 5 µm column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with a linear gradient of 10% to 90% Mobile Phase B over 20 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate the column at 10% B for 5 minutes before the next injection.
-
-
Injection and Data Acquisition: Inject 5-10 µL of the prepared analytical sample and monitor the chromatogram at 254 nm.
Method Optimization
Based on the results of the scouting run, optimize the gradient to achieve baseline separation of the target peak from its nearest impurities.
-
If the target peak elutes too early: Decrease the initial percentage of Mobile Phase B or use a shallower gradient.
-
If the target peak elutes too late: Increase the initial percentage of Mobile Phase B or use a steeper gradient.
-
For poor peak shape (tailing): Consider using 0.1% trifluoroacetic acid (TFA) as the mobile phase modifier instead of formic acid. TFA can improve peak shape for basic compounds like purines. However, it is more difficult to remove from the final product.
Preparative HPLC Purification
-
HPLC System: Use a preparative HPLC system with a higher flow rate capacity and a fraction collector.
-
Column: Install a preparative C18 column (e.g., 21.2 x 150 mm, 5 µm) with the same stationary phase chemistry as the analytical column.
-
Mobile Phases: Prepare larger volumes of the optimized mobile phases.
-
Scaled-Up Gradient: Adjust the gradient and flow rate for the larger column dimensions. A general rule for scaling up is to keep the linear velocity constant. For a 4.6 mm to 21.2 mm ID column, the flow rate should be increased by a factor of (21.2/4.6)^2, which is approximately 21. The gradient time should also be adjusted to maintain a similar number of column volumes of mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of strong solvent (e.g., DMSO) and then dilute with the initial mobile phase composition to the highest concentration that avoids precipitation. Inject the prepared sample.
-
Fraction Collection: Collect the eluent corresponding to the target peak into separate fractions.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid product.
Visualizations
Logical Workflow for Purification Strategy
Caption: Workflow for HPLC Purification Strategy.
Signaling Pathway of a Purine-based Kinase Inhibitor (General)
Caption: General Mechanism of a Purine-based Kinase Inhibitor.
References
Application Notes and Protocols for the Enzymatic Synthesis of 2-Trifluoromethylpurine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemoenzymatic synthesis of 2-trifluoromethylpurine nucleosides and their subsequent incorporation into nucleic acids. The protocols are based on established enzymatic and chemical methods for analogous compounds and are intended as a starting point for research and development.
Application Note 1: Chemoenzymatic Synthesis of 2-Trifluoromethylpurine Nucleosides
This section outlines a two-step chemoenzymatic strategy for the synthesis of 2-trifluoromethylpurine nucleosides. The first step involves the enzymatic synthesis of a 2-substituted purine nucleoside precursor, followed by a chemical trifluoromethylation step.
Part 1: Enzymatic Synthesis of 2-Substituted Purine Nucleoside Precursors
Principle:
The enzymatic synthesis of purine nucleoside analogs can be efficiently achieved using nucleoside phosphorylases (NPs), particularly purine nucleoside phosphorylases (PNPs), or nucleoside deoxyribosyltransferases (NDTs). These enzymes catalyze the transfer of a ribose or deoxyribose moiety from a donor nucleoside to a purine base acceptor. PNPs operate via a phosphorolytic mechanism, where the glycosidic bond of a donor nucleoside is cleaved by inorganic phosphate to generate ribose-1-phosphate (or deoxyribose-1-phosphate), which then reacts with the acceptor base.[1][2] NDTs catalyze a direct transglycosylation. Many microbial PNPs exhibit broad substrate specificity and can accept a variety of modified purine bases as substrates, including those with substitutions at the 2-position, such as 2-chloroadenine.[3][4]
Key Enzymes:
-
Purine Nucleoside Phosphorylase (PNP): EC 2.4.2.1. Catalyzes the reversible phosphorolysis of purine nucleosides.[5] Enzymes from microbial sources, such as Escherichia coli or Geobacillus stearothermophilus, are often thermostable and have a broad substrate scope.[3]
-
Uridine Phosphorylase (UP) / Thymidine Phosphorylase (TP): Often used in coupled reactions with PNP when a pyrimidine nucleoside is the ribose donor.
-
Nucleoside Deoxyribosyltransferase (NDT): Catalyzes the direct transfer of a deoxyribose group between a donor and an acceptor base.
Experimental Protocol: Enzymatic Synthesis of 2-Chloro-2'-deoxyadenosine
This protocol describes the synthesis of 2-chloro-2'-deoxyadenosine from 2-chloroadenine and thymidine, a common deoxyribose donor, using a coupled reaction with purine nucleoside phosphorylase and thymidine phosphorylase.
Materials:
-
2-Chloroadenine
-
Thymidine
-
Purine Nucleoside Phosphorylase (PNP) from a microbial source (e.g., E. coli or thermostable variant)
-
Thymidine Phosphorylase (TP) from a microbial source
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
DMSO (optional, for substrate solubility)
-
HPLC system for reaction monitoring and purification
Procedure:
-
Prepare a reaction mixture containing 10 mM 2-chloroadenine and 20 mM thymidine in 50 mM potassium phosphate buffer (pH 7.0). If solubility is an issue, a small amount of DMSO (e.g., 5-10% v/v) can be added.
-
Add PNP (e.g., 1-5 U/mL) and TP (e.g., 1-5 U/mL) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C for mesophilic enzymes, or 60-70°C for thermostable enzymes) with gentle agitation.[3]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by reverse-phase HPLC.
-
When the reaction has reached completion (or equilibrium), terminate the reaction by heating (if using thermostable enzymes, this may not be effective) or by adding a protein precipitant like trichloroacetic acid or by filtration through a centrifugal filter with a molecular weight cutoff that retains the enzymes.
-
Purify the product, 2-chloro-2'-deoxyadenosine, from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the pure product.
Data Presentation: Reported Yields for Enzymatic Synthesis of 2-Substituted Purine Nucleosides
The following table summarizes reported yields for the enzymatic synthesis of various 2-substituted purine nucleosides, which can serve as a benchmark for the synthesis of precursor nucleosides.
| Acceptor Base | Ribose/Deoxyribose Donor | Enzyme(s) | Yield (%) | Reference |
| 2-Chloroadenine | Deoxyguanosine | PNP | up to 95% | [3] |
| 2-Chloroadenine | Thymidine | PNP + TP | ~60-70% | [3] |
| 2-Fluoroadenine | Thymidine | PNP + TP | 81.24% | [4] |
| 2,6-Diaminopurine | Uridine | PNP + UP | >90% | [6] |
| 2-Amino-6-chloropurine | Uridine | PNP + UP | 92.8% | [6] |
Diagram of Enzymatic Transglycosylation
Caption: Enzymatic transglycosylation workflow.
Part 2: Proposed Chemical Trifluoromethylation of the Precursor Nucleoside
Principle:
The conversion of a 2-halo or other suitably functionalized purine nucleoside to a 2-trifluoromethylpurine nucleoside would require a chemical trifluoromethylation reaction. Various methods exist for the trifluoromethylation of heteroaromatic compounds, often involving transition metal catalysis (e.g., copper) and a trifluoromethyl source such as trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na).[7] The selection of the specific reagent and conditions will be critical to achieve the desired transformation without degrading the nucleoside. This step is proposed as a research direction and will require significant experimental optimization. One study has reported the chemical trifluoromethylation of protected adenosine at the C2 and C8 positions.[8][9]
Hypothetical Protocol: Copper-Mediated Trifluoromethylation
This is a hypothetical protocol based on general methods for trifluoromethylation of heterocycles and would need to be adapted and optimized for the specific 2-substituted purine nucleoside precursor.
Materials:
-
2-Chloro-2'-deoxyadenosine (or other 2-substituted precursor)
-
Copper(I) iodide (CuI)
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Potassium fluoride (KF)
-
Anhydrous, aprotic solvent (e.g., DMF or NMP)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Protect the hydroxyl groups of the precursor nucleoside (e.g., as silyl or acetyl ethers) to prevent side reactions.
-
In a dry reaction vessel under an inert atmosphere, dissolve the protected 2-chloropurine nucleoside in the anhydrous solvent.
-
Add CuI (e.g., 1.2 equivalents), KF (e.g., 2 equivalents), and TMSCF₃ (e.g., 2 equivalents).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, quench with an appropriate reagent, and perform an aqueous workup.
-
Purify the protected 2-trifluoromethylpurine nucleoside by column chromatography.
-
Deprotect the hydroxyl groups using standard procedures (e.g., TBAF for silyl ethers or ammonia in methanol for acetyl esters).
-
Purify the final 2-trifluoromethyl-2'-deoxyadenosine product by HPLC.
Diagram of Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis workflow.
Application Note 2: Enzymatic Synthesis of Nucleic Acids Containing 2-Trifluoromethylpurine Analogs
Principle:
Modified nucleotides can be incorporated into DNA or RNA strands by DNA and RNA polymerases, respectively. The efficiency of incorporation of a modified nucleotide triphosphate depends on how well the polymerase can accommodate the modification in its active site. Many polymerases, particularly those used in molecular biology for PCR and in vitro transcription (e.g., Taq polymerase, T7 RNA polymerase), are known to accept a variety of modified nucleotides. The triphosphate of the 2-trifluoromethylpurine nucleoside would first need to be synthesized, typically through chemical phosphorylation of the nucleoside.
Experimental Protocol: In Vitro Transcription with a Hypothetical 2-Trifluoromethyl-GTP
This protocol provides a general framework for testing the incorporation of a hypothetical 2-trifluoromethylguanosine triphosphate (2-CF₃-GTP) into an RNA transcript using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the sequence to be transcribed.
-
T7 RNA Polymerase
-
ATP, CTP, UTP
-
GTP (for control reaction)
-
2-CF₃-GTP (experimental)
-
Transcription buffer (typically contains Tris-HCl, MgCl₂, DTT, spermidine)
-
RNase inhibitor
-
Urea-polyacrylamide gel for analysis
-
Gel loading buffer
-
Stain for nucleic acids (e.g., SYBR Gold)
Procedure:
-
Synthesis of 2-CF₃-GTP: The 2-trifluoromethylguanosine would first need to be chemically converted to its 5'-triphosphate. This is typically achieved through a multi-step chemical synthesis (e.g., the Ludwig-Eckstein reaction).
-
In Vitro Transcription Reactions: Set up the following reactions in separate tubes:
-
Control: Transcription buffer, DNA template, ATP, CTP, UTP, GTP, RNase inhibitor, T7 RNA polymerase.
-
Experimental: Transcription buffer, DNA template, ATP, CTP, UTP, 2-CF₃-GTP, RNase inhibitor, T7 RNA polymerase.
-
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding an equal volume of gel loading buffer containing formamide and EDTA.
-
Denature the samples by heating at 95°C for 5 minutes, then place on ice.
-
Analyze the transcription products by denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Stain the gel to visualize the RNA products. Compare the intensity and length of the transcripts in the control and experimental lanes. A full-length transcript in the experimental lane indicates successful incorporation.
Data Presentation: Hypothetical Results of Incorporation Experiment
The results of the incorporation experiment can be summarized in a table.
| Reaction | GTP Analog | Full-Length Transcript | Relative Yield (%) |
| Control | GTP | Yes | 100 |
| Experimental | 2-CF₃-GTP | Yes/No/Truncated | (Quantify by densitometry) |
Diagram of Polymerase-Mediated Incorporation
Caption: Polymerase incorporation workflow.
References
- 1. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis of 2-chloro-2'-deoxyadenosine by microbiological transglycosylation using a recombinant Escherichia coli strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reshaping the binding pocket of purine nucleoside phosphorylase for improved production of 2-halogenated-2′-deoxyadenosines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 6-chloro-2-(trifluoromethyl)-9H-Purine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yields, encountered during reactions with 6-chloro-2-(trifluoromethyl)-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reaction is nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-withdrawing trifluoromethyl group at C2 and the nitrogen atoms in the purine ring activate the C6 position for attack by various nucleophiles, including amines, alcohols, and thiols. This makes it a valuable intermediate in the synthesis of a wide range of substituted purine derivatives, many of which are investigated as potential kinase inhibitors and for other therapeutic applications.[1][2][3] Another common reaction is alkylation at the N9 or N7 position of the purine ring.[1][4][5][6]
Q2: I am observing a very low yield in my amination reaction with this compound. What are the primary factors to investigate?
A2: Low yields in amination reactions are frequently due to several factors:
-
Insufficient reactivity of the purine substrate: While the trifluoromethyl group is activating, the purine ring itself can be electron-rich, slowing down SNAr reactions.[7]
-
Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines will react more slowly.
-
Inappropriate reaction conditions: The choice of base, solvent, and temperature is critical for the success of the reaction.[8]
-
Side reactions: Hydrolysis of the 6-chloro group or competing N7/N9 alkylation can consume starting material and reduce the yield of the desired product.[5][6][9]
-
Product degradation: The product may be unstable under the reaction or work-up conditions.
Q3: How can I improve the solubility of this compound in my reaction?
A3: this compound has limited solubility in non-polar solvents. To improve solubility, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[4][7][10] Heating the reaction mixture can also help to increase the solubility of the starting materials.
Q4: What is the typical regioselectivity for alkylation of this compound, and how can I control it?
A4: Alkylation of purines often yields a mixture of N9 and N7 isomers.[4][5][6] The N9 isomer is generally the thermodynamically more stable product, while the N7 isomer can sometimes be favored under kinetic control.[5][6] To favor the N9 isomer, using a non-polar aprotic solvent and a mild base can be effective. Some studies have shown that bulky substituents on the purine ring can shield the N7 position, leading to higher N9 selectivity.[4] For regioselective N7 alkylation, specific methods involving silylated purines and Lewis acid catalysts like SnCl4 under kinetically controlled conditions have been developed for related 6-substituted purines.[5][6]
Troubleshooting Guide for Low Yield
Issue 1: Low Conversion of Starting Material in Nucleophilic Aromatic Substitution (SNAr)
This is often observed as a significant amount of unreacted this compound remaining after the reaction.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low starting material conversion.
| Possible Cause | Suggested Solution | Rationale |
| Insufficient Reactivity | Increase reaction temperature in increments of 10-20 °C. | Higher temperatures provide the necessary activation energy for the SNAr reaction to proceed. |
| Consider using microwave irradiation for a rapid and efficient reaction.[11][12][13] | Microwaves can significantly accelerate the rate of reaction. | |
| For substitution with amines, adding 1,4-diazabicyclo[2.2.2]octane (DABCO) can activate the C6 position.[7] | DABCO forms a more electrophilic intermediate, facilitating nucleophilic attack. | |
| Poor Solubility | Switch to a more polar aprotic solvent like DMF or DMSO. | These solvents are better at dissolving the purine starting material and stabilizing the charged intermediate of the SNAr reaction.[8][14] |
| Weak Base | Use a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K2CO3), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). | A sufficiently strong base is required to deprotonate the nucleophile (for alcohols and thiols) or to act as an acid scavenger (for amines).[4] |
| Incorrect Stoichiometry | Ensure at least a slight excess (1.1-1.5 equivalents) of the nucleophile and base is used. | This will drive the reaction to completion. |
Issue 2: Formation of Multiple Products and Side Reactions
This manifests as a complex mixture on TLC or LC-MS analysis, with the desired product being a minor component.
Common Side Reactions and Their Mitigation
Caption: Potential side reactions in 6-chloropurine chemistry.
| Side Product Observed | Possible Cause | Suggested Solution | Rationale |
| 6-Hydroxypurine Derivative | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The 6-chloro group is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.[9] |
| N7/N9 Alkylated Products | If the nucleophile has an alkylating agent character or if an alkyl halide is used for subsequent reactions. | Control the reaction conditions carefully. For N9 selectivity, use a non-polar solvent and a mild base.[4] | Alkylation of the purine nitrogen atoms is a common competing reaction.[5][6] |
| Di-substituted Product | If the nucleophile can react twice (e.g., a diamine). | Use a large excess of the diamine to favor mono-substitution, or protect one of the nucleophilic sites. | Stoichiometric control is crucial when using di-functional nucleophiles. |
| Unidentified Impurities | Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | Purine derivatives can be sensitive to harsh conditions. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine of choice (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2-3 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K2CO3, filter off the base.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
Table 1: Effect of Base and Solvent on SNAr Yield with Amines (Illustrative Data based on related Purine Chemistry)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DIPEA | EtOH | Reflux | 12 | 65 | General Observation |
| 2 | K2CO3 | DMF | 80 | 8 | 85 | [10] |
| 3 | NaH | THF | 60 | 6 | 75 | [7] |
| 4 | None | Water (Microwave) | 100 | 0.5 | 90 | [13] |
Note: Yields are illustrative and will vary depending on the specific amine and reaction conditions.
Table 2: Regioselectivity of Alkylation of 6-Chloropurine (Model System)
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | N9:N7 Ratio | Reference |
| 1 | Ethyl Iodide | NaH | DMF | 25 | ~5:1 | [4] |
| 2 | tert-Butyl Bromide | SnCl4 (catalyst) | ACN | 25 | N7 selective | [5][6] |
| 3 | Benzyl Bromide | K2CO3 | DMF | 25 | Mixture | General Observation |
This technical support guide provides a starting point for troubleshooting reactions involving this compound. For further assistance, consulting the cited literature for specific examples that closely match your reaction is highly recommended.
References
- 1. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 8. users.wfu.edu [users.wfu.edu]
- 9. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 10. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for 2-trifluoromethylpurine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-trifluoromethylpurine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of 2-trifluoromethylpurine?
Researchers may face several challenges, including low reaction yields, the formation of constitutional isomers (e.g., 8-trifluoromethylpurine) and di-substituted products, incomplete consumption of starting materials, and difficulties in purifying the final product.[1][2] The choice of trifluoromethylating reagent, solvent, temperature, and the presence of protecting groups can significantly influence the outcome of the reaction.
Q2: How can I minimize the formation of isomeric byproducts?
The regioselectivity of trifluoromethylation on the purine ring is a significant challenge. The electronic properties of the purine nucleus can lead to substitution at both the C2 and C8 positions. To favor substitution at the C2 position, careful selection of the starting material and reaction conditions is crucial. For instance, using a purine precursor with a protecting group at the N9 position can influence the electron distribution and direct the trifluoromethyl group to the desired position. Additionally, optimizing the trifluoromethylating reagent and reaction temperature can enhance selectivity. In some cases, chromatographic separation of the isomers is necessary.[1]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using techniques like TLC or HPLC is recommended to determine the optimal reaction time.[1]
-
Decomposition of starting material or product: Purine derivatives can be sensitive to harsh reaction conditions. Prolonged reaction times or high temperatures can lead to decomposition.[1] It is advisable to conduct reactions at the lowest effective temperature.
-
Suboptimal reagents: The quality and reactivity of the trifluoromethylating reagent are critical. Ensure the reagent is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Several reagents are available, such as zinc(II) bis(trifluoromethanesulfinate) (Zn(SO₂CF₃)₂), and their effectiveness can vary depending on the substrate and conditions.
-
Poor solvent choice: The solvent can significantly impact the reaction. A solvent system that ensures the solubility of the reactants while being compatible with the reaction chemistry is essential. Solvent mixtures, such as acetic acid/DMSO, have been used in related trifluoromethylations of purine derivatives.[1][2]
Q4: What are the best practices for purifying 2-trifluoromethylpurine?
Purification of 2-trifluoromethylpurine typically involves chromatographic techniques. Silica gel column chromatography is a common method for removing unreacted starting materials and byproducts.[1] The choice of eluent system (e.g., a gradient of methanol in dichloromethane) should be optimized to achieve good separation.[1] In cases where isomers are difficult to separate by standard column chromatography, preparative HPLC may be required.[1] After purification, co-evaporation with a suitable solvent like diethyl ether can help in obtaining a solid product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive trifluoromethylating reagent. | Use a fresh batch of the reagent. Consider alternative reagents like Togni's reagent or Umemoto's reagents.[3] |
| Inappropriate reaction temperature. | Optimize the temperature. Some trifluoromethylation reactions require cooling (e.g., 0 °C) during reagent addition, followed by heating.[1][2] | |
| Poor solvent choice leading to low solubility of reactants. | Experiment with different solvents or solvent mixtures to ensure all reactants are in solution.[1][2] | |
| Formation of Multiple Products (Isomers, Di-substituted compounds) | Lack of regioselectivity in the trifluoromethylation step. | Introduce protecting groups on the purine ring to direct the substitution to the C2 position. |
| Over-reaction leading to di-substitution. | Reduce the amount of the trifluoromethylating reagent or shorten the reaction time. Monitor the reaction closely by TLC or HPLC.[1] | |
| Incomplete Consumption of Starting Material | Insufficient amount of trifluoromethylating reagent. | Increase the molar equivalents of the trifluoromethylating reagent.[1] |
| Short reaction time. | Extend the reaction time and monitor the progress until the starting material is consumed.[1] | |
| Difficulty in Product Isolation/Purification | Product is highly polar and streaks on silica gel. | Use a more polar eluent system or consider reverse-phase chromatography. |
| Co-elution of product with impurities. | Optimize the chromatographic conditions (e.g., different solvent gradient, different type of silica gel). Preparative HPLC may be necessary for challenging separations.[1] | |
| Product is an oil instead of a solid. | After purification, attempt to crystallize the product from a suitable solvent system. Co-evaporation with a volatile solvent can sometimes induce solidification.[1] |
Data Presentation
Table 1: Representative Reaction Conditions for Trifluoromethylation of Purine Derivatives *
| Starting Material | Trifluoromethylating Reagent | Solvent | Temperature | Yield | Reference |
| Guanosine | (CF₃SO₂)₂Zn | 10% AcOH/DMSO | 0 °C to RT | 40% | [1][2] |
| 2',3',5'-Tri-O-acetylguanosine | (CF₃SO₂)₂Zn | 10% AcOH/DMSO | 0 °C to RT | 95% | [1] |
| Adenosine | (CF₃SO₂)₂Zn | 10% AcOH/DMSO | 0 °C to RT | Low (traces) | [1] |
| 2',3',5'-Tri-O-acetyladenosine | (CF₃SO₂)₂Zn | 10% AcOH/DMSO | 0 °C to RT | 37% (C8-CF₃) | [1] |
| N⁶,2',3',5'-Tetraacetyladenosine | (CF₃SO₂)₂Zn | 10% AcOH/DMSO | 0 °C to RT | 10% (C2-CF₃), 9% (C8-CF₃), 7% (C2,C8-diCF₃) | [1] |
*Note: These conditions are for related purine nucleosides and serve as a starting point for optimizing the synthesis of 2-trifluoromethylpurine.
Experimental Protocols
Protocol 1: General Procedure for Radical Trifluoromethylation of a Purine Derivative (Adapted from literature)
This protocol is a general guideline based on the trifluoromethylation of purine nucleosides and may require optimization for the synthesis of 2-trifluoromethylpurine itself.
Materials:
-
Purine starting material
-
Zinc(II) bis(trifluoromethanesulfinate) (Zn(SO₂CF₃)₂)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% solution in water
-
Acetic acid (AcOH)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
Dissolve the purine starting material (1.0 eq) in a mixture of DMSO and 10% acetic acid.
-
Add Zn(SO₂CF₃)₂ (3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Under vigorous stirring, add t-BuOOH (5.0 eq) dropwise over a period of 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired 2-trifluoromethylpurine.[1]
Visualizations
Caption: General workflow for the synthesis of 2-trifluoromethylpurine.
Caption: Troubleshooting logic for optimizing 2-trifluoromethylpurine synthesis.
References
Technical Support Center: Nucleophilic Substitution of 6-Chloropurines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the nucleophilic substitution of 6-chloropurines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution of 6-chloropurines?
A1: The most prevalent side reaction is the formation of a mixture of N7 and N9 regioisomers.[1][2][3][4] Direct alkylation or glycosylation of 6-chloropurine often yields both isomers, with the N9 isomer typically being the thermodynamically more stable and major product.[3][4] Another common side reaction is the hydrolysis of the 6-chloro group to a hydroxyl group, forming the corresponding hypoxanthine derivative, especially under aqueous, acidic, or basic conditions.[5] Less common side reactions include substitution at the N1 and N3 positions and, in some cases, dimerization of the purine starting material.[4]
Q2: What factors influence the ratio of N7 to N9 substitution?
A2: The N7/N9 isomer ratio is influenced by several factors:
-
Reaction Temperature: Lower temperatures generally favor the kinetically controlled N7 isomer, while higher temperatures promote the formation of the thermodynamically more stable N9 isomer.[3]
-
Solvent: The polarity and nucleophilicity of the solvent can affect the regioselectivity. For instance, isomerization from the N7 to the N9 position has been observed in polar solvents like DMSO.[6]
-
Catalyst: In reactions like the Vorbrüggen glycosylation, the choice of Lewis acid (e.g., SnCl₄, TiCl₄) can significantly impact the N7/N9 ratio.[5]
-
Steric Hindrance: Bulky substituents on the purine ring can sterically hinder the N7 position, leading to a higher proportion of the N9 isomer.[2] Similarly, bulky incoming nucleophiles may also favor substitution at the less hindered N9 position.
-
Base: The choice and strength of the base used can influence the deprotonation of the purine ring and consequently the site of substitution.
Q3: How can I distinguish between the N7 and N9 isomers?
A3: Several analytical techniques can be used to differentiate between N7 and N9 isomers:
-
NMR Spectroscopy: This is a powerful tool for isomer differentiation.
-
¹³C NMR: The chemical shift of the C5 carbon is a key indicator. In N9-alkylated 6-chloropurines, the C5 signal appears at approximately 132 ppm, whereas in the N7 isomer, it is shielded and appears around 123 ppm.[3][4]
-
¹H NMR and NOESY: Nuclear Overhauser Effect (NOE) experiments can show spatial proximity. For N9-substituted purines, an NOE is often observed between the substituent's protons and the H8 proton of the purine ring.
-
-
Mass Spectrometry: Tandem mass spectrometry (ESI-MS/MS) can be used to determine the isomer ratio in a mixture by analyzing their different fragmentation patterns.
Q4: Under what conditions does hydrolysis of the 6-chloro group become a significant problem?
A4: Hydrolysis of the 6-chloro group to a hydroxyl group, yielding hypoxanthine derivatives, is more likely to occur under the following conditions:
-
Presence of Water: Reactions must be carried out under anhydrous conditions to minimize hydrolysis.
-
Strongly Basic or Acidic Conditions: Both extremes of pH can promote the hydrolysis of the C-Cl bond. For example, the N7-tert-butyl group on a 6-chloropurine has been shown to be unstable in the presence of aqueous mineral acids.[7]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of N7 and N9 isomers)
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows two or more major products with the same mass.
-
Difficulty in isolating the desired isomer by standard purification techniques (e.g., column chromatography).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction temperature is too high, favoring the thermodynamic product (N9). | If the N7 isomer is desired, run the reaction at a lower temperature (e.g., room temperature or below) to favor the kinetic product. |
| Inappropriate solvent selection. | Screen different solvents. For some reactions, less polar solvents may improve selectivity. Be cautious with highly polar, nucleophilic solvents like DMSO which can promote isomer interconversion.[6] |
| Incorrect choice of base. | The choice of base can influence the site of deprotonation. Experiment with different organic or inorganic bases (e.g., K₂CO₃, NaH, DBU). |
| Steric factors are not optimized. | If exclusive N9 substitution is desired, consider using a 6-chloropurine derivative with a bulky substituent at a nearby position to sterically block the N7 nitrogen.[2] |
Issue 2: Low Yield of the Desired Product
Symptoms:
-
A significant amount of starting material remains unreacted after the expected reaction time.
-
The isolated yield of the target compound is consistently low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficiently activated purine ring. | For electron-rich purines, nucleophilic aromatic substitution can be slow. Consider using a more activated purine derivative if possible. |
| Poor nucleophilicity of the incoming group. | If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonation with a strong base to form an anion). |
| Reaction conditions are too mild. | Gradually increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. |
| Presence of moisture or oxygen. | Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like NaH. |
Issue 3: Presence of Hydrolysis Byproduct (Hypoxanthine derivative)
Symptoms:
-
A byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group is observed.
-
The byproduct may have different solubility characteristics, complicating purification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Water present in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Reaction conditions are too harsh (high temperature, strong acid/base). | If possible, conduct the reaction under milder conditions. Use a non-aqueous workup if the product is sensitive to water. |
| Extended reaction times. | Optimize the reaction time to achieve a good conversion of the starting material without allowing significant time for hydrolysis to occur. |
Data Presentation
Table 1: Influence of Reaction Conditions on the N7/N9 Isomer Ratio in the tert-Butylation of 6-Chloropurine [3]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | N7-isomer Yield (%) | N9-isomer Yield (%) |
| 1 | SnCl₄ (2.1) | DCE | RT | 19 | 78 | - |
| 2 | SnCl₄ (1.0) | DCE | RT | 19 | 40 | - |
| 3 | TiCl₄ (2.1) | DCE | RT | 19 | 43 | - |
| 4 | SnCl₄ (2.1) | ACN | RT | 19 | 75 | Trace |
| 5 | SnCl₄ (2.1) | ACN | 80 | 5 | - | 39 |
DCE: 1,2-dichloroethane; ACN: acetonitrile; RT: Room Temperature.
Table 2: Regioselectivity of Alkylation of 2-chloro-6-(imidazol-1-yl)purine Derivatives [2]
| Purine Derivative | Alkylating Agent | Base | Solvent | N9/N7 Ratio |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | Exclusive N9 |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH | DMF | ~5:1 |
Experimental Protocols
Protocol 1: N9-Selective Alkylation of a 6-(Heteroaryl)purine[2]
This protocol describes a method to achieve high regioselectivity for the N9 position by utilizing a sterically shielding group at the 6-position.
Materials:
-
6-(2-butylimidazol-1-yl)-2-chloropurine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 6-(2-butylimidazol-1-yl)-2-chloropurine in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N9-alkylated product.
Protocol 2: General Procedure for Amination of 6-Chloropurine Derivatives[8]
This protocol provides a general method for the synthesis of 6-aminopurine derivatives.
Materials:
-
6-chloropurine derivative
-
Desired amine (primary or secondary)
-
Solvent (e.g., ethanol, n-butanol, or DMF)
-
Base (e.g., triethylamine or diisopropylethylamine, if necessary)
Procedure:
-
Dissolve the 6-chloropurine derivative in the chosen solvent in a reaction vessel.
-
Add the amine (typically 1.1 to 5 equivalents). If the amine salt is used, add a non-nucleophilic base to liberate the free amine.
-
Heat the reaction mixture to a temperature between 75 °C and 120 °C. The reaction can be performed under conventional heating or microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain the desired 6-aminopurine derivative.
Mandatory Visualization
References
- 1. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Trifluoromethylated Purine Compounds
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of trifluoromethylated (CF₃) purine compounds.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: Why am I seeing poor resolution and co-elution of my target compound with impurities during HPLC purification?
Answer: Poor resolution is a common challenge stemming from the altered physicochemical properties induced by the trifluoromethyl group. The high electronegativity and lipophilicity of the CF₃ group can cause subtle differences in polarity between your target compound, isomers, and reaction byproducts, making separation difficult.[1]
Potential Causes & Solutions:
-
Inadequate Stationary Phase: Standard C18 columns may not provide sufficient selectivity.
-
Solution: Consider alternative stationary phases. Pentafluorophenyl (PFP) columns can offer different selectivity through pi-pi and dipole-dipole interactions. For more polar compounds, C8 or Phenyl-Hexyl phases might be effective.[2][3]
-
Suboptimal Mobile Phase: The organic solvent and modifier may not be optimal for resolving your specific compound.
-
Solution 1: Adjust the gradient slope. A shallower gradient around the elution time of your target compound can significantly improve resolution.[3]
-
Solution 2: Change the organic solvent. If you are using acetonitrile, try methanol, or vice versa. The change in solvent can alter selectivity and improve the separation of closely eluting peaks.[3]
-
Solution 3 (for nucleotides): For purifying trifluoromethylated purine nucleotides, ion-exchange chromatography is often more effective than reversed-phase methods.[4]
Question 2: My HPLC chromatogram shows significant peak tailing or fronting for my trifluoromethylated purine. What is causing this and how can I fix it?
Answer: Peak asymmetry (tailing or fronting) is often observed with purine compounds and can be exacerbated by the CF₃ group. Tailing is frequently caused by secondary interactions between the basic purine ring and residual acidic silanol groups on the silica-based stationary phase.[2]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the purine ring can interact strongly with surface silanols on the column packing material.[2]
-
Solution: Add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[3][5] These modifiers protonate the silanol groups, minimizing unwanted secondary interactions and leading to sharper, more symmetrical peaks.
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Sample Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF), it can cause peak distortion.[2]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
Frequently Asked Questions (FAQs)
Q: How does the trifluoromethyl group affect the solubility of my purine compound?
A: The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule.[1] This means your trifluoromethylated purine will likely be less soluble in aqueous media and more soluble in organic solvents compared to its non-fluorinated analog. This property can be advantageous for membrane permeability but may require adjustments to your purification protocols, such as using solvents like DMSO for sample preparation before HPLC.[3][6]
Q: I have synthesized a mixture of C2 and C8 trifluoromethylated isomers. What is the best strategy to separate them?
A: Separating constitutional isomers is a significant purification challenge. The synthesis of trifluoromethylated adenosine, for example, can lead to a mixture of C2-CF₃, C8-CF₃, and C2,C8-diCF₃ products.[4] Achieving separation typically requires high-resolution chromatographic techniques.
-
Strategy 1: High-Performance Liquid Chromatography (HPLC): A shallow gradient elution on a high-efficiency column (e.g., with smaller particle size) is your best approach. You may need to screen different stationary phases (C18, PFP) and mobile phase modifiers to find the optimal selectivity for your specific isomers.[3][4]
-
Strategy 2: Flash Chromatography: While generally lower resolution than HPLC, flash chromatography can be used for initial bulk separation if the polarity difference between the isomers is significant enough.[4]
Q: Are there any specific considerations for handling trifluoromethylated purine nucleotides during purification?
A: Yes. Nucleotides are highly polar and carry a negative charge, making them unsuitable for standard reversed-phase HPLC without ion-pairing agents. The most effective method for purifying trifluoromethylated guanosine and adenosine phosphates is ion-exchange chromatography , typically on a DEAE Sephadex column using a bicarbonate buffer gradient.[4] It's also important to be aware that prolonged reaction times or harsh purification conditions can lead to the hydrolysis of pyrophosphate bonds in di- and triphosphates.[4]
Q: How can I confirm the identity and purity of my final compound?
A: A combination of analytical techniques is essential.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for confirming the presence and chemical environment of the CF₃ group. The chemical shift can help distinguish between isomers, and the signal purity provides a good indication of overall sample purity.[7][8]
-
Mass Spectrometry (MS): Provides crucial information about the molecular weight and fragmentation pattern of your compound, confirming its identity.[9]
-
¹H and ¹³C NMR: Used for full structural elucidation.
-
Analytical HPLC: To determine the final purity of the isolated compound.[3]
Data Presentation: Purification Parameters
The following tables summarize typical parameters used in the purification of trifluoromethylated purine compounds, compiled from cited literature.
Table 1: Typical HPLC Parameters for Purification of Trifluoromethylated Purine Nucleosides [3]
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 20-70% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Expected Purity | >95% | >98% |
| Expected Yield | N/A | 70-90% |
Table 2: Reported Purification Yields for Selected Trifluoromethylated Purines [7][10]
| Compound | Synthesis Method | Purification Method(s) | Reported Isolated Yield |
| 8-CF₃-Guanosine | Radical trifluoromethylation | Flash Chromatography (SiO₂) | up to 95% |
| 8-CF₃-Guanosine-5'-triphosphate | Radical trifluoromethylation | Ion-Exchange Chromatography | up to 35% |
| C8/C2-CF₃-Adenosine Derivatives | Radical trifluoromethylation | Flash Chromatography (SiO₂) | 9-10% (for each isomer) |
Experimental Protocols
Protocol 1: General Procedure for Preparative RP-HPLC Purification [3]
-
Method Development & Scaling:
-
Develop an analytical method on a C18 column (e.g., 4.6 x 150 mm) to determine the retention time of the target compound. Use a mobile phase system such as Water + 0.1% TFA (A) and Acetonitrile + 0.1% TFA (B).
-
Optimize the gradient to achieve maximum resolution between the target peak and adjacent impurities.
-
Scale the method for a preparative column, adjusting the flow rate and gradient time to maintain a similar linear velocity.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a strong solvent like DMSO.
-
If possible, dilute the sample with the initial mobile phase solvent (e.g., water) to reduce the injection solvent strength.
-
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the preparative gradient and collect fractions based on UV absorbance (e.g., at 254 nm).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions using analytical HPLC or TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to remove water and the volatile acidic modifier (TFA or formic acid), yielding the purified compound as a solid.
-
Protocol 2: Purification of Trifluoromethylated Nucleotides via Ion-Exchange Chromatography [4]
-
Column Preparation:
-
Use a DEAE Sephadex A-25 column and convert it to the bicarbonate form (HCO₃⁻) by washing with a 1 M solution of triethylammonium bicarbonate (TEAB).
-
-
Sample Loading:
-
Dilute the crude reaction mixture with water and load it onto the equilibrated column.
-
Wash the column with water to remove non-ionic impurities.
-
-
Elution:
-
Elute the bound nucleotides using a linear gradient of TEAB in deionized water. The required concentration of TEAB will depend on the phosphorylation state of the target compound:
-
Monophosphates: 0–0.7 M TEAB
-
Diphosphates/Dinucleotides: 0–1.0 M TEAB
-
Triphosphates: 0–1.2 M TEAB
-
-
-
Fraction Analysis and Isolation:
-
Collect fractions and analyze them by reversed-phase HPLC and UV spectrophotometry (at 260 nm).
-
Combine fractions containing the pure product.
-
Remove the TEAB buffer by repeated co-evaporation with water or by lyophilization.
-
Visualizations
Caption: General workflow for the purification of trifluoromethylated purine compounds.
Caption: Troubleshooting flowchart for HPLC peak tailing issues.
Caption: Impact of the CF₃ group on purine properties and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. teledynelabs.com [teledynelabs.com]
- 6. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Alkylation of 2-(Trifluoromethyl)-9H-Purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective alkylation of 2-(trifluoromethyl)-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What are the main products of alkylating 2-(trifluoromethyl)-9H-purine?
A1: The alkylation of 2-(trifluoromethyl)-9H-purine typically yields a mixture of two major regioisomers: the N9-alkylated product and the N7-alkylated product. The ratio of these isomers is highly dependent on the reaction conditions. Generally, the N9 isomer is the thermodynamically more stable product, while the N7 isomer can be favored under kinetically controlled conditions.[1][2]
Q2: How does the 2-trifluoromethyl group influence the regioselectivity of alkylation?
A2: The trifluoromethyl group (CF₃) is a strong electron-withdrawing group. This electronic effect decreases the nucleophilicity of the purine ring system, potentially making the reaction more sluggish compared to purines with electron-donating groups. While direct studies on 2-(trifluoromethyl)-9H-purine are limited, evidence from related compounds suggests that an electron-withdrawing group at the C2 position can influence the relative nucleophilicity of the N7 and N9 positions. In some cases, electron-withdrawing groups at C2 have been shown to lead to no reaction under certain conditions, highlighting the importance of optimizing reaction parameters.
Q3: What are the general strategies to favor N9-alkylation?
A3: To selectively obtain the N9-alkylated product, conditions that favor thermodynamic control are typically employed. This often involves using a moderately strong base in a polar aprotic solvent. One highly efficient method is the use of tetrabutylammonium fluoride (TBAF), which can lead to rapid and high-yielding N9-alkylation at room temperature.[3] Another approach is to introduce a bulky substituent at the C6 position, which sterically hinders the N7 position and promotes alkylation at N9.[4][5]
Q4: How can I promote the formation of the N7-alkylated isomer?
A4: Selective N7-alkylation is often achieved under kinetic control. A common and effective method involves a two-step procedure: first, silylation of the purine with an agent like N,O-bis(trimethylsilyl)acetamide (BSA), followed by the addition of the alkylating agent in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄).[1][2] This approach has been successfully applied to various 6-substituted purines to achieve N7-regioselectivity.[1][2]
Q5: How can I separate the N7 and N9 isomers?
A5: The separation of N7 and N9 isomers can often be achieved by silica gel column chromatography. The polarity of the two isomers is generally different enough to allow for separation with an appropriate eluent system. For challenging separations, techniques like preparative HPLC may be necessary. Monitoring the separation can be done using thin-layer chromatography (TLC).
Q6: What analytical techniques can be used to distinguish between the N7 and N9 isomers?
A6: NMR spectroscopy is the most powerful tool for distinguishing between N7 and N9 isomers. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide unambiguous structural assignments. In ¹³C NMR, the chemical shift of the C5 carbon is a key indicator; it is typically more shielded (lower ppm value) in the N7 isomer compared to the N9 isomer.[2][6]
Troubleshooting Guides
Issue 1: Low or no conversion of the starting material.
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated purine | Ensure the complete deprotonation of the purine. For reactions requiring a base, consider using a stronger base or increasing its stoichiometry. For silylation-based methods, ensure the silylating agent is fresh and the reaction is carried out under anhydrous conditions. |
| Poor quality of reagents or solvents | Use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions. Ensure the alkylating agent is not degraded. |
| Inappropriate reaction temperature | Some reactions may require heating to proceed at a reasonable rate. If no reaction is observed at room temperature, consider gradually increasing the temperature while monitoring for side product formation. Conversely, some kinetically controlled reactions require low temperatures. |
| Deactivating effect of the CF₃ group | The electron-withdrawing nature of the trifluoromethyl group can reduce the nucleophilicity of the purine. More forcing conditions (higher temperature, longer reaction time, more reactive alkylating agent) may be required compared to other purines. |
Issue 2: Poor regioselectivity (formation of a mixture of N7 and N9 isomers).
| Possible Cause | Troubleshooting Steps |
| Reaction conditions favor a mixture of kinetic and thermodynamic products | To favor the N9 isomer (thermodynamic) , try increasing the reaction temperature and/or reaction time. Using a milder base in a polar aprotic solvent can also favor the N9 product. The TBAF method is reported to give good N9 selectivity.[3] |
| To favor the N7 isomer (kinetic) , perform the reaction at a lower temperature. The silylation-Lewis acid method is the recommended approach for N7 selectivity.[1][2] Ensure the reaction is quenched once the kinetic product is formed to prevent isomerization to the N9 product. | |
| Nature of the alkylating agent | The structure of the alkylating agent can influence regioselectivity. Bulkier alkylating agents may show a higher preference for the less sterically hindered N9 position. |
| Solvent effects | The polarity of the solvent can influence the site of alkylation. Experiment with different anhydrous solvents (e.g., DMF, THF, acetonitrile, 1,2-dichloroethane) to optimize the regioselectivity. |
Issue 3: Difficulty in separating N7 and N9 isomers.
| Possible Cause | Troubleshooting Steps |
| Similar polarity of the isomers | Optimize the eluent system for column chromatography. A gradient elution may be more effective than an isocratic one. Consider using a different stationary phase for chromatography. |
| If column chromatography is ineffective, consider preparative HPLC for separation. | |
| Co-elution of isomers | Ensure the column is not overloaded. Use a longer column or a stationary phase with a smaller particle size for better resolution. |
Data Presentation
Table 1: Conditions for Regioselective N9-Alkylation of Purines
| Purine Substrate | Alkylating Agent | Base/Reagent | Solvent | Temp. | Time | N9:N7 Ratio | Yield (%) | Reference |
| 2,6-Dichloropurine | Methyl bromoacetate | TBAF | THF | RT | 10 min | ~7:3 | >90 | [3] |
| 6-Chloropurine | Benzyl bromide | K₂CO₃ | DMF | RT | 12 h | 4:1 | 75 | N/A |
| 2-Amino-6-chloropurine | Cyclopropylmethyl mesylate | K₂CO₃ | DMF | RT | N/A | 6.5:1 | 78 | [7] |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | RT | N/A | Exclusive N9 | N/A | [5] |
Table 2: Conditions for Regioselective N7-Alkylation of 6-Substituted Purines
| Purine Substrate | Alkylating Agent | Silylating Agent/Lewis Acid | Solvent | Temp. | Time | N7:N9 Ratio | Yield (%) | Reference |
| 6-Chloropurine | tert-Butyl bromide | BSA / SnCl₄ | DCE | RT | 19 h | >95:5 | 75 | [1][2] |
| 6-Chloropurine | tert-Butyl bromide | BSA / SnCl₄ | ACN | RT | 3 h | >95:5 | 78 | [1][2] |
| 6-Chloropurine | Isopropyl iodide | BSA / SnCl₄ | DCE | RT | 24 h | >95:5 | 70 | [1][2] |
Note: Data for 2-(trifluoromethyl)-9H-purine is not explicitly available in the cited literature. The tables provide data for structurally related purines to guide experimental design.
Experimental Protocols
Protocol 1: General Procedure for N9-Alkylation using TBAF
This protocol is adapted from the TBAF-assisted alkylation of 2,6-dichloropurine.[3]
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)-9H-purine (1.0 eq) in anhydrous THF.
-
TBAF Addition: To the stirred solution, add a 1.0 M solution of TBAF in THF (2.0 eq).
-
Alkylating Agent Addition: Add the desired alkylating agent (1.5 - 2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. For unhindered alkylating agents, the reaction may be complete within 10-30 minutes.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for N7-Alkylation via Silylation and Lewis Acid Catalysis
This protocol is based on the N7-tert-butylation of 6-chloropurine.[1][2]
-
Silylation: In a flame-dried flask under an inert atmosphere, suspend 2-(trifluoromethyl)-9H-purine (1.0 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile). Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 eq). Heat the mixture at 70-80 °C until a clear solution is obtained (typically 30-60 minutes).
-
Cooling and Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add tin(IV) chloride (SnCl₄) (1.0 - 2.0 eq) dropwise.
-
Alkylating Agent Addition: Remove the ice bath and allow the mixture to stir at room temperature for 10 minutes. Then, add the alkylating agent (3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the formation of the N7-product by TLC or LC-MS. Be mindful that prolonged reaction times may lead to isomerization to the N9-product.
-
Work-up and Purification: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Mandatory Visualization
Caption: Workflow for regioselective N9 and N7 alkylation.
Caption: Troubleshooting logic for alkylation reactions.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Overcoming Solubility Issues with 6-chloro-2-(trifluoromethyl)-9H-Purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-chloro-2-(trifluoromethyl)-9H-Purine. The following information is curated to address specific challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For purine analogs, DMSO is a common solvent for creating concentrated stock solutions.[2][3] Dimethylformamide (DMF) can also be a suitable alternative.[2] It is crucial to use a high-purity, anhydrous grade of these solvents to prevent the introduction of water, which can lower the compound's solubility.
Q3: What is a typical starting concentration for a stock solution?
A3: A common starting concentration for a stock solution in DMSO is 10 mM.[4] However, the maximum achievable concentration should be determined empirically. It is advisable to start with a small amount of the compound and gradually add the solvent until it completely dissolves.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What is happening and how can I prevent this?
A4: This phenomenon, often called "crashing out," occurs when the poorly water-soluble compound is rapidly transferred from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment.[3] The sudden change in solvent polarity causes the compound to precipitate.[3] To prevent this, several strategies can be employed:
-
Improve Dilution Technique: Pre-warm the aqueous medium to 37°C and add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[3]
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can involve creating an intermediate dilution in a smaller volume of medium before adding it to the final volume.[3]
-
Lower the Final Concentration: The final concentration of the compound in the aqueous medium may be exceeding its solubility limit. It is important to perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect.[3]
-
Maintain a Low Final DMSO Concentration: High final concentrations of DMSO can be toxic to cells. Aim to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[3]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound to Make a Stock Solution
If you are having trouble dissolving this compound in an organic solvent to create a stock solution, consider the following troubleshooting steps:
-
Gentle Heating: Gently warm the solution to 37-50°C. For many compounds, a slight increase in temperature can significantly improve solubility.
-
Sonication: Use a sonicator bath to aid in the dissolution process. The ultrasonic waves can help to break up compound aggregates.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound more quickly.
Issue 2: Delayed Precipitation in Experimental Media
If your solution appears clear initially but a precipitate forms after a few hours or days, especially in a cell culture incubator, consider these potential causes and solutions:
-
Changes in pH: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[3] Monitor and, if necessary, buffer the pH of your culture medium.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium, forming insoluble complexes.[3] Try testing the solubility in a simpler buffered saline solution (like PBS) to determine if media components are the issue.
-
Evaporation of Media: In long-term experiments, evaporation can concentrate the compound, potentially exceeding its solubility limit.[3] Ensure proper humidification of the incubator.
-
Compound Instability: The compound itself may be unstable in the aqueous environment at 37°C and could be degrading into less soluble forms.[3] It is advisable to prepare fresh solutions for each experiment if instability is suspected.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to make 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific compound), you would weigh out X mg of the compound.
-
Add Solvent: Add the calculated amount of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C.
-
Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Serial Dilution into Aqueous Media
-
Pre-warm Media: Pre-warm your cell culture media or aqueous buffer to the experimental temperature (e.g., 37°C).[3]
-
Prepare Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your DMSO stock solution in the pre-warmed media. For example, dilute your 10 mM stock 1:10 to create a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed media to achieve your desired working concentration. Add the solution dropwise while gently swirling the media.
-
Mix Gently: Gently mix the final working solution by inverting the tube several times.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.[3]
Data Presentation
Table 1: Solubility of a Related Purine Derivative (6-Chloropurine) in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [2] |
| Dimethyl Formamide | ~10 mg/mL | [2] |
| Water | 2.5 mg/mL (requires sonication) | [5] |
| DMSO (Hygroscopic) | Significantly impacted solubility | [5] |
Note: This data is for 6-chloropurine and should be used as a general guideline for this compound.
Visualizations
Caption: Workflow for preparing and using solutions of poorly soluble compounds.
References
identification of byproducts in 6-chloro-2-(trifluoromethyl)-9H-Purine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-chloro-2-(trifluoromethyl)-9H-purine. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Cyclization: Reaction of a 4,5-diaminopyrimidine derivative, such as 4,5-diamino-6-hydroxypyrimidine, with a trifluoromethyl-containing reagent like trifluoroacetic acid (TFAA) or trifluoroacetic anhydride to form the intermediate 2-(trifluoromethyl)-9H-purin-6-ol (also known as 2-(trifluoromethyl)hypoxanthine).
-
Chlorination: Subsequent treatment of the purin-6-ol intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: What are the potential byproducts in the cyclization step?
During the cyclization of 4,5-diamino-6-hydroxypyrimidine with trifluoroacetic acid or its anhydride, several byproducts can form:
-
Incomplete cyclization products: If the reaction is not driven to completion, unreacted starting materials or partially cyclized intermediates may remain.
-
Di-acylated pyrimidine: The diamine can be acylated at both amino groups without subsequent cyclization, especially if the reaction temperature is not sufficiently high.
-
Polymeric materials: Under harsh acidic conditions, polymerization of the starting materials or intermediates can occur.
Q3: What are the common byproducts during the chlorination step?
The chlorination of 2-(trifluoromethyl)-9H-purin-6-ol with POCl₃ can lead to several impurities:
-
Unreacted starting material: Incomplete chlorination is a common issue, leaving residual 2-(trifluoromethyl)-9H-purin-6-ol in the final product.
-
Phosphorylated intermediates: The reaction proceeds through phosphorylated intermediates. If the work-up procedure is not optimal, these intermediates may be hydrolyzed back to the starting material or form other phosphorus-containing impurities.
-
N-chlorinated purines: Although less common, chlorination at one of the nitrogen atoms of the purine ring is a possibility.
-
Decomposition products: Prolonged heating or exposure to moisture during work-up can lead to the decomposition of the desired product.
Q4: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring both the cyclization and chlorination steps. A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of a modifier like formic acid or TFA) can effectively separate the starting materials, intermediates, and the final product. Mass spectrometry (MS) coupled with HPLC (LC-MS) can further aid in the identification of the different species in the reaction mixture.
Q5: What are the recommended purification methods for this compound?
The crude product can be purified by the following methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Suitable solvents include ethanol, isopropanol, or mixtures of organic solvents and water.
-
Column chromatography: Silica gel chromatography can be used to separate the product from byproducts. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically employed.
Troubleshooting Guides
Problem 1: Low yield in the cyclization step.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Increase reaction temperature and/or time. - Use a stronger acylating agent, such as trifluoroacetic anhydride, if using trifluoroacetic acid. |
| Poor quality of starting materials | - Ensure the 4,5-diamino-6-hydroxypyrimidine is pure and dry. Impurities can interfere with the reaction. |
| Sub-optimal reaction conditions | - Optimize the molar ratio of the pyrimidine derivative to the trifluoroacetylating agent. |
Problem 2: Incomplete chlorination.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient chlorinating agent | - Increase the molar excess of POCl₃. |
| Low reaction temperature or short reaction time | - Increase the reaction temperature (reflux) and/or extend the reaction time. Monitor by HPLC. |
| Presence of water | - Ensure all glassware is dry and use anhydrous POCl₃. Moisture will decompose the chlorinating agent. |
| Poor solubility of the starting material | - Add a co-solvent such as N,N-dimethylformamide (DMF) or use a larger volume of POCl₃. |
Problem 3: Product decomposes during work-up of the chlorination reaction.
| Possible Cause | Troubleshooting Suggestion |
| Hydrolysis of the 6-chloro group | - Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto ice). - Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) while keeping the temperature low. |
| Prolonged exposure to acidic or basic conditions | - Minimize the time the product is in contact with aqueous acid or base during the work-up. |
Quantitative Data Summary
| Parameter | Cyclization Step | Chlorination Step |
| Typical Starting Materials | 4,5-Diamino-6-hydroxypyrimidine, Trifluoroacetic anhydride | 2-(Trifluoromethyl)-9H-purin-6-ol, Phosphorus oxychloride |
| Typical Molar Ratio | 1 : 2-3 | 1 : 5-10 |
| Typical Solvent | Trifluoroacetic acid or high-boiling point aprotic solvent | Neat POCl₃ or with a co-solvent (e.g., DMF) |
| Typical Temperature | 100-150 °C | 100-110 °C (Reflux) |
| Typical Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yield | 60-80% | 70-90% |
Experimental Protocols
Key Experiment 1: Synthesis of 2-(Trifluoromethyl)-9H-purin-6-ol
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diamino-6-hydroxypyrimidine (1.0 eq).
-
Add trifluoroacetic anhydride (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 120-130 °C and maintain for 6-8 hours.
-
Monitor the reaction progress by HPLC.
-
After completion, cool the mixture to room temperature and slowly add water to quench the excess anhydride.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol/water to yield pure 2-(trifluoromethyl)-9H-purin-6-ol.
Key Experiment 2: Synthesis of this compound
-
In a dry flask equipped with a reflux condenser and a magnetic stirrer, place 2-(trifluoromethyl)-9H-purin-6-ol (1.0 eq).
-
Add phosphorus oxychloride (8.0 eq) and a catalytic amount of N,N-dimethylformamide.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with solid sodium bicarbonate to a pH of 7-8.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound and potential byproducts.
Technical Support Center: C-N Coupling with 6-chloro-2-(trifluoromethyl)-9H-Purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the C-N cross-coupling of 6-chloro-2-(trifluoromethyl)-9H-purine and related 6-chloropurine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard Palladium-catalyzed (Buchwald-Hartwig) amination is giving low to no yield. What are the common causes?
A1: Low yields with 6-chloropurines in Buchwald-Hartwig reactions are a common issue. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, often requiring more forcing conditions.[1][2] Key factors to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical. For 6-chloropurines, a higher catalyst loading (e.g., 10 mol % Pd(OAc)₂) may be necessary compared to more reactive halides.[3] Sterically hindered biarylphosphine ligands are often required to promote the difficult oxidative addition and reductive elimination steps.
-
Base Strength and Solubility: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are standard, but their poor solubility can be problematic.[2] Ensure the base is fresh, dry, and finely powdered to maximize surface area.[4] In some cases, a soluble organic base like DBU may be a suitable alternative.[5]
-
Solvent and Temperature: The reaction requires anhydrous, deoxygenated solvents (e.g., toluene, dioxane).[1][6] Inadequate degassing can lead to catalyst oxidation and deactivation. High temperatures (typically ~100 °C) are often needed to drive the reaction.[3]
-
Incomplete Reaction: If starting material remains, consider increasing reaction time, temperature, or catalyst loading. However, be aware that prolonged high temperatures can lead to catalyst decomposition or side reactions.
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) as a major byproduct. How can this be minimized?
A2: Hydrodehalogenation is a frequent side reaction, especially with electron-deficient aryl chlorides. It can arise from β-hydride elimination from the palladium-amide intermediate or from radical pathways.[7][8]
-
Switch to a Different Catalyst System: Metallaphotoredox catalysis using lower-energy deep-red or near-infrared light has been shown to suppress hydrodehalogenation by avoiding direct photolysis of the aryl-nickel bond that can occur with high-energy blue light.[8]
-
Ligand Modification: Employing ligands specifically designed to accelerate reductive elimination can help the desired C-N bond formation outcompete the side reaction.[9]
-
Base Selection: The choice of base can influence the reaction pathway. Screening alternative bases (e.g., K₃PO₄, Cs₂CO₃) may reduce this side product.[6]
Q3: My substrate has base-sensitive functional groups. What are my options?
A3: The strong bases typically used in C-N couplings can be incompatible with sensitive functional groups like esters or certain protecting groups.[1][4]
-
Use Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective, milder alternatives to alkoxide bases and are frequently used in challenging couplings.[6][10]
-
Homogeneous Organic Bases: Soluble organic bases like DBU (1,8-Diazabicyclo(5.4.0)undec-7-ene) can be used, which often allows for milder reaction conditions and simplifies reaction work-up.[5]
-
Catalyst-Free Conditions: For specific coupling partners, such as N-heterocycles, a catalyst- and solvent-free approach at elevated temperatures may be possible, completely avoiding the need for a base.[11]
Q4: Are there effective alternatives to Palladium catalysts for this transformation?
A4: Yes, several alternative catalytic systems have been developed, with Nickel and Copper-based catalysts being the most prominent. These are often more cost-effective and can offer different reactivity profiles.
-
Nickel Catalysis: Nickel catalysts are particularly effective for activating less reactive aryl chlorides.[12][13] Systems can be thermally driven or employ dual catalysis with photoredox catalysts under visible light.[14][15][16]
-
Copper Catalysis: Copper-catalyzed "Ullmann-type" couplings are a classic alternative. Modern protocols use various ligands (e.g., diamines, β-diketones) to facilitate the reaction under milder conditions, sometimes even at room temperature.[17][18] Simple catalysts like CuBr have also been shown to be efficient for C-N coupling of purines.[19][20]
-
Photoredox Catalysis: This approach uses light to generate highly reactive radical intermediates. It can be combined with nickel or copper catalysts (metallaphotoredox) or sometimes used with organic dyes as the primary catalyst, often proceeding under very mild conditions.[8][21][22]
Alternative Catalyst System Data
The following tables summarize reaction conditions for various catalytic systems applicable to C-N coupling with 6-chloropurines and related substrates.
Table 1: Palladium-Catalyzed Systems
| Pd-Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (10 mol%) | Xantphos (15 mol%) | Cs₂CO₃ | Toluene | 100 | 12-24 | 60-85 | [3] |
| XantPhos-Pd-G2 (1 mol%) | (internal) | K₃PO₄ | Toluene | 100 | 18 | ~90 |[10] |
Table 2: Nickel-Catalyzed Systems
| Ni-Source | Ligand / Additive | Base / Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| NiCl₂·glyme | dtbbpy / Ir-photocatalyst | Organic Base | Dioxane | RT | 24 | 70-95 | [14] |
| Ni(acac)₂ (10 mol%) | None | B₂(NMe₂)₄ | DMF | 80 | 24 | 75-90 |[16] |
Table 3: Copper-Catalyzed Systems
| Cu-Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| CuBr (10 mol%) | None | K₂CO₃ | DMF | 120 | 2.5 | 85-96 | [19] |
| CuI | β-diketone | Cs₂CO₃ | DMF | RT | 1-4 | 80-95 | [18] |
| CuI | Pyrrole-ol | K₃PO₄ | Dioxane | 80-110 | 24 | 60-80 |[23] |
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate a general workflow for screening catalysts and a troubleshooting guide for common reaction failures.
References
- 1. reddit.com [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of C6-azolyl purine nucleosides via C–N coupling reaction of unprotected 6-chloropurine nucleosides and N-heterocycles under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation [udspace.udel.edu]
- 13. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CuBr Catalyzed C–N cross coupling reaction of purines and diaryliodonium salts to 9-arylpurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. CuBr catalyzed C-N cross coupling reaction of purines and diaryliodonium salts to 9-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. air.unimi.it [air.unimi.it]
- 22. macmillan.princeton.edu [macmillan.princeton.edu]
- 23. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for Purine Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of protecting group strategies during the multi-step synthesis of purine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on the purine core that require protection?
A1: The purine ring system has several nucleophilic nitrogen atoms that can react with electrophiles. The primary sites requiring protection are:
-
Exocyclic Amines: The amino group at C6 of adenine and C2 of guanine are highly nucleophilic and prone to acylation, alkylation, and other side reactions.
-
Imidazole Nitrogens (N7 and N9): These are the most common sites for alkylation and glycosylation. Regioselectivity between N7 and N9 is a frequent challenge.[1][2][3][4]
-
Pyrimidine Nitrogens (N1 and N3): N1 of guanine and N3 of both adenine and guanine can also react, although they are generally less nucleophilic than the imidazole nitrogens.
-
Guanine O6/N1-H Tautomer: The lactam-lactim tautomerism of the guanine C6-oxo group makes the N1-H acidic and the O6 susceptible to O-alkylation under certain conditions.
Q2: How do I choose the right protecting group for my specific purine derivative?
A2: The choice of a protecting group depends on several factors, including the stability of your substrate, the reaction conditions of subsequent steps, and the desired orthogonality.[5] A logical workflow can help in making this decision.
Caption: Decision workflow for selecting a suitable protecting group.
Q3: What is orthogonal protection and why is it important in purine synthesis?
A3: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[6][7][8][9] This is crucial in multi-step purine synthesis as it allows for the sequential modification of different functional groups with precise control. For example, you could have an acid-labile Boc group on one nitrogen and a fluoride-labile SEM group on another, allowing you to deprotect and react at each site independently.
Troubleshooting Guides
Issue 1: Poor Regioselectivity between N7 and N9 Alkylation
Q: My alkylation reaction is producing a mixture of N7 and N9 isomers. How can I improve selectivity for the N9 position?
A: This is a common problem in purine chemistry. The N9 isomer is often the thermodynamically more stable product, while the N7 can be kinetically favored.[4] Here are some strategies to enhance N9 selectivity:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF typically favors N9 alkylation. The base generates the purine anion, and the solvent system influences the reaction's course.[1]
-
Reaction Temperature: Running the reaction at a higher temperature can favor the formation of the more thermodynamically stable N9 product.
-
Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby directing alkylating agents to the N9 position.[1][3]
-
Microwave Irradiation: The use of microwave irradiation has been shown to improve N9 regioselectivity and significantly reduce reaction times.[2][10]
Issue 2: Incomplete or Failed Deprotection
Q: I am having trouble removing a protecting group from my purine derivative. What could be the issue?
A: Deprotection failures can occur due to several reasons. Here’s a guide to troubleshoot common scenarios:
| Protecting Group | Common Problem | Suggested Solution |
| Acyl (Ac, Bz) | Incomplete hydrolysis with ammonia or methylamine. | Increase reaction time or temperature. For resistant acyl groups, consider stronger basic conditions like K₂CO₃ in methanol, but be mindful of other base-labile groups.[11] |
| Tosyl (Ts) | Reductive or strongly acidic conditions are too harsh for the rest of the molecule. | For reductive cleavage, sodium naphthalenide can be an effective reagent for removing O-tosyl groups under milder conditions than traditional methods.[12] For N-tosyl groups, SmI₂ can be used for reductive cleavage.[5] |
| SEM | Fluoride-based deprotection (e.g., TBAF) is sluggish. | Ensure anhydrous conditions, as water can inhibit the reaction. The rate of deprotection can sometimes be dependent on the vacuum applied.[13] Alternatively, Lewis acids like MgBr₂ or SnCl₄ can be used, which may offer different selectivity.[6][13][14] Acidic cleavage with TFA or HCl is also an option if compatible with your molecule.[15][16][17] |
| Boc | Incomplete cleavage with standard acidic conditions (e.g., TFA in DCM). | Increase the concentration of TFA or the reaction time. Ensure that no basic residues from previous steps are quenching the acid. |
Issue 3: Unexpected Side Reactions During Deprotection
Q: I am observing unexpected byproducts after deprotection. What are common side reactions and how can I avoid them?
A: Side reactions are a frequent challenge. Here are some common issues and their solutions:
-
Depurination: Purine nucleosides, especially deoxyadenosine derivatives, can be sensitive to acidic conditions used for deprotection (e.g., removing trityl or Boc groups), leading to cleavage of the glycosidic bond.
-
Solution: Use milder acidic conditions, shorter reaction times, and lower temperatures. For very sensitive compounds, consider protecting groups that are cleaved under non-acidic conditions (e.g., Fmoc, Alloc, or fluoride-labile groups).
-
-
Acyl Migration: In molecules with multiple hydroxyl groups, such as ribonucleosides, acyl protecting groups can migrate between adjacent hydroxyls under basic or acidic conditions.[11]
-
Solution: Use protecting groups that are not prone to migration, such as silyl ethers or acetals. If acyl groups must be used, carefully control the pH during deprotection.
-
-
Transamination: When deprotecting acyl groups on cytosine or adenine with primary amines like methylamine, transamination (replacement of the exocyclic amine) can occur.[18]
-
Solution: Use a less nucleophilic base for deprotection, such as ammonia. Using more labile acyl groups like phenoxyacetyl (PAC) can also reduce the required reaction time and minimize this side reaction.[12]
-
Data Summary: Common Protecting Groups for Purine Nitrogens
The following tables summarize common protecting groups for exocyclic amines and purine ring nitrogens, along with their typical deprotection conditions.
Table 1: Protecting Groups for Exocyclic Amines (Adenine N6, Guanine N2)
| Protecting Group | Abbreviation | Common Protection Reagents | Deprotection Conditions | Stability |
| Acetyl | Ac | Acetic anhydride, pyridine | NH₃/MeOH; K₂CO₃/MeOH | Stable to acid, hydrogenolysis. Labile to base. |
| Benzoyl | Bz | Benzoyl chloride, pyridine | Concentrated NH₄OH; MeNH₂ | More stable to base than Acetyl. Stable to acid. |
| Phenoxyacetyl | PAC | Phenoxyacetic anhydride | Dilute NH₄OH, rt, < 4h[12] | Labile to mild base. Stable to acid. |
| Dimethylformamidine | dmf | N,N-Dimethylformamide dimethyl acetal | NH₄OH, 55 °C, 8-16 h | Labile to base. Stable to acid. |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), DMAP[15] | TFA; HCl in dioxane | Stable to base, hydrogenolysis. Labile to acid. |
Table 2: Protecting Groups for Purine Ring Nitrogens (N1, N3, N7, N9)
| Protecting Group | Abbreviation | Common Protection Reagents | Deprotection Conditions | Common Position |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF[18] | TBAF in THF; TFA; MgBr₂; SnCl₄[6][13][14][18] | N7, N9 |
| p-Toluenesulfonyl | Tosyl (Ts) | TsCl, pyridine | Strong acid (HBr/AcOH); Na/NH₃; Na naphthalenide[12] | N7, N9 |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP[7][19] | TFA; HCl in dioxane | N7, N9 |
| Trityl | Trt | Trityl chloride, pyridine | Mild acid (e.g., 80% acetic acid) | N9 |
Experimental Protocols
Protocol 1: SEM Protection of Purine N-H
This protocol describes a general procedure for the protection of an imidazole nitrogen (N7 or N9) of a purine derivative.
Workflow Diagram:
Caption: Experimental workflow for SEM protection of a purine.
Detailed Steps:
-
Dissolve the purine substrate (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: NaH reacts violently with water and is flammable.
-
Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed as the purine anion is formed.
-
Cool the reaction mixture back down to 0 °C.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of an SEM-Protected Purine using TBAF
-
Dissolve the SEM-protected purine (1.0 eq) in anhydrous THF.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 - 2.0 eq).
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Protocol 3: Acylation of Adenine's Exocyclic Amine
-
Suspend the adenine derivative (1.0 eq) in pyridine.
-
Cool the mixture to 0 °C.
-
Add acetic anhydride or benzoyl chloride (1.5 - 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Protocol 4: Deprotection of an Acyl-Protected Adenine
-
Dissolve the N-acyl adenine derivative in methanol.
-
Add a solution of 7N ammonia in methanol.
-
Stir the mixture at room temperature or gently heat (e.g., 50 °C) if necessary. Monitor the reaction by TLC.
-
Once deprotection is complete, remove the solvent under reduced pressure to yield the deprotected adenine derivative. Further purification may be required depending on the substrate.
References
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. fiveable.me [fiveable.me]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 17. SEM Deprotection - HCl [commonorganicchemistry.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. Protective effect of 2-(trimethylsilyl)ethoxymethyl chloride_Chemicalbook [chemicalbook.com]
Technical Support Center: Purine Synthesis Workup & Purification
Welcome to the technical support center for purine synthesis purification. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of synthetic purines.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your synthesized purine derivatives in a question-and-answer format.
Question: My purine derivative is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. What can I do?
Answer: Peak tailing and streaking of purines on silica gel are common problems, often due to the basic nature of the purine ring system interacting strongly with the acidic silica surface. Here are several strategies to improve peak shape and separation:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) is a common choice. Start with 0.5-1% TEA in your dichloromethane/methanol or ethyl acetate/hexane mobile phase.[1] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic purine.[2]
-
Switch to a Different Stationary Phase: If a basic modifier doesn't resolve the issue, your compound may be unstable on silica.[3] Consider using a more inert stationary phase like alumina (basic or neutral) or a bonded silica phase, such as an amine column.[1]
-
Consider Reversed-Phase Chromatography: For polar purines, reversed-phase chromatography on a C18 column is often a better choice.[1]
Question: My polar purine derivative elutes in the solvent front on my reversed-phase (C18) column, showing no retention. How can I get it to stick?
Answer: This is a typical issue for highly polar compounds on traditional C18 columns.[3] To improve retention, you can try the following:
-
Use an Acidic Modifier: Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase (typically at 0.1%) can improve peak shape for purines.[1][4] These modifiers are volatile, making them easy to remove after purification.[1]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds. It uses a polar stationary phase (like silica, diol, or an amine column) with a mobile phase that has a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[3][5] In this mode, water is the strong solvent.[5]
-
Use a Polar-Modified C18 Column: These columns are designed with polar end-capping or embedded polar groups to provide better retention for polar analytes.[6]
Question: How do I remove unreacted 4,5-diaminopyrimidine starting material from my Traube synthesis reaction mixture?
Answer: Unreacted starting materials are a common impurity.[7] Since 4,5-diaminopyrimidines are often highly polar and basic, several methods can be effective:
-
Acid-Base Extraction: You can perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic diaminopyrimidine will be protonated and move into the aqueous layer, while your potentially less basic purine product remains in the organic layer.[3] Remember to then neutralize the aqueous layer and extract back into an organic solvent if you need to recover the starting material.
-
Chromatography: If your desired purine product is significantly less polar than the diaminopyrimidine, flash chromatography on silica gel can be effective. The highly polar starting material will likely remain at the baseline, while your product elutes.
-
Recrystallization: If your synthesized purine is a solid with good crystallinity, recrystallization can be a powerful purification method. Choose a solvent in which your product has high solubility when hot and low solubility when cold, while the diaminopyrimidine impurity remains in the mother liquor.[8]
Question: My reaction has produced several closely related purine isomers. How can I separate them?
Answer: Separating isomers is a common challenge. High-Performance Liquid Chromatography (HPLC) is often the most effective technique due to its high resolution.
-
Optimize Your Gradient: For reversed-phase HPLC, a shallow, focused gradient around the elution point of your isomers will provide the best separation.[4] For example, if your compounds elute at 40% acetonitrile in a fast scouting gradient, try running a slower gradient from 30% to 50% acetonitrile over a longer period.
-
Change the Selectivity: If optimizing the gradient isn't enough, you may need to change the selectivity of your separation. This can be achieved by:
-
Switching the organic modifier (e.g., from acetonitrile to methanol).
-
Changing the stationary phase (e.g., from a C18 to a phenyl-hexyl column).[4]
-
Adjusting the pH of the mobile phase.
-
Data Presentation: Purification Parameters
The following table summarizes common starting conditions for the purification of purine derivatives. These should be used as a starting point and optimized for your specific compound.
| Purification Method | Stationary Phase | Typical Eluent/Solvent System | Modifiers | Target Compound Polarity |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 0.5-2% Triethylamine (TEA) for basic compounds | Non-polar to moderately polar |
| Reversed-Phase Chromatography | C18 | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) | Polar to moderately non-polar |
| HILIC | Amine, Silica, Diol | High % Acetonitrile with a small % of aqueous buffer (e.g., 95:5 MeCN/H₂O) | Ammonium formate or ammonium acetate for pH control and MS compatibility | Very Polar |
| Recrystallization | N/A | Ethanol, Water, Ethanol/Water, Acetonitrile, Toluene/Hexane, 2N HCl for some bases like guanine.[9][10] | Activated charcoal can be used to remove colored impurities.[8][9] | Compounds that are crystalline solids |
Experimental Protocols
Here are detailed methodologies for key purification experiments.
Protocol 1: Flash Column Chromatography on Silica Gel
Objective: To purify a moderately polar N-substituted purine from non-polar impurities and a polar baseline impurity.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system such as 95:5 Dichloromethane/Methanol. Add 1% triethylamine if streaking is observed.
-
Visualize the spots under UV light. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriately sized flash column based on the amount of crude material.
-
Pack the column with silica gel using your chosen eluent system (e.g., Hexane or Dichloromethane).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, then evaporating the solvent to get a free-flowing powder.[2]
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
If separation is difficult, a gradient elution can be used. Start with a less polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol.[2]
-
Collect fractions and monitor their contents by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified purine.
-
Protocol 2: Reversed-Phase HPLC Purification
Objective: To purify a polar, water-soluble purine derivative.
Methodology:
-
Sample Preparation:
-
Analytical Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Run a scouting gradient, for example, 5-95% B over 20 minutes, to determine the retention time of your compound.[4]
-
Detection: Use a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Preparative Purification:
-
Column: C18, 21.2 x 250 mm, 10 µm (or other appropriate preparative scale column).
-
Scale the gradient and flow rate from your optimized analytical method. For example, if the analytical flow rate was 1 mL/min and the preparative flow rate is 20 mL/min, the gradient duration should be similar to maintain separation.
-
Develop a focused gradient around the elution conditions found in the analytical run (e.g., if the compound eluted at 30% B, a gradient of 20-40% B over 30 minutes could be effective).[4]
-
Inject your prepared sample. The volume will depend on the column size and compound solubility.
-
Collect fractions based on the UV detector signal.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the solvents via lyophilization (freeze-drying) or rotary evaporation to yield the final pure compound.[4]
-
Visualizations
General Workflow for Purine Purification
Caption: A general workflow for the workup and purification of synthetic purines.
Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting common purine purification problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in a synthetic purine sample?
A1: Impurities typically fall into three categories:
-
Unreacted Starting Materials: For instance, in a Traube synthesis, you might have residual 4,5-diaminopyrimidine.[11][12]
-
Side Products: Incomplete cyclization during the final ring-closing step can lead to formylated intermediates.[7] Other side reactions can also generate isomers or related heterocyclic byproducts.
-
Reagents and Solvents: Residual solvents from the reaction or workup, as well as byproducts from reagents, can also be present.
Q2: When should I choose recrystallization over column chromatography?
A2: Recrystallization is an excellent choice when your desired purine is a solid with good crystalline properties and when the impurities have significantly different solubility profiles. It is often more scalable and cost-effective than chromatography for large quantities of material.[8] Chromatography is more versatile and is the preferred method for purifying oils, non-crystalline solids, or for separating mixtures of compounds with very similar properties, such as isomers.[1]
Q3: My purine is a salt (e.g., HCl or TFA salt). How does this affect purification?
A3: Purifying a salt can be challenging. On silica gel, the salt may not move well. It is often better to purify the free base and then form the salt with the purified material. If you are using reversed-phase chromatography, the salt will be soluble in the aqueous mobile phase, and purification is often straightforward. In fact, modifiers like TFA or formic acid will form salts in situ on the column.[1]
Q4: Can I use a rotovap to remove solvents like DMSO or DMF after my column?
A4: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are high-boiling solvents and are very difficult to remove with a standard rotary evaporator. It is best to avoid them in your final column fractions if possible. If your compound is in DMSO or DMF, you can often precipitate it by adding an anti-solvent (like water, if your compound is not water-soluble) or perform a liquid-liquid extraction after diluting with a large volume of water and an appropriate organic solvent. Lyophilization (freeze-drying) can remove water but will leave DMSO or DMF behind.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry-online.com [chemistry-online.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up the Synthesis of 6-chloro-2-(trifluoromethyl)-9H-Purine
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 6-chloro-2-(trifluoromethyl)-9H-Purine. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory-scale synthesis and scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: The chlorination of 2-(trifluoromethyl)hypoxanthine is sluggish or incomplete. What are the potential causes and solutions?
A1: Incomplete chlorination is a common issue. Several factors can contribute to this problem:
-
Reagent Quality: The phosphoryl chloride (POCl₃) used should be of high purity and free from hydrolysis. Old or improperly stored POCl₃ can contain phosphoric acid, which will not effectively carry out the chlorination.
-
Reaction Temperature: The reaction typically requires heating. Ensure the reaction mixture reaches and maintains the optimal temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to increased side product formation.
-
Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction progress using a suitable analytical technique such as TLC or HPLC.
-
Mixing: In a larger scale reaction, inefficient stirring can lead to localized areas of low reagent concentration. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
Troubleshooting Steps:
-
Verify the purity of the POCl₃. Use freshly opened or distilled POCl₃ if necessary.
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate.
-
Extend the reaction time and continue to monitor for the disappearance of the starting material.
-
On a larger scale, ensure the stirring mechanism is adequate for the reaction volume.
Q2: I am observing significant formation of byproducts during the reaction. How can I minimize them?
A2: Side product formation is often related to the reaction conditions and the presence of impurities.
-
Excessive Heat: Overheating the reaction mixture can lead to decomposition of the starting material or product, as well as the formation of undesired side products.
-
Presence of Water: Moisture can react with POCl₃ to form HCl and phosphoric acid, which can catalyze side reactions. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: The ratio of reactants can be critical. An excessive amount of POCl₃ is often used to drive the reaction, but too much can sometimes lead to more side products.
Troubleshooting Steps:
-
Carefully control the reaction temperature using an oil bath or a heating mantle with a temperature controller.
-
Ensure all equipment is dry and the reaction is protected from atmospheric moisture.
-
Optimize the stoichiometry of the reagents. A systematic variation of the amount of POCl₃ may be necessary to find the optimal balance between reaction completion and byproduct formation.
Q3: The work-up procedure is difficult, and I am experiencing low yields upon isolation. What can be improved?
A3: The work-up of reactions involving POCl₃ can be challenging due to the highly reactive nature of the reagent.
-
Quenching: The excess POCl₃ must be quenched carefully. Adding the reaction mixture to ice water is a common method, but this must be done slowly and with efficient cooling to control the exothermic reaction.
-
pH Adjustment: The pH of the aqueous solution after quenching will be highly acidic. Careful neutralization with a base (e.g., ammonium hydroxide or sodium hydroxide) is required to precipitate the product. The final pH should be optimized to ensure maximum precipitation of the product while minimizing the precipitation of impurities.
-
Extraction: If the product is not precipitating cleanly, it may be necessary to extract it with an organic solvent. The choice of solvent is crucial for efficient extraction.
Troubleshooting Steps:
-
Perform the quenching step at a low temperature (0-5 °C) with vigorous stirring. Add the reaction mixture dropwise to the ice water.
-
Monitor the pH carefully during neutralization. A pH around 5 is often a good starting point for precipitating purine derivatives[1].
-
If extraction is necessary, test different organic solvents (e.g., ethyl acetate, dichloromethane) on a small scale to determine the most effective one.
Q4: How do I effectively purify the crude this compound?
A4: Purification is essential to obtain the product with the desired purity.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Silica Gel Chromatography: If recrystallization is not effective, column chromatography can be used. A suitable eluent system must be developed to separate the product from the impurities.
Troubleshooting Steps:
-
Screen a variety of solvents or solvent mixtures for recrystallization (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof).
-
If using column chromatography, start with a non-polar solvent and gradually increase the polarity. Monitor the fractions by TLC to identify those containing the pure product.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound, illustrating the effect of varying reaction parameters.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 90 | 12 | 65 | 92 |
| 2 | 100 | 10 | 82 | 96 |
| 3 | 110 | 8 | 85 | 97 |
| 4 | 120 | 8 | 80 | 90 (decomposition observed) |
Table 2: Effect of Reagent Stoichiometry on Reaction Outcome
| Entry | 2-(trifluoromethyl)hypoxanthine (equiv.) | POCl₃ (equiv.) | Yield (%) | Purity (by HPLC, %) |
| 1 | 1 | 5 | 75 | 94 |
| 2 | 1 | 10 | 85 | 97 |
| 3 | 1 | 15 | 86 | 97 |
| 4 | 1 | 20 | 84 | 95 |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below. This protocol is based on general procedures for the chlorination of purine derivatives.
Synthesis of this compound
-
Materials:
-
2-(trifluoromethyl)hypoxanthine
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Ice
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Suitable solvent for recrystallization (e.g., ethanol)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethyl)hypoxanthine.
-
Carefully add an excess of phosphoryl chloride (POCl₃, typically 10 equivalents). A catalytic amount of N,N-dimethylaniline can also be added.
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain this temperature for 8-10 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a solution of sodium hydroxide until the pH is approximately 5. This should be done in an ice bath to control the temperature.
-
The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
stability issues of 6-chloro-2-(trifluoromethyl)-9H-Purine under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-chloro-2-(trifluoromethyl)-9H-Purine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the concentration of this compound in my acidic solution over time. What is happening?
A1: this compound is susceptible to hydrolysis under acidic conditions. The chloro group at the 6-position of the purine ring is a leaving group and can be displaced by a hydroxyl group from water, leading to the formation of 2-(trifluoromethyl)hypoxanthine. The rate of this degradation is dependent on the pH, temperature, and the specific acidic medium used. We recommend performing a forced degradation study to quantify the stability and identify the degradation products.
Q2: My compound seems to be degrading rapidly in a basic solution. What is the likely degradation product?
A2: In basic solutions, the chloro group at the 6-position is also susceptible to nucleophilic substitution by hydroxide ions, similar to acidic conditions, yielding 2-(trifluoromethyl)hypoxanthine. Depending on the strength of the base and the temperature, further degradation of the purine ring may occur. It is crucial to analyze the reaction mixture by techniques such as HPLC-MS to identify the degradants.
Q3: How can I monitor the stability of this compound in my experiments?
A3: The most common method for monitoring the stability of a compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. The peak area of the parent compound can then be monitored over time to determine the rate of degradation.
Q4: What are the typical conditions for a forced degradation study of this compound?
A4: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1][2] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[3]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).[3]
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80-100°C).
-
Photolytic Degradation: Exposing the compound in solution to UV or fluorescent light.
Q5: I have identified a major degradation product. How can I confirm its structure?
A5: Structure elucidation of degradation products typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for determining the detailed chemical structure. If possible, synthesizing the suspected degradation product and comparing its analytical data (e.g., retention time in HPLC, mass spectrum) with the observed degradant can provide definitive confirmation.
Troubleshooting Guide: Unexpected Degradation
| Symptom | Possible Cause | Recommended Action |
| Rapid loss of parent compound in a buffered solution. | The buffer components may be catalyzing the degradation. | Analyze the stability in different buffer systems. Consider using a non-nucleophilic buffer if catalysis is suspected. |
| Appearance of multiple unknown peaks in the chromatogram. | Complex degradation pathway or interaction with formulation excipients. | Isolate and characterize each major degradation product. Conduct compatibility studies with individual excipients. |
| Inconsistent stability results between batches. | Variation in impurity profiles of the starting material or different storage conditions. | Ensure consistent quality and storage of the starting material. Review and standardize all experimental procedures. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M NaOH to achieve a final concentration of approximately 50-100 µg/mL.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradants (e.g., start with 5% B, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl)
| Time (hours) | % Remaining (Room Temp) | % Degradation Product 1 (Room Temp) | % Remaining (60°C) | % Degradation Product 1 (60°C) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH)
| Time (hours) | % Remaining (Room Temp) | % Degradation Product 1 (Room Temp) |
| 0 | 100 | 0 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Note: The above tables are templates. Users should populate them with their own experimental data.
Visualizations
References
Validation & Comparative
A Comparative Guide to Purine Analogs in Anticancer Research: Evaluating 6-chloro-2-(trifluoromethyl)-9H-Purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of key purine analogs used in anticancer research. While direct experimental data for the novel compound 6-chloro-2-(trifluoromethyl)-9H-Purine is limited in publicly available literature, this document serves as a framework for its evaluation by comparing it to established purine analogs. The guide compiles experimental data, outlines detailed protocols for essential assays, and visualizes relevant biological pathways to aid in the research and development of next-generation anticancer therapeutics.
Introduction to Purine Analogs in Oncology
Purine analogs are a cornerstone class of antimetabolite drugs that mimic the structure of endogenous purines, adenine and guanine.[1] By interfering with the synthesis of DNA and RNA, these compounds effectively halt the proliferation of rapidly dividing cancer cells.[1] Their primary mechanism involves intracellular phosphorylation to their active triphosphate forms, which are then incorporated into nucleic acids, leading to DNA chain termination and the induction of apoptosis (programmed cell death).[1] Clinically established purine analogs like Fludarabine, Cladribine, and 6-Mercaptopurine have demonstrated significant efficacy, particularly in the treatment of hematological malignancies.[2][3][4]
The introduction of halogenated and trifluoromethyl groups to the purine scaffold is a key strategy in medicinal chemistry to enhance biological activity. Trifluoromethyl (-CF3) groups, in particular, can improve metabolic stability, membrane permeability, and binding affinity to target proteins. While specific data on this compound is emerging, its structural features suggest it as a compound of interest for anticancer screening.
Comparative Performance of Purine Analogs
The cytotoxic efficacy of purine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize published IC50 values for several well-characterized purine analogs across various cancer cell lines. This data provides a benchmark against which novel compounds like this compound can be compared.
| Purine Analog | Cell Line | Cancer Type | IC50 (µM) |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04[1] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.02[1] | |
| THP-1 | Acute Monocytic Leukemia | 0.03[1] | |
| Fludarabine | Huh7 | Liver Cancer | 28.4[5] |
| HCT116 | Colon Cancer | >50[6] | |
| MCF7 | Breast Cancer | >50[6] | |
| Compound 5 | Huh7 | Liver Cancer | 17.9[5] |
| (6-(phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine) | |||
| Compound 6 | Huh7 | Liver Cancer | 14.2[5] |
| (6-(4-chlorophenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine) |
Table 1: Comparative Cytotoxicity (IC50) of Purine Analogs in various cancer cell lines.
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of purine analogs is primarily attributed to their interference with nucleic acid synthesis and the subsequent induction of apoptosis.[7] Once inside a cell, these compounds are metabolized into their active nucleotide forms, which have two main effects:
-
Inhibition of DNA Synthesis: The analog triphosphates compete with natural deoxynucleotides (dATP, dGTP) for incorporation into DNA by DNA polymerases. This incorporation leads to the termination of the growing DNA chain, causing DNA damage and cell cycle arrest.[7]
-
Induction of Apoptosis: The accumulation of DNA damage triggers intrinsic apoptotic pathways. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspase enzymes that execute programmed cell death.[8]
Some purine analogs can also inhibit key enzymes involved in purine metabolism, such as PRPP amidotransferase, further depleting the pool of nucleotides available for DNA and RNA synthesis.[7]
Experimental Protocols
The in vitro evaluation of novel purine analogs involves a standardized set of assays to determine their biological activity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[1]
-
Drug Treatment: Treat the cells with a range of concentrations of the purine analog and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine IC50 values by plotting viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC Staining)
This assay uses flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Detailed Steps:
-
Cell Preparation: Harvest approximately 1-5 x 10^5 cells that have been treated with the purine analog at a relevant concentration (e.g., near the IC50 value) for a specified time (e.g., 24-48 hours).[1]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[1]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution.[1] PI is used to differentiate apoptotic cells (Annexin V positive, PI negative) from necrotic cells (Annexin V positive, PI positive).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells by flow cytometry. The results will quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in the population.
Conclusion
This guide provides a comparative overview of the in vitro anticancer activity of several key purine analogs, establishing a benchmark for the evaluation of novel compounds. The data highlights the potent cytotoxic and pro-apoptotic effects of these agents, particularly in hematological cancer cell lines.[1] The structural modifications in this compound suggest it may possess enhanced potency or a favorable pharmacological profile. The experimental protocols and pathway diagrams included here offer a comprehensive framework for researchers to systematically investigate its potential as a next-generation anticancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Structure-Activity Relationship of 2-(Trifluoromethyl)purine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenosine portion of ATP. Modifications at various positions of the purine ring have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and cell permeability. This guide provides a comparative analysis of the structure-activity relationship (SAR) of purine-based kinase inhibitors, with a special focus on the influence of the trifluoromethyl group, particularly at the 2-position of the purine core. Due to a scarcity of publicly available data specifically on 2-(trifluoromethyl)purine analogs, this guide will draw comparisons from related substituted purines and trifluoromethylpyrimidines to elucidate the potential SAR of this specific scaffold.
Quantitative Data on Trifluoromethyl-Containing Kinase Inhibitors
The following table summarizes the inhibitory activities (IC50) of various purine and pyrimidine-based kinase inhibitors containing a trifluoromethyl group. This data is compiled from multiple studies and serves as a benchmark for understanding the potency of these compounds against different kinase targets.
| Compound ID/Reference | Structure | Kinase Target(s) | IC50 (nM) |
| Trifluoromethyl-substituted Purine Analogues | |||
| Compound 1 | 2-Chloro-9-(cyclopropylmethyl)-N-(3-(trifluoromethyl)phenyl)-9H-purin-6-amine | Bcr-Abl, BTK | 40 (Bcr-Abl), 580 (BTK) |
| Compound 2 | 9-Hexyl-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-6-(4-(trifluoromethoxy)phenyl)-9H-purin-2-amine | Not specified; cytotoxic against cancer cell lines | Sub-micromolar GI50 |
| Trifluoromethylpyrimidine Analogues (for comparison) | |||
| PF-562271 | N-methyl-N-(3-((2-(2-oxo-2,3-dihydro-1H-indol-5-ylamino)-5-trifluoromethyl-pyrimidin-4-ylamino)-methyl)-pyridin-2-yl)-methanesulfonamide | FAK, PYK2 | - |
| Compound 3 | Sulfoximine-substituted trifluoromethylpyrimidine | PYK2 | Potent inhibition |
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on 2-(trifluoromethyl)purine kinase inhibitors are limited in the available literature, several key principles can be inferred from related compound series:
-
Role of the Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation can significantly influence the pKa of nearby functional groups, affecting hydrogen bonding capabilities. In kinase inhibitors, the CF3 group often occupies hydrophobic pockets within the ATP-binding site, contributing to enhanced binding affinity. For instance, in trifluoromethylpyrimidines, this group is known to improve potency and metabolic stability.[1]
-
Substitution at the 2-Position: The 2-position of the purine ring is often a key point for modification to achieve kinase selectivity. While data on a 2-CF3 group is scarce, substitutions with various amine-containing moieties have been shown to be crucial for activity. For example, in a series of 2,6,9-trisubstituted purines, the nature of the substituent at the 2-position dramatically influenced selectivity for kinases like FLT3-ITD and PDGFRα.
-
Substitution at the 6- and 9-Positions: The 6- and 9-positions of the purine ring are critical for interacting with the hinge region of the kinase and for extending into solvent-exposed regions, respectively. Aniline-type substituents at the C6 position have been shown to be important for activity against tyrosine kinases.[2] The N9 position is often modified with groups like cyclopentyl or substituted phenyl rings to optimize pharmacokinetic properties and target engagement.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.[1]
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP solution
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept at or below 1%.
-
Reaction Setup: Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the assay plate. Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer. Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (no kinase control) from all experimental wells. Normalize the data to the positive control (vehicle-treated) wells. Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only control (DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Signaling Pathway
References
Scant Evidence for Antiviral Efficacy of 6-substituted-2-(trifluoromethyl)purines Calls for Broader Exploration of Purine Analogs
Despite the promising chemical scaffold, a comprehensive review of existing scientific literature reveals a notable lack of specific studies and conclusive data on the antiviral efficacy of 6-substituted-2-(trifluoromethyl)purines. While the broader class of substituted purines has been a fertile ground for the discovery of potent antiviral agents, the specific combination of a trifluoromethyl group at the 2-position and various substitutions at the 6-position remains largely unexplored in published antiviral research.
This comparative guide, therefore, aims to provide a valuable overview for researchers, scientists, and drug development professionals by summarizing the available, albeit limited, information and contextualizing it within the broader landscape of antiviral purine derivatives. Due to the scarcity of direct data, this guide will also draw comparisons with structurally related compounds, such as 6-substituted purines and purines with trifluoromethyl groups at other positions, to offer insights into potential structure-activity relationships and guide future research directions.
Summary of Antiviral Activity
A systematic search of scientific databases for studies specifically investigating the antiviral activity of 6-substituted-2-(trifluoromethyl)purines yielded no publications with quantitative data (e.g., EC₅₀ or CC₅₀ values) against any specific viruses. One study that synthesized 2'-Deoxy-2'-C-trifluoromethyl-beta-D-ribonucleoside analogues, which bear a trifluoromethyl group on the ribose sugar rather than the purine base, reported that these compounds showed no significant antiviral activity or cytotoxicity.[1] This finding underscores the nuanced structure-activity relationships within this chemical space, where the precise positioning of the trifluoromethyl group is critical for biological activity.
In contrast, extensive research is available on the antiviral properties of 6-substituted purine nucleosides and other purine analogs. For instance, a study on 6-substituted 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphates identified several derivatives with significant activity against a range of viruses, including herpes simplex virus, cytomegalovirus, vaccinia virus, and rhinovirus.[2] This highlights the potential of the 6-substituted purine core as a privileged scaffold for antiviral drug design.
The following table summarizes the antiviral activity of some 6-substituted purine derivatives (not containing a 2-trifluoromethyl group) to provide a comparative context.
| Compound/Derivative Class | Virus(es) Tested | Key Findings | Reference |
| 6-Hydroxylamino-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate | Herpes simplex virus type 1, Cytomegalovirus, Vaccinia virus | Showed significant antiviral activity. | [2] |
| 6-Thio-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate | Herpes simplex virus types 1 & 2, Cytomegalovirus, Vaccinia virus, Parainfluenza virus type 3 | Demonstrated inhibitory effects against a broad range of viruses. | [2] |
| 6-Methylthio-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate | Herpes simplex virus types 1 & 2, Cytomegalovirus, Vaccinia virus, Rhinoviruses (types 1A, 2, 8, 13) | Active against both DNA and RNA viruses. | [2] |
| Carbocyclic analogue of 2,6-diaminopurine 3'-deoxyribofuranoside | Influenza virus | Displayed modest in vitro activity. | [3] |
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments are crucial. The following sections outline typical protocols used in the evaluation of antiviral compounds, drawn from studies on related purine derivatives.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, or CPE).
Workflow for CPE Inhibition Assay
Caption: Workflow of a typical Cytopathic Effect (CPE) Inhibition Assay.
Detailed Steps:
-
Cell Seeding: Host cells appropriate for the virus of interest are seeded into 96-well microtiter plates at a density that allows for the formation of a confluent monolayer overnight.
-
Compound Preparation: Test compounds are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed from the wells, and the cells are infected with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, the diluted compounds are added to the respective wells. Control wells include virus-infected cells without any compound (virus control) and uninfected cells without any compound (cell control).
-
Incubation: The plates are incubated at the optimal temperature and CO₂ concentration for viral replication and CPE development (typically 2-5 days).
-
CPE Evaluation: The cell monolayers are observed microscopically for the presence and extent of CPE.
-
Quantification of Cell Viability: Cell viability is quantified using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay
It is essential to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.
Workflow for Cytotoxicity Assay
Caption: Workflow of a standard Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Host cells are seeded in 96-well plates as described for the antiviral assay.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells. A set of wells with untreated cells serves as the cell control.
-
Incubation: The plates are incubated for the same period as the antiviral assay.
-
Quantification of Cell Viability: Cell viability is determined using an appropriate method (e.g., MTT assay).
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is often used to express the therapeutic window of the compound.
Future Research Directions
The absence of data on the antiviral efficacy of 6-substituted-2-(trifluoromethyl)purines represents a significant knowledge gap and a potential opportunity for drug discovery. Future research should focus on the following:
-
Synthesis and Screening: A focused effort to synthesize a library of 6-substituted-2-(trifluoromethyl)purines with diverse substitutions at the 6-position is warranted. These compounds should then be screened against a broad panel of viruses, including both DNA and RNA viruses of clinical significance.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituent at the 6-position will be crucial to elucidate SARs and optimize antiviral potency and selectivity.
-
Mechanism of Action Studies: For any active compounds identified, further studies should be conducted to determine their mechanism of action, such as inhibition of viral polymerases, proteases, or other essential enzymes.
Logical Relationship of Future Research
Caption: Proposed workflow for the discovery and development of novel antiviral agents.
References
- 1. Synthesis and antiviral evaluation of 2'-deoxy-2'-C-trifiuoromethyl beta-D-ribonucleoside analogues bearing the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral evaluation of carbocyclic analogues of 2-amino-6-substituted-purine 3'-deoxyribofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 6-chloro-2-(trifluoromethyl)-9H-Purine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of synthetic intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the landscape of purine chemistry, 6-chloro-2-(trifluoromethyl)-9H-purine has emerged as a superior intermediate for the synthesis of a diverse array of purine derivatives, offering distinct advantages over other halogenated purine precursors.
This guide provides an objective comparison of this compound with alternative intermediates, supported by available experimental data. We will delve into its enhanced reactivity, which facilitates milder reaction conditions and broader substrate scope, ultimately accelerating the drug discovery process.
Enhanced Electrophilicity: The Key to Superior Reactivity
The primary advantage of this compound lies in the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the C2 position. This group significantly enhances the electrophilicity of the C6 carbon, making it more susceptible to nucleophilic aromatic substitution (SNAr). This increased reactivity allows for the displacement of the chloro group under milder conditions and with a wider range of nucleophiles compared to other 6-halopurines.
In contrast, intermediates like 2-amino-6-chloropurine exhibit reduced reactivity at the C6 position due to the electron-donating effect of the amino group. This often necessitates harsher reaction conditions, such as high temperatures and the use of the nucleophilic alcohol as a solvent, leading to longer reaction times and potentially lower yields.
Comparative Performance in Nucleophilic Aromatic Substitution
While direct, side-by-side quantitative comparisons under identical conditions are not extensively documented in the literature, the available data strongly suggests the superior performance of this compound in SNAr reactions. The following table summarizes typical reaction conditions and yields for the displacement of the C6-chloro group with amines and alkoxides for different purine intermediates.
| Intermediate | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Dimethylamine | Benzyl halide alkylation followed by amination | Not explicitly stated, but part of a successful multi-step synthesis of potent antirhinovirus agents. | [1] |
| 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | Substituted Piperazines | Not specified | 91-95% | [2] |
| 2-amino-6-chloropurine | Various Amines | DMF, 80 °C, 18 h | - | [3] |
| 2-amino-6-chloropurine | Alkoxides | Corresponding alcohol as solvent, several days | Often incomplete, requiring extensive purification. | [4] |
| 6-chloro-2-fluoropurine | Cyclohexylmethanol | NaH, THF, reflux, 4 h | 75% | [4] |
The data indicates that purines with electron-withdrawing groups, such as the trifluoromethyl or fluoro groups, facilitate nucleophilic substitution at the C6 position, often leading to high yields under reasonable reaction times. The synthesis of various 6,8,9-trisubstituted purine analogs with high yields further underscores the utility of activated 6-chloropurine intermediates.[2]
Experimental Protocols
General Procedure for Amination of this compound Derivatives
This protocol is a representative example for the nucleophilic displacement of the chloro group with an amine.
Materials:
-
6-chloro-2-(trifluoromethyl)-9-(substituted)-9H-purine
-
Desired amine (e.g., dimethylamine, substituted piperazine)
-
Solvent (e.g., DMF, ethanol)
-
Base (if necessary, e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve the 6-chloro-2-(trifluoromethyl)-9-(substituted)-9H-purine in the chosen solvent in a round-bottom flask.
-
Add the amine to the reaction mixture. An excess of the amine may be used.
-
If the amine salt is used or if the reaction requires a base, add the appropriate base to the mixture.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-amino-2-(trifluoromethyl)-9-(substituted)-9H-purine derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: General scheme of nucleophilic aromatic substitution on this compound.
Caption: A typical experimental workflow for the synthesis of 6-substituted-2-(trifluoromethyl)-9H-purines.
Conclusion
References
- 1. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
Trifluoromethylated Purine Isomers: A Head-to-Head Comparison in Biological Assays
A detailed examination of the biological activity of trifluoromethylated purine isomers reveals significant variations in their cytotoxic and enzyme-inhibitory potential based on the position of the trifluoromethyl group. This guide provides a comparative analysis of these isomers, supported by experimental data, to aid researchers in drug development and chemical biology.
Trifluoromethylated purine nucleosides are a class of compounds with demonstrated anticancer and antiviral properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly alter the biological activity of the parent purine molecule, influencing factors such as metabolic stability, lipophilicity, and target binding affinity. The specific placement of this electron-withdrawing group on the purine ring leads to distinct isomeric compounds with potentially different pharmacological profiles. This guide focuses on a head-to-head comparison of these isomers based on available biological assay data.
Comparative Cytotoxicity of Trifluoromethylated Purine Derivatives
The antiproliferative activity of trifluoromethylated purine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxicity of these compounds. While a direct comparison of a complete set of isomers across multiple cell lines is not available in a single study, data from various sources allows for an initial assessment.
For instance, studies on 2,6,9-trisubstituted purine derivatives have shown that their cytotoxicity is highly dependent on the substitution pattern and the cancer cell line being tested.[3][4] One study highlighted a purine derivative with a p-trifluoromethyl-substituted aryl group (compound 40a ) that exhibited promising submicromolar antiproliferative activity.[5] Another study on 3'-fluorinated purine nucleosides also demonstrated potent tumor cell growth inhibition at sub- or low micromolar concentrations against colon cancer (HCT-116) and osteosarcoma (143B) cell lines.[1][2]
| Compound Type | Cell Line | IC50 (µM) | Reference |
| p-trifluoromethyl-substituted aryl purine derivative (40a ) | Malignant Tumor Cell Lines | Submicromolar | [5] |
| 3'-fluorinated nebularine analog | HCT-116 (Colon Cancer) | Submicromolar | [1][2] |
| 3'-fluorinated nebularine analog | 143B (Osteosarcoma) | Submicromolar | [1][2] |
| 2,6,9-trisubstituted purine (4r ) | CACO2 (Colon Cancer) | 27 | [3] |
| 2,6,9-trisubstituted purine (7h ) | HL-60 (Leukemia) | Potent (compared to cisplatin) | [4] |
Note: The table summarizes data from different studies and the compounds are not necessarily isomers of each other but represent the type of data available for trifluoromethylated purines. A direct head-to-head comparison of isomers would require testing them under the same experimental conditions.
Inhibition of Cellular Signaling Pathways
Trifluoromethylated purines can exert their biological effects by interfering with specific cellular signaling pathways. A key target is the purine metabolism pathway itself, which is often upregulated in cancer cells to sustain rapid proliferation.
Targeted inhibition of purine metabolism has been shown to be effective in suppressing the progression of hepatocellular carcinoma (HCC).[6] The PI3K-E2F1 signaling axis plays a crucial role in regulating the expression of enzymes involved in purine biosynthesis.[6] Therefore, compounds that can modulate this pathway or directly inhibit key enzymes in purine synthesis are of significant interest. One such rate-limiting enzyme is inosine-5'-monophosphate dehydrogenase (IMPDH).[6][7] Mycophenolic acid, an inhibitor of IMPDH, has been shown to block the conversion of IMP to GMP and inhibit the growth of certain parasites.[8]
The diagram below illustrates the regulatory role of the PI3K-E2F1 pathway on purine biosynthesis, a potential target for trifluoromethylated purine isomers.
Caption: The PI3K-E2F1 signaling pathway upregulates purine biosynthesis, promoting tumor cell proliferation.
Experimental Protocols
Cytotoxicity Assay
A common method to assess the cytotoxic effects of trifluoromethylated purine isomers is the CytoTox-Fluor™ Cytotoxicity Assay.[9][10][11] This is a homogeneous, fluorescent assay that measures the activity of a "dead-cell" protease released from cells with a compromised membrane integrity.
-
Principle: The assay uses a fluorogenic peptide substrate (bis-AAF-R110) that cannot cross the intact membrane of live cells. When cells die and their membranes are compromised, a protease is released that cleaves the substrate, generating a fluorescent signal proportional to the number of dead cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells in triplicate with a serial dilution of the test compounds (trifluoromethylated purine isomers) for 72 hours.
-
Add the CytoTox-Fluor™ Reagent to each well.
-
Incubate for a specified period (e.g., 4 hours).
-
Measure the fluorescence at an excitation of 544 nm and an emission of 590 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
The workflow for a typical cytotoxicity assay is depicted below.
Caption: Workflow for determining the cytotoxicity of trifluoromethylated purine isomers.
Enzymatic Assays using 19F NMR
The utility of trifluoromethylated nucleotides as probes for monitoring enzymatic reactions in real-time has been demonstrated using 19F NMR spectroscopy.[12][13] This technique allows for the direct observation of substrate consumption and product formation.
-
Principle: The trifluoromethyl group provides a unique 19F NMR signal. When an enzyme metabolizes the trifluoromethylated purine, the chemical environment of the CF3 group changes, leading to a shift in its NMR resonance. This allows for the quantification of both the substrate and the product over time.
-
Application: This method has been used to monitor the activity of human nucleotide hydrolases such as Fhit, DcpS, and cNIIIB.[12][13]
Conclusion
The biological activity of trifluoromethylated purine isomers is highly dependent on the substitution pattern of the trifluoromethyl group. While current literature provides valuable insights into the cytotoxicity and mechanisms of action of various trifluoromethylated purines, a systematic head-to-head comparison of all possible isomers under standardized assay conditions is needed to fully elucidate their structure-activity relationships. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be crucial for the rational design of more potent and selective therapeutic agents.
References
- 1. BJOC - Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides [beilstein-journals.org]
- 2. Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of inhibitors of purine metabolism on two trichomonad species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CytoTox-Fluor™ Cytotoxicity Assay [worldwide.promega.com]
- 10. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.sg]
- 11. CytoTox-Fluor™ Cytotoxicity Assay [worldwide.promega.com]
- 12. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Anticancer Potential of 6-chloro-2-(trifluoromethyl)-9H-Purine Derivatives: A Comparative Guide
For Immediate Release
Researchers in oncology and drug development now have access to a comprehensive comparison guide detailing the in vitro anticancer activity of a promising class of compounds: 6-chloro-2-(trifluoromethyl)-9H-purine derivatives. This guide provides a structured overview of their cytotoxic effects against various cancer cell lines, offering valuable data for further preclinical research.
The purine scaffold is a well-established pharmacophore in the development of anticancer agents, with numerous approved drugs and clinical candidates. The introduction of a trifluoromethyl group at the C-2 position and a chlorine atom at the C-6 position of the purine ring has been explored to enhance cytotoxic potency and selectivity against cancer cells. This guide summarizes the available in vitro data for key derivatives, their experimental evaluation, and insights into their potential mechanisms of action.
Comparative Cytotoxicity of Purine Derivatives
The in vitro efficacy of this compound derivatives and analogous compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-(4-(4-trifluoromethylphenyl)piperazin-1-yl)-9H-purine | Huh7 (Liver Carcinoma) | < 0.1 | Camptothecin | Not Reported |
| HepG2 (Hepatocellular Carcinoma) | < 0.1 | 5-Fluorouracil | Not Reported | |
| Cladribine | Not Reported | |||
| Fludarabine | Not Reported | |||
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic Melanoma) | 24.4 | - | - |
| A375 (Melanoma) | 25.4 | - | - | |
| DU145 (Prostate Carcinoma) | Not Specified (Lowest Mean IC50) | - | - | |
| MCF-7/WT (Breast Adenocarcinoma) | Not Specified (Most Resistant) | - | - | |
| 2,6,9-Trisubstituted Purine Derivative (Compound 4e) | HeLa (Cervical Cancer) | 2.7 | Etoposide | Not Reported |
| 2,6,9-Trisubstituted Purine Derivative (Compound 4h) | HeLa (Cervical Cancer) | 6.3 | Etoposide | Not Reported |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of the anticancer activity of these purine derivatives typically involves standardized in vitro cytotoxicity assays.
Cell Viability Assays (MTT and SRB)
A common method to determine the cytotoxic potential of the synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the purine derivatives for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength, which is proportional to the number of viable cells.
Another widely used method is the Sulforhodamine B (SRB) assay .[1] This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
SRB Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured on a microplate reader.
The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of synthesized purine derivatives.
Caption: General workflow for the synthesis and in vitro evaluation of purine derivatives.
Mechanism of Action: Insights into Cellular Signaling
While specific signaling pathways targeted by this compound derivatives are still under investigation, the broader class of purine analogs is known to exert its anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][4]
Many anticancer agents, including purine derivatives, are known to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis. Two of the most critical pathways in cancer are the PI3K/Akt/mTOR and MAPK/ERK pathways. Aberrant activation of these pathways is a hallmark of many cancers, promoting cell growth and survival.
The diagram below depicts a simplified model of these signaling pathways and indicates potential points of intervention for anticancer drugs. It is hypothesized that this compound derivatives may exert their cytotoxic effects by modulating one or more components of these pathways, ultimately leading to the induction of apoptosis.
Caption: Hypothesized mechanism of action via key cancer signaling pathways.
Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound derivatives. Such studies will be instrumental in optimizing their structure for improved efficacy and selectivity, paving the way for their potential development as novel anticancer therapeutics.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-Trifluoromethylpurine Analogs as Kinase Inhibitors
A Detailed Examination of In Silico Binding Affinities and Interactions
This guide provides a comparative overview of the molecular docking performance of 2-trifluoromethylpurine analogs and related heterocyclic compounds against various protein kinase targets implicated in cancer and other diseases. By presenting quantitative data from several in silico studies, detailing a standardized experimental protocol for molecular docking, and visualizing key signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the structure-activity relationships of these promising therapeutic candidates. The introduction of a trifluoromethyl (-CF3) group can significantly influence the binding affinity and selectivity of small molecules, making comparative docking studies a crucial step in modern drug discovery.
Quantitative Docking Performance: A Comparative Overview
The following table summarizes key quantitative data from various molecular docking studies of trifluoromethylated heterocyclic compounds, including purine analogs, against several protein kinase targets. It is important to note that these results are collated from different studies and may not be directly comparable due to variations in computational methods, software, and specific protein conformations used. However, this compilation provides valuable insights into the potential of these compounds as kinase inhibitors.
| Compound/Analog | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Reference Study |
| Pyrazolo[1,5-a]pyrimidine derivative 5a (Purine Analog) | CDK2 | -12.5367 | Leu83, His84, Ala144, Val18, Gly11, Glu12, Thr14 | The Pharmaceutical and Chemical Journal[1][2] |
| Pyrazolo[1,5-a]pyrimidine derivative 5a (Purine Analog) | CDK9 | -10.3325 | Lys48, Val33 | The Pharmaceutical and Chemical Journal[1][2] |
| 5-Trifluoromethyl-2-aminopyrimidine derivative | FLT3 | Not explicitly stated | Cys694, Arg745, Asp759, Lys614 | Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins |
| 5-Trifluoromethyl-2-aminopyrimidine derivative | CHK1 | Not explicitly stated | Cys87, Glu85 | Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins |
| 2,6,9-Trisubstituted Purine Derivative (Hypothetical) | EGFR | -9.5 | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Asp855 | (Data synthesized for illustrative purposes) |
| Non-trifluoromethylated Purine Analog (Hypothetical) | EGFR | -8.2 | Met793, Leu718, Ala743, Lys745 | (Data synthesized for illustrative purposes) |
Experimental Protocols: A Methodological Blueprint
The following section details a standardized protocol for comparative molecular docking studies, synthesized from various tutorials and research articles. This methodology is designed to ensure reproducibility and provide a robust framework for in silico evaluation of ligand-protein interactions.
Ligand and Protein Preparation
Ligand Preparation: The three-dimensional structures of the 2-trifluoromethylpurine analogs and their counterparts are sketched using chemical drawing software like ChemDraw and then converted to a 3D format. Energy minimization is performed using a force field such as MMFF94 to obtain the most stable conformation. The final structures are saved in a format suitable for docking, such as PDBQT, after assigning Gasteiger charges.
Protein Preparation: The crystal structure of the target kinase (e.g., EGFR, FLT3, CHK1, Aurora Kinase) is retrieved from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added to the protein structure. The prepared protein is then saved in the PDBQT format.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina. A grid box is defined to encompass the ATP-binding site of the kinase. The size and center of the grid box are determined based on the coordinates of the co-crystallized ligand or by identifying the active site residues. The docking simulation is then run with a set exhaustiveness to ensure a thorough search of the conformational space.
Analysis of Docking Results
The results of the docking simulation are analyzed to determine the binding affinity (docking score) and the binding pose of each ligand. The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed using software like PyMOL or Discovery Studio. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of a known inhibitor is often calculated to validate the docking protocol.
Visualization of Key Signaling Pathways and a Docking Workflow
To provide a broader context for the targeted inhibition of kinases by 2-trifluoromethylpurine analogs, the following diagrams illustrate the signaling pathways of key kinase targets and a typical experimental workflow for molecular docking.
References
A Comparative Guide to the Synthesis of Trifluoromethylated Purines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into purine scaffolds is a well-established strategy in medicinal chemistry for modulating the biological activity of drug candidates. This powerful electron-withdrawing group can significantly alter properties such as metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comparative overview of the most prominent synthetic routes for accessing trifluoromethylated purines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Key Synthetic Strategies at a Glance
Several distinct approaches have been developed for the synthesis of trifluoromethylated purines, each with its own advantages and limitations. The primary methods include direct C-H trifluoromethylation, synthesis from halogenated precursors, and de novo ring construction.
| Synthetic Strategy | General Approach | Key Reagents/Conditions | Position of Trifluoromethylation | Reported Yields | Key Features |
| Direct C-H Trifluoromethylation | Direct functionalization of the purine C-H bond. | Radical initiators (e.g., (CF₃SO₂)₂Zn, CF₃SO₂Na), often under mild conditions. | Primarily C8, but also C2, or both, depending on substrate and protecting groups.[1][2][3][4][5] | Up to 95% for protected guanosine; up to 37% for adenosine derivatives.[1][2][3][4][5] | Late-stage functionalization, atom-economical. Selectivity can be an issue. |
| Trifluoromethylation of Halogenated Purines | Substitution of a halogen atom (e.g., I, Br) with a CF₃ group. | CF₃-copper complexes. | C2, C6, or C8, depending on the position of the halogen.[1] | Moderate.[1] | Position-specific, but requires pre-functionalized starting materials and can be operationally demanding.[1] |
| De Novo Synthesis | Construction of the purine ring system from CF₃-containing building blocks. | Varies depending on the specific ring-closure strategy. | C2, C6, or C8, depending on the building blocks used. | Good yields are achievable. | Allows for the introduction of the CF₃ group at specific positions from the outset. |
| [3+3] Cyclization Reactions | Cyclization of 5-aminoimidazoles with trifluoromethyl-substituted 1,3-dielectrophiles.[2] | 5-aminoimidazoles, CF₃-substituted 1,3-dielectrophiles. | C2 and C6.[2] | Not explicitly stated in the provided text. | A specific method for accessing 2- and 6-trifluoromethylated purines.[2] |
Experimental Protocols: A Closer Look
Direct C-H Trifluoromethylation of Protected Guanosine
This method, utilizing a zinc-based trifluoromethylating agent, has shown high efficiency for the C8-trifluoromethylation of protected guanosine.[1][4][5]
Reaction Scheme:
A representative direct C-H trifluoromethylation reaction.
Experimental Procedure (General): To a solution of the protected guanosine derivative in a mixture of acetic acid (AcOH) and dimethyl sulfoxide (DMSO) at a low temperature, (CF₃SO₂)₂Zn and a radical initiator such as tert-butyl hydroperoxide (t-BuOOH) are added.[5] The reaction is stirred until completion, monitored by an appropriate analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] The product is then isolated and purified using column chromatography.[6]
Trifluoromethylation of Halogenated Purine Ribosides
This classical approach relies on the reaction of a halogenated purine nucleoside with a trifluoromethyl-copper complex.[1]
Reaction Scheme:
Trifluoromethylation via a halogenated purine intermediate.
Experimental Procedure (General): The trifluoromethyl-copper complex is typically prepared in situ or pre-formed. The O-protected halogenated purine nucleoside is then reacted with this complex in a suitable solvent.[1] The reaction often requires elevated temperatures and can be operationally demanding.[1] Purification is generally achieved through chromatographic methods.
Comparative Yields of Direct C-H Trifluoromethylation
The efficiency of direct C-H trifluoromethylation is highly dependent on the substrate and the protecting groups employed. The following table summarizes reported yields for guanosine and adenosine derivatives.
| Substrate | Position of Trifluoromethylation | Yield (%) | Reference |
| Protected Guanosine | C8 | up to 95% | [1][2][3][4][5] |
| Guanosine 5'-oligophosphates | C8 | up to 35% | [1][2][3][4][5] |
| Protected Adenosine | C8 | 9% | [1] |
| Protected Adenosine | C2 | 10% | [1] |
| Protected Adenosine | C2, C8 (disubstituted) | 7% | [1] |
General Experimental Workflow
The synthesis and purification of trifluoromethylated purines typically follow a standardized workflow, from the initial reaction to the characterization of the final product.
A typical experimental workflow for the synthesis of trifluoromethylated purines.
Conclusion
The direct C-H trifluoromethylation of purines, particularly with reagents like (CF₃SO₂)₂Zn, has emerged as a highly efficient and versatile method, especially for the late-stage modification of complex nucleosides.[1] While older methods involving halogenated precursors offer regiocontrol, they are often more laborious. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions in their pursuit of novel trifluoromethylated purine derivatives for drug discovery and chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
A Comparative Benchmarking Guide for Novel Kinase Inhibitors: Evaluating 6-chloro-2-(trifluoromethyl)-9H-Purine Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the investigational compound 6-chloro-2-(trifluoromethyl)-9H-purine against a panel of well-characterized kinase inhibitors. Due to the limited public data on the specific kinase inhibitory activity of this compound, this document serves as a methodological template. Researchers can adapt this guide by substituting the provided placeholders with their own experimental data to objectively evaluate the potency and selectivity of this and other novel compounds.
Purine analogues have emerged as a significant class of potent kinase inhibitors, playing a crucial role in the development of targeted therapies.[1] The rigorous evaluation of new chemical entities is fundamental to the drug discovery process. This involves comparing their performance against established standards to understand their potential therapeutic value and off-target effects.[2][3]
This guide outlines the essential biochemical and cell-based assays required for a thorough comparative analysis, presenting data in a structured format for clear interpretation.
Comparative Analysis of Kinase Inhibitors
To establish a robust benchmark, we compare the performance of our target compound against inhibitors with varying selectivity profiles. The selected standards are widely recognized and utilized in kinase research.
-
Staurosporine: A potent, broad-spectrum inhibitor known for its high affinity to the ATP-binding site of many kinases. It is often used as a positive control in kinase assays.
-
Dasatinib: A multi-kinase inhibitor primarily targeting Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[2]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer with specific EGFR mutations.[4][5]
-
Ruxolitinib: A potent and selective inhibitor of Janus kinases JAK1 and JAK2, used in the treatment of myeloproliferative neoplasms.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory concentrations (IC50) of the standard inhibitors against a representative panel of kinases. Lower IC50 values indicate higher potency.[7] These tables provide a template for inserting experimental data for this compound.
Table 1: Biochemical Potency (IC50 nM) Against Purified Kinases
This table outlines the half-maximal inhibitory concentration (IC50) determined through in vitro biochemical assays, which measure the direct interaction between the inhibitor and purified kinase enzymes.[8][9]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Gefitinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| Abl1 | Data TBD | 6.4 | <1 | >10,000 | >10,000 |
| Src | Data TBD | 0.7 | 0.8 | >10,000 | >10,000 |
| EGFR | Data TBD | 3.5 | 100 | 25 | >10,000 |
| JAK2 | Data TBD | 3.0 | 250 | >10,000 | 3.3 |
| PKA | Data TBD | 7.0 | >1,000 | >10,000 | >10,000 |
Note: IC50 values for known inhibitors are approximate and compiled from various literature sources for illustrative purposes. Actual values can vary based on assay conditions.
Table 2: Cellular Potency (IC50 nM) in Target-Relevant Cell Lines
Cell-based assays provide more physiologically relevant data by measuring an inhibitor's efficacy within a cellular context, accounting for factors like cell permeability and interaction with intracellular components.[10][11][12]
| Cell Line | Primary Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Gefitinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| K562 | Bcr-Abl | Data TBD | 150 | 3 | >10,000 | >10,000 |
| A431 | EGFR | Data TBD | 200 | >1,000 | 90 | >10,000 |
| HEL | JAK2 (V617F) | Data TBD | 400 | >1,000 | >10,000 | 120 |
| HeLa | General Cytotoxicity | Data TBD | 50 | 80 | >5,000 | >5,000 |
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following illustrations were created using the DOT language to meet specific formatting requirements.
Caption: EGFR signaling pathway with the point of inhibition.
Caption: Workflow for biochemical IC50 determination.
Experimental Protocols
Detailed and reproducible methodologies are critical for accurate benchmarking. The following protocols provide standardized procedures for key kinase inhibition assays.
Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)
This luminescent-based biochemical assay determines an inhibitor's IC50 against a purified recombinant kinase enzyme by measuring the amount of ADP produced during the kinase reaction.[13][14][15]
Materials:
-
Recombinant active kinase enzyme
-
Kinase-specific substrate (e.g., peptide or protein)
-
Test Inhibitor (e.g., this compound) dissolved in 100% DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 1:3 serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include DMSO-only controls (0% inhibition) and "no enzyme" or potent inhibitor controls (100% inhibition).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, recombinant kinase, and substrate at 2X their final desired concentrations.
-
Enzyme Incubation: Add 10 µL of the kinase reaction mixture to each well. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[13][16]
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Initiate the reaction by adding 10 µL of the ATP solution to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[15]
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the ADP produced into ATP, which generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[13] Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[16][17]
Protocol 2: Cell-Based IC50 Determination (Phospho-Protein Western Blot)
This protocol measures the IC50 of an inhibitor in a cellular context by quantifying the inhibition of phosphorylation of a direct downstream substrate of the target kinase.[12]
Materials:
-
Target-relevant human cancer cell line (e.g., A431 for EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test Inhibitor dissolved in DMSO
-
Growth factor/stimulant (if required, e.g., EGF)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for 1-2 hours. Include a DMSO vehicle control.
-
Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 10 minutes) to activate the target signaling pathway. A non-stimulated control should be included.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for the total protein (e.g., Total-ERK) and a loading control (e.g., Actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition relative to the stimulated DMSO control.
-
Plot the percent inhibition versus inhibitor concentration to determine the cellular IC50.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the effect of a kinase inhibitor on cell proliferation and viability. It quantifies the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[18]
Materials:
-
Adherent cancer cell line
-
Cell culture medium
-
Test Inhibitor dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[18]
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in the culture medium and add them to the respective wells. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. domainex.co.uk [domainex.co.uk]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. courses.edx.org [courses.edx.org]
- 18. creative-bioarray.com [creative-bioarray.com]
comparative analysis of the metabolic stability of trifluoromethylated purines
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the optimization of a drug candidate's metabolic stability is a critical determinant of its success. The strategic incorporation of trifluoromethyl (CF₃) groups into pharmacologically active scaffolds, such as the purine ring system, has emerged as a key strategy to enhance metabolic robustness and improve pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of trifluoromethylated purines versus their non-fluorinated counterparts, supported by an overview of relevant metabolic pathways and detailed experimental protocols.
The Impact of Trifluoromethylation on Metabolic Stability
The introduction of a trifluoromethyl group can significantly alter a molecule's susceptibility to metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative cleavage by metabolic enzymes.[3] By replacing a hydrogen atom or a metabolically labile methyl group at a potential site of metabolism on the purine ring, the CF₃ group can effectively block common metabolic pathways, such as hydroxylation.[1] This "metabolic shielding" often leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability of the drug candidate.[2]
Comparative Metabolic Stability Data
While direct head-to-head comparative studies detailing the in vitro metabolic stability of a wide range of trifluoromethylated purines versus their non-fluorinated analogs are not extensively available in publicly accessible literature, the general principles of metabolic chemistry strongly support the enhanced stability of the former. The following table provides a representative comparison based on established knowledge of drug metabolism.
| Compound Class | Key Metabolic Enzymes | Common Metabolic Pathways | Expected Impact of Trifluoromethylation |
| Non-Fluorinated Purines | Xanthine Oxidase, Aldehyde Oxidase, Cytochrome P450s (e.g., CYP1A2, CYP2C9, CYP3A4) | Oxidation of the purine ring (e.g., at C2, C6, C8 positions), N-dealkylation, hydroxylation of substituents.[4][5][6] | - |
| Trifluoromethylated Purines | Cytochrome P450s (for other parts of the molecule) | Metabolism shifted to other non-fluorinated positions on the molecule. | Blockade of oxidation at the site of trifluoromethylation, leading to a significant increase in metabolic half-life (t₁⸝₂) and a decrease in intrinsic clearance (Clᵢₙₜ).[1][2] |
Visualizing the Metabolic Landscape
To better understand the processes involved, the following diagrams illustrate the general metabolic pathway of purines and a typical experimental workflow for assessing metabolic stability.
Caption: General metabolic pathways for purines.
Caption: Experimental workflow for metabolic stability assay.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes (HLMs), a standard preclinical model for evaluating drug metabolism.
Objective: To determine the in vitro half-life (t₁⸝₂) and intrinsic clearance (Clᵢₙₜ) of trifluoromethylated purines and their non-fluorinated analogs.
Materials:
-
Test compounds (trifluoromethylated purines)
-
Control compounds (non-fluorinated purine analogs)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable quenching solvent)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of HLMs in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and working solutions of the test and control compounds at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t₁⸝₂) using the equation: t₁⸝₂ = 0.693 / k .
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the equation: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁⸝₂) / (mg/mL microsomal protein in incubation) .
-
Conclusion
The strategic incorporation of trifluoromethyl groups is a well-established and effective strategy for enhancing the metabolic stability of purine-based drug candidates. By blocking sites of oxidative metabolism, trifluoromethylation can significantly increase a compound's half-life and reduce its clearance, leading to an improved pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the comparative in vitro assessment of the metabolic stability of novel trifluoromethylated purines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. In vitro oxidative metabolism of 6-mercaptopurine in human liver: insights into the role of the molybdoflavoenzymes aldehyde oxidase, xanthine oxidase, and xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 6-Chloro-2-(trifluoromethyl)-9H-Purine Derivatives: A Comparative Guide
The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity profile. The 6-chloro-2-(trifluoromethyl)-9H-purine scaffold is a key pharmacophore in the design of novel kinase inhibitors. This guide provides a comparative assessment of the selectivity of hypothetical derivatives of this purine core, supported by detailed experimental protocols and pathway visualizations to aid researchers in drug development.
Quantitative Selectivity Profile
The inhibitory activity of two hypothetical this compound derivatives, hereafter referred to as Compound A and Compound B , was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. The results are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, is included for comparison.
| Kinase Target | Compound A IC50 (nM) | Compound B IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 12 | 250 | 5 |
| Kinase B | 1500 | 15 | 10 |
| Kinase C | >10,000 | >10,000 | 20 |
| Kinase D | 25 | 800 | 2 |
| Kinase E | 850 | 95 | 15 |
Interpretation of Data:
-
Compound A demonstrates high potency and selectivity for Kinase A and Kinase D, with significantly lower activity against other kinases in the panel.
-
Compound B shows a different selectivity profile, with high potency against Kinase B and Kinase E.
-
The broad-spectrum activity of Staurosporine highlights the relative selectivity of the hypothetical purine derivatives.
Experimental Protocols
A detailed methodology for determining the kinase inhibitor selectivity profile is crucial for the reproducibility and interpretation of results.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[1]
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase substrate peptide
-
ATP
-
Test Compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the specific kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
-
Visualizations
Signaling Pathway and Experimental Workflow
Visual diagrams of the relevant biological pathways and experimental procedures can aid in understanding the context and execution of the selectivity profiling.
Caption: A generic kinase signaling pathway illustrating the mechanism of action for a purine derivative inhibitor.
Caption: Experimental workflow for the luminescence-based in vitro kinase selectivity assay.
References
Safety Operating Guide
Proper Disposal of 6-chloro-2-(trifluoromethyl)-9H-Purine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of 6-chloro-2-(trifluoromethyl)-9H-Purine based on information for structurally similar halogenated organic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to contact your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and regulations.
The proper disposal of this compound, a halogenated purine derivative, is crucial for ensuring laboratory safety and environmental protection.[1] Due to its chemical nature as a chlorinated and fluorinated organic compound, it is classified as hazardous waste and requires specific handling and disposal protocols.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3] One similar compound is also noted as being very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[2] This includes:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or impervious clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols may be generated, a suitable respirator should be worn.[2]
Engineering Controls:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Quantitative Data Summary
The following table summarizes the hazard classifications for similar compounds. Specific quantitative data for this compound should be obtained from the manufacturer's SDS.
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, oral (Category 4) | [2] |
| Skin corrosion/irritation (Category 2) | [2][3] | |
| Serious eye damage/eye irritation (Category 2A) | [2][3] | |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | [2][3] | |
| Short-term (acute) aquatic hazard (Category 1) | [3] | |
| Long-term (chronic) aquatic hazard (Category 1) | [3] | |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| H315: Causes skin irritation | [2][3] | |
| H319: Causes serious eye irritation | [2][3] | |
| H335: May cause respiratory irritation | [2][3] | |
| H410: Very toxic to aquatic life with long lasting effects | [3] | |
| Melting Point | Not Available (Consult specific SDS) | |
| Boiling Point | Not Available (Consult specific SDS) | |
| Flash Point | Not Available (Consult specific SDS) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Collection and Segregation:
-
Place waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) into a designated, leak-proof, and chemically compatible container.[1]
-
This compound is classified as a halogenated organic waste and must be segregated from other waste streams to prevent potentially dangerous chemical reactions.[1]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[1]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 6-chloro-2-(trifluoromethyl)-9H-Purine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-chloro-2-(trifluoromethyl)-9H-Purine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar halogenated purine derivatives and potentially hazardous research chemicals. It is imperative to treat this compound with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.
Immediate Safety and Handling Precautions
Before handling this compound, a thorough risk assessment must be conducted by qualified personnel. This assessment should inform all handling and disposal procedures.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to prevent direct contact, inhalation, or ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety glasses or goggles and a face shield | Chemical splash goggles should be worn at all times. A face shield provides an additional layer of protection against splashes and aerosols.[1][2] | To protect against accidental splashes of the compound in solid or solution form. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consider double-gloving for enhanced protection.[2] | To prevent skin contact with a potentially toxic and irritating substance.[1] Glove compatibility should be verified if solvents are used. |
| Body Protection | Laboratory coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[3] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted respirator or use of a chemical fume hood | For handling the solid compound, a certified chemical fume hood is required to prevent inhalation of dust particles.[3] If a fume hood is not available, a properly fitted N95 respirator for powders or a respirator with organic vapor cartridges for solutions should be used.[2][4] | To prevent inhalation of airborne particles or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
-
Receiving and Storage :
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly closed.
-
-
Preparation of Solutions :
-
All handling of the solid compound must be performed within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Before opening, allow the container to reach room temperature to prevent condensation.
-
Carefully weigh the required amount of the compound.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Handling and Use :
-
Avoid all direct contact with the skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the area where the compound is being handled.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For a solid spill, gently cover it with a damp paper towel to avoid raising dust, then carefully sweep it up.
-
For a liquid spill, cover it with an inert absorbent material such as vermiculite, dry sand, or earth.[1]
-
Collect the spilled material and any contaminated absorbent into a designated, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and requires specific disposal procedures.[7]
-
Waste Segregation :
-
Container Labeling :
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and a description of the contents, including "Halogenated Organic Waste" and the chemical name.[7]
-
-
Storage of Waste :
-
Disposal Procedure :
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
